molecular formula C10H6N2S B169891 3-Phenylisothiazole-4-carbonitrile CAS No. 13950-68-0

3-Phenylisothiazole-4-carbonitrile

Cat. No.: B169891
CAS No.: 13950-68-0
M. Wt: 186.24 g/mol
InChI Key: LKHZZEODTDWANF-UHFFFAOYSA-N
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Description

3-Phenylisothiazole-4-carbonitrile is a chemical compound featuring an isothiazole core, a five-membered aromatic ring known for its presence in biologically active molecules and various pharmacological applications . The compound's structure, which integrates a phenyl ring and a nitrile group on the isothiazole scaffold, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Isothiazole derivatives, as a compound class, are widely investigated for their diverse biological activities. While specific mechanistic studies on this compound are not available in the public domain, related structural analogs have demonstrated significant potential in scientific research. For instance, heterocyclic compounds bearing thiazole and thiadiazole rings are known to exhibit anticancer activity by inhibiting molecular targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which plays a critical role in cell proliferation and survival . Furthermore, such derivatives are frequently explored as anti-inflammatory agents targeting pathways like COX/LOX, MAPK, and JAK-STAT . The structural features of this compound suggest its primary research value lies in its utility as a building block for the synthesis of more complex heterocyclic systems. Researchers can leverage its reactive sites for further functionalization to create novel derivatives for screening in various biochemical and pharmacological assays. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZZEODTDWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333592
Record name 3-Phenylisothiazole-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-68-0
Record name 3-Phenylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylisothiazole-4-carbonitrile: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this five-membered heterocycle, containing adjacent nitrogen and sulfur atoms, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of 3-Phenylisothiazole-4-carbonitrile, a member of this important class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers and drug development professionals. We will delve into its chemical structure, predicted physicochemical properties, likely synthetic routes, and potential reactivity, providing a solid foundation for future research and application.

Molecular Structure and Chemical Properties

This compound possesses a planar, aromatic isothiazole ring substituted with a phenyl group at the 3-position and a nitrile group at the 4-position. The phenyl group introduces steric bulk and contributes to the molecule's overall lipophilicity, while the electron-withdrawing nitrile group significantly influences the electronic properties of the heterocyclic ring.

Structural Formula:

Key Physicochemical Properties:

PropertyPredicted/Estimated ValueSource
Molecular Formula C₁₀H₆N₂S[4]
Molecular Weight 186.24 g/mol [4]
CAS Number 13950-68-0
XlogP 2.4[4]
Monoisotopic Mass 186.02516 Da[4]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous compounds and general principles of spectroscopy, the following characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by signals from the phenyl group protons, likely appearing as a multiplet in the aromatic region (δ 7.0-8.0 ppm). A singlet corresponding to the proton at the 5-position of the isothiazole ring would also be expected, likely in the downfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms. The nitrile carbon is expected to appear in the range of δ 115-120 ppm.[5] The carbons of the phenyl ring and the isothiazole ring will resonate in the aromatic region (δ 120-160 ppm). Quaternary carbons, such as the carbon bearing the nitrile group and the carbon attached to the phenyl group, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 186. Fragmentation patterns would likely involve the loss of small molecules such as HCN and cleavage of the phenyl group.

Synthesis and Reactivity

A common strategy for the synthesis of 3-aryl-isothiazole-4-carbonitriles involves the cyclization of appropriate precursors. One potential pathway is the reaction of a β-ketonitrile with a source of sulfur and ammonia or an amine.

Illustrative Synthetic Workflow (Conceptual):

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzoylacetonitrile Benzoylacetonitrile Cyclization Cyclization/ Condensation Benzoylacetonitrile->Cyclization Sulfur_Source Sulfur Source (e.g., Lawesson's Reagent) Sulfur_Source->Cyclization Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Cyclization Target_Molecule 3-Phenylisothiazole- 4-carbonitrile Cyclization->Target_Molecule

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized representation and has not been experimentally validated for this specific compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Add a sulfurizing agent, for example, Lawesson's reagent (0.5 equivalents), and an ammonia source, such as ammonium acetate (excess), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity:

The reactivity of this compound is dictated by the isothiazole ring and the nitrile functional group. The isothiazole ring is generally stable but can undergo reactions such as electrophilic substitution, although the presence of the electron-withdrawing nitrile group will deactivate the ring towards such reactions.

The nitrile group is a versatile handle for further chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cycloaddition: The nitrile can participate in cycloaddition reactions, for instance, with azides to form tetrazoles.

Potential Applications in Drug Development

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] Although specific pharmacological data for this compound is scarce, the structural motifs present suggest potential avenues for investigation.

  • Antiviral and Antifungal Agents: Isothiazole-4-carbonitrile derivatives have shown promise as antiviral and antifungal agents.[2]

  • Anti-inflammatory Activity: The isothiazole core is present in some non-steroidal anti-inflammatory agents.[3]

  • Kinase Inhibitors: The phenylisothiazole scaffold can be explored for its potential as a kinase inhibitor, a common strategy in cancer drug discovery.

The nitrile group can also serve as a key intermediate for the synthesis of a library of derivatives with modified functional groups, allowing for the exploration of structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a robust framework based on the known chemistry of related isothiazole derivatives. The predicted chemical properties, spectroscopic features, and potential synthetic and reactive pathways outlined herein offer a valuable starting point for researchers. The versatile isothiazole core, combined with the reactive nitrile functionality, makes this compound an attractive scaffold for the development of novel therapeutic agents and functional materials. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully unlock its potential.

References

  • PubChem. 3-Chloro-5-phenylisothiazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Georganics. 5-Amino-3-phenyl-isothiazole-4-carbonitrile. [Link]

  • Hassan, A. S., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(63), 36243-36253. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Palibroda, N., et al. (2005). Electron Ionisation Mass Spectra of Some 5(2-Phenylthiazol-4-yl)-3-mercapto[1][9][10]triazole and 5(2-Phenyl-4-methylthiazol-5-yl)-3-mercapto[1][9][10]triazole Derivatives. Studia Universitatis Babes-Bolyai, Physica, L(4b), 1-8.

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChemLite. 3-(cyanomethylsulfanyl)-5-phenyl-isothiazole-4-carbonitrile (C12H7N3S2). [Link]

  • PubChemLite. 5-phenyl-3-(1-piperidyl)isothiazole-4-carbonitrile (C15H15N3S). [Link]

  • ChemSynthesis. 3-phenyl-4-isothiazolecarbonitrile. [Link]

  • El-Sayed, H. A., et al. (2013). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 449. [Link]

  • Zawisza, T., et al. (1984). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco; edizione scientifica, 39(6), 519-535. [Link]

  • PubChemLite. This compound (C10H6N2S). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST. Isothiazole, 4-phenyl-. [Link]

  • Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

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  • S. T. D. Gough, M. C. S. K. (1967). U.S. Patent No. 3,341,547. Washington, DC: U.S.
  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 141, 1-9. [Link]

  • Nikolova, S., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 957-964. [Link]

  • PubChem. Thiazole, 4-phenyl-. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylisothiazole-4-carbonitrile, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Isothiazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, and antithrombotic properties.[1] This document outlines a plausible and robust synthetic pathway to this compound, based on established methodologies for analogous structures. Furthermore, it details the expected analytical and spectroscopic data for the comprehensive characterization of the target molecule, ensuring a framework for its unambiguous identification and quality assessment.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This structural motif is a key component in a variety of biologically active compounds and functional materials. The inherent chemical properties of the isothiazole nucleus, including its electronic distribution and potential for diverse functionalization, make it a valuable scaffold in medicinal chemistry and materials science. Compounds incorporating the isothiazole ring have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1] this compound, with its strategic placement of a phenyl group and a cyano moiety, presents a versatile platform for further chemical modifications and biological screening.

Proposed Synthetic Route: A Mechanistic Approach

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a reliable synthetic strategy can be devised based on the well-established synthesis of structurally related isothiazoles. The proposed method involves a cyclocondensation reaction, a common and effective approach for the formation of the isothiazole ring.[2]

The logical flow of the proposed synthesis is depicted in the following workflow diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Benzoylacetonitrile D Formation of α-chloro-β-oxophenylpropionitrile A->D Chlorination B Thionyl Chloride (SOCl₂) B->D C Sodium Thiocyanate (NaSCN) E Cyclocondensation C->E D->E Reaction with thiocyanate F This compound E->F Ring Closure

Caption: Proposed synthetic workflow for this compound.

Rationale for the Synthetic Strategy

This proposed two-step, one-pot synthesis is advantageous due to its use of readily available starting materials and its foundation in established reaction mechanisms for isothiazole synthesis. The initial chlorination of the active methylene group in benzoylacetonitrile creates a reactive intermediate primed for nucleophilic attack. The subsequent reaction with sodium thiocyanate and in-situ cyclization provides an efficient route to the desired isothiazole ring system.

Detailed Experimental Protocol

Materials:

  • Benzoylacetonitrile

  • Thionyl chloride (SOCl₂)

  • Sodium thiocyanate (NaSCN)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Apparatus for working under anhydrous conditions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂), dissolve benzoylacetonitrile (1 equivalent) in an anhydrous solvent.

  • Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This step leads to the formation of the intermediate α-chloro-β-oxophenylpropionitrile.

  • Cyclocondensation: To the same reaction mixture, add finely powdered sodium thiocyanate (1.2 equivalents). Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization and Data Analysis

A comprehensive characterization of the synthesized this compound is crucial for confirming its identity, purity, and structure. The following sections detail the expected outcomes from various analytical techniques.

Physical Properties
PropertyExpected Value
Appearance White to pale yellow solid
Molecular Formula C₁₀H₆N₂S
Molecular Weight 186.23 g/mol
Melting Point Not available in the literature, requires experimental determination.
Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 8.5-9.0 (s, 1H, H5 of isothiazole ring), δ 7.4-7.8 (m, 5H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ 160-170 (C3), δ 150-160 (C5), δ 130-140 (ipso-C of phenyl), δ 128-135 (Ar-CH), δ 115-125 (C4), δ 110-120 (CN)
FT-IR (KBr, cm⁻¹)~2220-2240 (C≡N stretch), ~1600-1450 (C=C and C=N aromatic ring stretches), ~3100-3000 (Ar-H stretch)
Mass Spec. (EI)m/z 186 (M⁺), fragments corresponding to the loss of CN, and phenyl group.

Diagram of Key Spectroscopic Features:

Spectroscopic_Features cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_FTIR FT-IR H_isothiazole Isothiazole H5 (δ 8.5-9.0) H_phenyl Phenyl Protons (δ 7.4-7.8) C_isothiazole Isothiazole Carbons (C3, C4, C5) C_phenyl Phenyl Carbons C_nitrile Nitrile Carbon (δ 110-120) IR_nitrile C≡N Stretch (~2230 cm⁻¹) IR_aromatic Aromatic Stretches (1600-1450 cm⁻¹) Molecule This compound Molecule->H_isothiazole Molecule->H_phenyl Molecule->C_isothiazole Molecule->C_phenyl Molecule->C_nitrile Molecule->IR_nitrile Molecule->IR_aromatic

Caption: Key expected signals in the spectroscopic analysis of the target molecule.

Conclusion and Future Outlook

This technical guide has presented a detailed, albeit proposed, framework for the synthesis and comprehensive characterization of this compound. The outlined synthetic protocol, rooted in established chemical principles, offers a viable pathway for the preparation of this valuable heterocyclic compound. The predicted characterization data provides a benchmark for researchers to verify the successful synthesis and purity of the molecule.

The versatile structure of this compound, featuring both a phenyl and a cyano group on the isothiazole core, opens avenues for further chemical exploration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing access to a wide array of derivatives. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. Further studies to optimize the proposed synthesis and to explore the full potential of this compound in medicinal and materials science are highly encouraged.

References

  • ChemicalBook. (2022). Synthesis of Isothiazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from a relevant organic chemistry resource.
  • Koutentis, P. A., & Kalogirou, A. S. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

Sources

A Technical Guide to the Biological Landscape of 3-Phenylisothiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus represents a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. When functionalized to the 3-phenylisothiazole-4-carbonitrile core, this heterocyclic system serves as a versatile template for developing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of this specific class of compounds. We will dissect their anticancer, antiviral, and enzyme inhibitory properties, supported by mechanistic insights and structure-activity relationship (SAR) analyses. Furthermore, this document furnishes detailed experimental protocols and discusses the critical challenges, including metabolic liabilities, to provide a comprehensive and authoritative resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold.

The Isothiazole Scaffold: A Foundation for Bioactivity

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms. This arrangement imparts a distinct electronic and structural profile, making the ring system an attractive component in medicinal chemistry. Unlike its more common isomer, thiazole, the N-S bond of the isothiazole ring can influence metabolic stability and receptor binding interactions in unique ways. The this compound core combines three key pharmacophoric elements:

  • The Isothiazole Ring: Acts as a stable, aromatic bioisostere for other rings and provides key hydrogen bond acceptors.

  • The Phenyl Group at Position 3: Offers a vector for synthetic modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

  • The Carbonitrile (Cyano) Group at Position 4: Functions as a potent electron-withdrawing group, a hydrogen bond acceptor, and a potential metabolic handle. The presence of the cyano group at this position appears to be a critical feature for many of the observed biological activities.[1]

The convergence of these features makes this scaffold a compelling starting point for generating libraries of compounds with diverse pharmacological profiles.

Synthetic Pathways and Methodologies

The construction of the this compound core is achievable through several established synthetic routes. A common and effective strategy involves the cyclization of appropriately substituted precursors. The following workflow illustrates a generalized approach.

Diagram 1: General Synthetic Workflow

Synthetic Workflow A β-Ketothioamide or Enaminonitrile C Cyclization Intermediate A->C Halogenation B Halogenating Agent (e.g., NBS, SO2Cl2) B->C D This compound Core C->D Intramolecular Cyclization F Target Derivatives D->F Derivatization E Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) E->F

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol is a representative example adapted from methodologies for synthesizing functionalized isothiazoles.[2]

  • Step 1: Formation of Precursor. To a stirred solution of a suitable β-ketonitrile precursor (1.0 eq) in an appropriate solvent like ethanol, add a sulfur source such as Lawesson's reagent (0.5 eq). Reflux the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Step 2: Halogenation & Cyclization. Cool the reaction mixture to 0 °C. Add a halogenating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. The halogenation facilitates the subsequent intramolecular cyclization to form the isothiazole ring.

  • Step 3: Work-up and Isolation. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound core.

  • Step 5: Derivatization (if applicable). The phenyl ring or other positions can be further functionalized using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution to generate a library of derivatives.

The Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of phenyl-substituted thiazole and isothiazole derivatives against various human cancer cell lines.[3] Mechanistic studies have revealed that these compounds can modulate key pathways involved in tumor growth and survival.

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of critical oncogenic kinases. For instance, ureido-substituted 4-phenylthiazole analogs were found to be potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), with compound 27 exhibiting an IC₅₀ of 0.62 µM against HepG2 hepatocellular carcinoma cells.[4] Other derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Sirtuin 2 (SIRT2), indicating a potential for multi-targeted kinase inhibition.[5][6]

  • Cell Cycle Arrest and Apoptosis: Compound 4c , a 2-(benzylidene-hydrazinyl)-thiazole derivative, induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells.[6] It also significantly increased the percentage of cells undergoing both early and late-stage apoptosis, demonstrating a potent cytotoxic mechanism.[6]

Compound IDModificationTarget Cell LineIC₅₀ (µM)Primary Target(s)Reference
Compound 27 Ureido-substitutionHepG2 (Liver)0.62IGF1R[4]
Compound 22 Oxime moietyA549 (Lung)2.47EGFR, SIRT2[5]
Compound 4c Substituted benzylideneMCF-7 (Breast)2.57VEGFR-2[6]
Compound 4c Substituted benzylideneHepG2 (Liver)7.26VEGFR-2[6]
Doxorubicin (Standard)SKNMC (Neuroblastoma)>10DNA Intercalation[3]
Compound 4c p-nitro substitutionSKNMC (Neuroblastoma)10.8Not specified[3]
Diagram 2: Simplified Kinase Inhibition Pathway

Kinase Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF1R, VEGFR-2) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activates Ligand Growth Factor Ligand->RTK Binds Response Gene Transcription (Proliferation, Survival) Pathway->Response Leads to Inhibitor 3-Phenylisothiazole Derivative Inhibitor->RTK Blocks

Sources

A Technical Guide to Investigating the Therapeutic Potential of 3-Phenylisothiazole-4-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory functions. This guide focuses on 3-Phenylisothiazole-4-carbonitrile as a representative core, outlining a strategic, target-based approach for its therapeutic evaluation. We delve into the rationale and methodologies for investigating high-potential targets, specifically the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for oncology applications and the p38 Mitogen-Activated Protein (MAP) Kinase for inflammatory diseases. Furthermore, we explore the compound class's established antiviral properties. This document serves as a technical roadmap for researchers and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific reasoning to empower robust and insightful investigation.

Introduction to the this compound Core

The this compound structure represents a class of heterocyclic compounds that has garnered significant interest. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, provides a unique electronic and steric profile that facilitates interactions with various biological macromolecules.[1] Its derivatives have been successfully developed as anticancer, antiviral, antidiabetic, and antimicrobial agents.[2]

The rationale for investigating this specific core is twofold:

  • Proven Bioactivity of the Scaffold: The broader class of thiazole and isothiazole derivatives has shown potent activity against a range of validated therapeutic targets.[3] This includes clinically relevant targets like protein kinases, viral enzymes, and metabolic enzymes.[3][4][5]

  • Structural Features for Target Interaction: The phenyl group at the 3-position can engage in hydrophobic and pi-stacking interactions within protein binding pockets, while the carbonitrile group at the 4-position can act as a hydrogen bond acceptor or a reactive handle for covalent modification, depending on the target's active site.

This guide will proceed by identifying high-probability therapeutic targets based on literature analysis of analogous structures and will provide the experimental frameworks necessary to validate these hypotheses.

Primary Target Class: Protein Kinase Inhibition in Oncology

Kinase inhibition is a cornerstone of modern targeted cancer therapy. Phenyl-thiazole and isothiazole cores are frequently found in kinase inhibitors due to their ability to mimic the ATP-binding hinge region.[3][4] We will focus on two high-value kinase targets.

Target I: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Thiazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating significant cytotoxic activity against cancer cell lines.[6] The 3-phenylisothiazole core is a strong candidate for fitting into the hydrophobic ATP-binding pocket of the VEGFR-2 kinase domain.

Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor, occupying the kinase's active site and preventing the phosphorylation of downstream signaling proteins, thereby blocking the pro-angiogenic signal cascade.

Experimental Validation Workflow:

G Figure 1: VEGFR-2 Target Validation Workflow A In Vitro Biochemical Assay (Recombinant VEGFR-2) E Determine IC50 (Kinase Inhibition) A->E Quantify ATP competition B Cell-Based Phosphorylation Assay (HUVEC or similar) F Determine IC50 (Cellular Target Engagement) B->F Measure p-VEGFR-2 levels C Cell Viability / Proliferation Assay (MCF-7, HepG2, etc.) G Determine GI50 (Growth Inhibition) C->G Measure cytotoxicity D Downstream Effect Assay (e.g., Tube Formation Assay) H Quantify Angiogenesis Inhibition D->H Assess functional outcome I Lead Candidate Identification E->I F->I G->I H->I G Figure 2: Antiviral Activity Screening Workflow A Cytotoxicity Assay (e.g., Vero cells, CC50) C Calculate Selectivity Index (SI) SI = CC50 / EC50 A->C B Antiviral Assay (CPE Reduction, EC50) B->C D Time-of-Addition Assay C->D If SI > 10 E Identify Stage of Inhibition (Entry, Replication, Egress) D->E Pinpoint mechanism F Promising Antiviral Candidate E->F

Caption: Figure 2: Workflow for identifying and characterizing antiviral activity and mechanism of action.

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration at which the compound protects host cells from virus-induced death.

  • Reagents & Materials:

    • Vero cells (or other susceptible host cell line).

    • Poliovirus Type 1.

    • MEM (Minimum Essential Medium) + 2% FBS.

    • Test compound.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • 96-well clear-bottom, opaque-walled plates.

  • Procedure:

    • Seed Vero cells in 96-well plates and grow to ~90% confluency.

    • Prepare serial dilutions of the test compound in MEM.

    • Remove growth media from cells and add the compound dilutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

    • Immediately infect the wells (except "cells only" controls) with poliovirus at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates at 37°C until 90-100% CPE is observed in the "virus only" control wells (typically 48-72 hours).

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

  • Data Analysis & Validation:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percentage of cell protection relative to the "cells only" and "virus only" controls.

    • Determine the EC₅₀ (50% effective concentration) by plotting the percentage of protection against the log of compound concentration.

    • Separately, run a cytotoxicity assay (CC₅₀) without the virus to ensure the protective effect is not due to host cell toxicity.

    • Authoritative Grounding: A compound is considered a promising hit if its Selectivity Index (SI = CC₅₀/EC₅₀) is greater than 10.

Summary and Future Directions

This guide outlines a targeted, hypothesis-driven strategy for evaluating the therapeutic potential of this compound. By leveraging data from structurally similar compounds, we have identified high-probability targets in oncology (VEGFR-2, p38 MAP Kinase) and virology. The provided workflows and detailed protocols offer a clear path from initial biochemical screening to functional cellular validation.

Successful identification of activity in these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

  • In Vivo Efficacy Studies: Testing lead candidates in relevant animal models of cancer or infectious disease.

The 3-phenylisothiazole core remains a versatile and promising scaffold for the development of novel therapeutics.

References

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • Cutrí, C. C., et al. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • Nenajdenko, V. G., & Shastin, A. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link]

  • Trabbic, K. R., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles. Archiv der Pharmazie. Available at: [Link]

  • Sasane, N. A., et al. (2024).
  • Al-Nasser, M. S., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Available at: [Link]

  • Bua, S., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Çakmak, O., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Available at: [Link]

  • Safavi, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Archiv der Pharmazie. Available at: [Link]

  • Rover, S., et al. (1998). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry. Available at: [Link]

  • Hussain, M., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Journal of the Chemical Society of Pakistan.
  • Taha, M., et al. (2018). Synthesis, enzyme inhibitory kinetics, and computational studies of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas as Jack bean urease inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Lee, J. Y., et al. (2012). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stranix, B. R., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Pharmacology. Available at: [Link]

  • Streeter, D. G., et al. (1973). Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

Sources

The Phenylisothiazole Scaffold: A Privileged Structure in Oncology Research and a Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel small molecules with potent and selective anticancer activity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the phenylisothiazole and its isomeric cousin, the phenylthiazole, have emerged as "privileged scaffolds" – core molecular frameworks that are recurrently identified in compounds with significant biological activities. While a comprehensive literature review reveals a wealth of information on various substituted phenylisothiazole and phenylthiazole derivatives, it is noteworthy that specific mechanistic data for 3-Phenylisothiazole-4-carbonitrile in cancer cells is not yet publicly available.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the established and putative mechanisms of action for the broader class of phenylisothiazole and phenylthiazole compounds in oncology. By synthesizing the current understanding of how these scaffolds interact with key cellular targets and pathways, this document serves as a foundational resource to inform and guide future research into novel derivatives, including the yet-to-be-characterized this compound. We will delve into the causality behind experimental choices for elucidating these mechanisms, provide detailed protocols for key assays, and visualize complex signaling pathways and workflows.

Introduction: The Phenylisothiazole/Thiazole Scaffold as a Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a diverse range of biological targets. When coupled with a phenyl group, the resulting phenylthiazole or phenylisothiazole scaffold offers a rich platform for synthetic modification, enabling the fine-tuning of pharmacological properties.

Derivatives of this scaffold have demonstrated a wide array of anticancer activities, including but not limited to:

  • Kinase Inhibition: Targeting the dysregulated enzymatic activity of protein kinases that drive cancer cell proliferation and survival.

  • Microtubule Disruption: Interfering with the dynamics of tubulin polymerization, a critical process for cell division.

  • Induction of Apoptosis: Activating the programmed cell death pathways to eliminate malignant cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle to prevent uncontrolled cell division.

This guide will explore these mechanisms in detail, providing a technical framework for the investigation of new compounds based on this promising scaffold.

Key Anticancer Mechanisms of Phenylisothiazole/Thiazole Derivatives

The anticancer effects of phenylisothiazole and phenylthiazole derivatives are often multifaceted. However, several key mechanisms of action have been identified through rigorous preclinical research.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several phenylthiazole derivatives have been shown to exert their anticancer effects by inhibiting specific kinases.

CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis. Certain azaindole derivatives with a phenylthiazole moiety have demonstrated high affinity for CDK1, with IC50 values in the sub-micromolar range (0.41 and 0.85 μM).[2] This suggests that the phenylthiazole scaffold can be effectively utilized in the design of potent CDK inhibitors.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is common in many human cancers. A novel thiazole hybrid has been reported to inhibit PI3Kα with an IC50 of 0.225 μM, leading to a decrease in the phosphorylation of its downstream targets, Akt and mTOR, in ovarian cancer cells.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Phenylthiazole Derivative[3] Inhibitor->PI3K

Trk receptors are a family of receptor tyrosine kinases that are involved in neuronal development and have been implicated in the progression of certain cancers. Phenyl triazole/thiazole derivatives have been developed as selective TrkA inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been shown to exert their potent anticancer activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[5]

Tubulin_Polymerization cluster_0 Normal Cell Division cluster_1 Action of SMART Compounds[5] Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Spindle Mitotic Spindle Division Cell Division Inhibitor SMART Compound Blocked Polymerization Blocked Apoptosis Apoptosis

Induction of Apoptosis and Necrosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several studies have shown that phenylthiazole derivatives can induce apoptosis and, in some cases, necrosis. The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been identified as a probable mechanism for some of these compounds.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel phenylisothiazole derivative, a series of well-established in vitro assays should be performed. The following protocols provide a framework for these studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

Objective: To determine if the test compound directly inhibits the activity of a specific protein kinase.

Methodology (Example for PI3Kα):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, PI3Kα enzyme, and the test compound at various concentrations.

  • Substrate Addition: Add the lipid substrate (e.g., PIP2) to initiate the reaction.

  • ATP Addition: Add ATP to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with the test compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment Treat with Phenylisothiazole Derivative Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Quantify Apoptotic and Necrotic Cells Analyze->Results

Summary of In Vitro Activities of Selected Phenylthiazole Derivatives

Compound ClassCancer Cell LineReported ActivityMechanism of ActionReference
PhenylthiazolylindolesVariousIC50 in µM to nM rangeCDK1 Inhibition[2]
Naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian)IC50 = 1.569 µMPI3Kα Inhibition[3]
4-substituted methoxybenzoyl-aryl-thiazoles (SMART)Melanoma, ProstateIC50 in low nM rangeTubulin Polymerization Inhibition[5]
2-(hydrazinyl)-1,3-thiazole derivativeMCF-7 (Breast)IC50 = 5.73 µMInduction of Apoptosis and Necrosis

Conclusion and Future Directions

The phenylisothiazole and phenylthiazole scaffolds represent a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action exhibited by various derivatives, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death, underscore the versatility of this chemical framework.

While the specific mechanism of action for This compound remains to be elucidated, the insights gathered from its structural analogs provide a rational basis for its investigation as a potential anticancer agent. Future studies should focus on a systematic evaluation of this compound against a panel of cancer cell lines, followed by a detailed mechanistic investigation using the experimental approaches outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this compound and in guiding the design of next-generation anticancer drugs based on the phenylisothiazole scaffold.

References

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (Year).
  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed. (2011). PubMed. [Link]

  • Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271–2280.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2025). NIH. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (Year). NIH. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH. (Year). NIH. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (Year). Source.
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  • Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol - ResearchGate. (Year). ResearchGate. [Link]

  • Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed. (2022). PubMed. [Link]

  • Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway - MDPI. (Year). MDPI. [Link]

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Deriv
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Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of biological interactions have led to its incorporation into a range of approved drugs, including the antipsychotic ziprasidone and the antiviral denotivir.[1] The development of efficient and versatile synthetic routes to access structurally diverse isothiazole derivatives is therefore of paramount importance for the continued advancement of these fields.

This technical guide provides a comprehensive overview of the core synthetic strategies for the construction of substituted isothiazoles. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation. The protocols and data presented herein are drawn from peer-reviewed literature, ensuring a foundation of scientific integrity and providing a practical resource for the laboratory chemist.

I. Ring-Closure Strategies: Building the Isothiazole Core

The majority of isothiazole syntheses rely on the construction of the heterocyclic ring from acyclic precursors. These methods can be broadly classified by the nature of the bond disconnections and the fragments being joined. This section will explore some of the most robust and widely employed ring-closure strategies.

The Singh Synthesis: A Versatile One-Pot Approach from β-Ketodithioesters

One of the most operationally simple and user-friendly methods for the synthesis of 3,5-disubstituted isothiazoles is the Singh synthesis.[1] This one-pot procedure utilizes readily available β-ketodithioesters or β-ketothioamides and ammonium acetate as the nitrogen source.[1][2] The reaction proceeds via a [4+1] annulation, involving a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds.[1]

Causality Behind Experimental Choices: The use of ammonium acetate provides a convenient, in-situ source of ammonia for the initial imine formation. The reaction is typically carried out at reflux in ethanol, which serves as an effective solvent for the reactants and facilitates the subsequent cyclization and oxidation steps.[3] The key advantage of this method is its simplicity and the avoidance of harsh reagents or metal catalysts.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via the Singh Synthesis [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketodithioester (1.0 equiv.) in ethanol.

  • Reagent Addition: Add ammonium acetate (2.0-3.0 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Data Presentation: Substrate Scope of the Singh Synthesis

R1R2Yield (%)Reference
PhenylMethyl92[1]
4-ChlorophenylMethyl88[1]
4-MethoxyphenylMethyl90[1]
Thien-2-ylMethyl85[1]
PhenylPhenyl84[1]

Mandatory Visualization: Mechanism of the Singh Synthesis

G cluster_0 Singh Isothiazole Synthesis start β-Ketodithioester + NH4OAc imine Iminium Intermediate start->imine Imine Formation cyclization Cyclized Intermediate imine->cyclization Intramolecular Cyclization oxidation Oxidation cyclization->oxidation Aerial Oxidation product 3,5-Disubstituted Isothiazole oxidation->product

Caption: Workflow for the Singh one-pot isothiazole synthesis.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

A powerful and elegant method for the synthesis of a wide variety of isothiazoles involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[4][5] This reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate, which then undergoes a cycloaddition with the nitrile.[4]

Causality Behind Experimental Choices: The choice of a rhodium catalyst, typically [Rh(COD)Cl]2 with a phosphine ligand such as DPPF, is crucial for the efficient denitrogenation of the 1,2,3-thiadiazole and the formation of the reactive carbenoid intermediate.[4] The reaction is generally performed at elevated temperatures in a high-boiling solvent like chlorobenzene to facilitate the catalytic cycle.[4] This method offers a broad substrate scope, tolerating a range of functional groups on both the thiadiazole and the nitrile.[4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isothiazoles [4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1,2,3-thiadiazole (1.0 equiv.), [Rh(COD)Cl]2 (5 mol%), and DPPF (12 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add chlorobenzene, followed by the nitrile (1.2 equiv.).

  • Reaction: Heat the reaction mixture at 130 °C and monitor by TLC.

  • Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope of the Rhodium-Catalyzed Transannulation

Thiadiazole SubstituentNitrileYield (%)Reference
PhenylBenzonitrile92[4]
4-Tolyl4-Chlorobenzonitrile95[4]
PhenylAcetonitrile75[4]
EthylBenzonitrile88[4]

Mandatory Visualization: Mechanism of Rhodium-Catalyzed Transannulation

G cluster_1 Rhodium-Catalyzed Transannulation start 1,2,3-Thiadiazole + [Rh] rh_carbene α-Thiavinyl Rhodium-Carbenoid start->rh_carbene Denitrogenation cycloaddition [3+2] Cycloaddition with Nitrile rh_carbene->cycloaddition product Isothiazole cycloaddition->product Rearomatization

Caption: Key steps in the Rh-catalyzed synthesis of isothiazoles.

II. Multi-Component Strategies for Isothiazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. Several MCRs have been developed for the synthesis of substituted isothiazoles.

Three-Component Synthesis from Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters

A notable three-component strategy for the synthesis of isothiazoles involves the reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters.[6][7] This method allows for the formation of new C-S, C-N, and N-S bonds in a single pot.[6] The reaction conditions can be tuned to selectively produce either thiazoles or isothiazoles. For the synthesis of isothiazoles, a copper catalyst and a base such as sodium phosphate are typically employed.[7]

Causality Behind Experimental Choices: The use of a copper catalyst is believed to facilitate the reaction of sulfur with the other components, while the base is necessary to promote the key bond-forming steps. The choice of solvent and temperature can also influence the reaction outcome and yield. This method is particularly valuable for accessing isothiazoles with specific substitution patterns that may be difficult to obtain through other routes.

Experimental Protocol: Three-Component Synthesis of Isothiazoles [7]

  • Reaction Setup: In a sealed tube, combine the enaminoester (1.0 equiv.), elemental sulfur (1.5 equiv.), bromodifluoroacetamide/ester (1.2 equiv.), copper powder (20 mol%), and sodium phosphate (2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile).

  • Reaction: Heat the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

III. Green Chemistry Approaches to Isothiazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. This has led to the exploration of solvent-free and catalyst-free approaches to isothiazole synthesis.

Solvent-Free Synthesis from β-Enaminones

An eco-friendly and efficient method for the synthesis of isothiazoles involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[8] This approach offers several advantages, including simplicity, rapid reaction times, high yields, and the elimination of solvent waste.[3]

Causality Behind Experimental Choices: The use of ammonium thiocyanate provides both the nitrogen and sulfur atoms required for the isothiazole ring. The reaction is thermally driven, and the absence of a solvent can lead to faster reaction rates and easier product isolation. This method is particularly well-suited for large-scale synthesis where the reduction of solvent usage is a primary concern.

Experimental Protocol: Solvent-Free Isothiazole Synthesis [3][8]

  • Reaction Setup: In a reaction vessel, thoroughly mix the β-enaminone (1.0 equiv.) and ammonium thiocyanate (1.5 equiv.).

  • Reaction: Heat the mixture at 120 °C. The reaction can be monitored by observing the physical changes in the reaction mixture and by TLC.

  • Work-up and Purification: After the reaction is complete, the crude product can often be purified by direct crystallization or by column chromatography.

Data Presentation: Comparison of Key Isothiazole Synthesis Routes

Synthesis RouteKey ReactantsTypical ConditionsYield Range (%)Key Advantages
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot, operational simplicity, good to excellent yields.[3]
Rh-Catalyzed Transannulation 1,2,3-Thiadiazole, Nitrile, Rh catalyst130 °C, ChlorobenzeneHighBroad substrate scope, good for complex structures.[4]
Three-Component Synthesis Enaminoester, Sulfur, Bromodifluoro-reagent, Cu catalyst90 °C, Acetonitrileup to 88High convergency, access to unique substitution patterns.[7]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat, 120 °C82-95Environmentally friendly, high yields, rapid reaction times.[3]

IV. Conclusion

The synthesis of substituted isothiazoles is a rich and evolving field, with a diverse array of methods available to the modern chemist. The choice of a particular synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, scalability, and environmental considerations. The Singh synthesis and the solvent-free approach from β-enaminones offer excellent options for their operational simplicity and efficiency, particularly for the synthesis of focused libraries of compounds. For more complex targets or for accessing a broader range of substitution patterns, the rhodium-catalyzed transannulation and multi-component strategies provide powerful alternatives.

As the demand for novel isothiazole-containing molecules in drug discovery and materials science continues to grow, the development of new and improved synthetic methodologies will remain a key area of research. Future efforts will likely focus on expanding the substrate scope of existing methods, developing more sustainable and atom-economical processes, and exploring new catalytic systems for isothiazole synthesis.

V. References

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. PubMed. [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Chemistry Portal. [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. FAO AGRIS. [Link]

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions. Organic Letters, 18(10), 2451–2454. [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

  • Niknam, K., & Deris, A. (2013). Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. Combinatorial chemistry & high throughput screening, 16(9), 758–761. [Link]

  • Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11685-11694. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. ACS Publications. [Link]

  • Horneff, T., Chuprakov, S., Chernyak, N., Gevorgyan, V., & Fokin, V. V. (2008). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Organic Chemistry Portal. [Link]

  • Dunn, A. D., & Rees, C. W. (1988). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 2489-2492. [Link]

  • Bakulev, V. A., & Karapetyan, A. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 945-963. [Link]

  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Chemistry–A European Journal, 25(30), 7236-7250. [Link]

Sources

The Isothiazole Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization, have made it a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, diverse biological activities, and structure-activity relationships of isothiazole-containing compounds. We will explore its role in clinically successful drugs, particularly in the realm of central nervous system disorders, and delve into its growing importance in oncology, infectious diseases, and inflammatory conditions.

The Isothiazole Core: Physicochemical Properties and Strategic Value

The isothiazole ring is a 1,2-azole, distinguished from its more common 1,3-thiazole isomer.[4] This 1,2-relationship between the electronegative sulfur and nitrogen atoms imparts a unique electronic distribution and geometry, making it a valuable component for molecular scaffolding in drug design.[1][5]

Key Physicochemical Characteristics:

  • Aromaticity and Stability: The ring is aromatic and generally stable under physiological conditions, providing a solid foundation for drug molecules.

  • Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.

  • Dipole Moment: The heteroatoms create a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with protein targets.

  • Tunable Electronics: The scaffold allows for substitution at three carbon positions (C3, C4, and C5), enabling medicinal chemists to finely tune the electronic properties, lipophilicity, and steric profile of the molecule to optimize potency, selectivity, and pharmacokinetic parameters.[1]

These features make the isothiazole scaffold a versatile building block, capable of forming the core of potent and selective inhibitors, agonists, or antagonists for a wide range of biological targets.[5]

Synthetic Strategies for Isothiazole Ring Construction

The synthesis of the isothiazole core has evolved significantly, with numerous methods available to accommodate various substitution patterns. The choice of synthetic route is often dictated by the desired substitution and the availability of starting materials.

Foundational Synthetic Approaches

Historically, methods involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation.[6] Modern strategies are more versatile and efficient. Key approaches include:

  • From β-Ketodithioesters: A common and efficient metal-free method involves the [4+1] annulation of β-ketodithioesters with an ammonia source like ammonium acetate. This reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles.[7]

  • Oxidative Cyclization of α,β-Unsaturated Amides: α,β-unsaturated thiocarboxylic acid amides can undergo oxidative cyclization in the presence of an oxidant to yield a variety of isothiazole derivatives.[6]

  • From Alkynyl Oxime Ethers: A base-promoted cycloaddition of alkynyl oxime ethers using a sulfur source (e.g., Na₂S) provides a one-pot transformation with excellent functional group tolerance.[7]

  • Rhodium-Catalyzed Transannulation: 1,2,3-Thiadiazoles can react with nitriles in the presence of a rhodium catalyst to provide a wide variety of isothiazoles through an α-thiavinyl Rh-carbenoid intermediate.[7]

Experimental Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is adapted from the method described by Singh et al. for the synthesis from β-ketodithioesters.[7]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired β-ketodithioester (1.0 mmol) in a suitable solvent such as ethanol or DMSO.

  • Addition of Ammonia Source: Add ammonium acetate (NH₄OAc) (2.0-3.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) under aerobic (open to air) conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3,5-disubstituted isothiazole.

This self-validating system relies on the inherent reactivity of the components, with the final product's identity confirmed through standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product Start1 β-Ketodithioester P1 Imine Formation Start1->P1 Mixing in Solvent Start2 Ammonium Acetate (Ammonia Source) Start2->P1 Mixing in Solvent P2 Intramolecular Cyclization P1->P2 P3 Aerial Oxidation (Aromatization) P2->P3 End1 3,5-Disubstituted Isothiazole P3->End1

Caption: General workflow for the metal-free synthesis of isothiazoles.

Therapeutic Applications and Biological Activities

The isothiazole scaffold is present in a multitude of compounds with a wide spectrum of pharmacological activities.[1][8]

Central Nervous System (CNS) Disorders: A Story of Success

The most prominent therapeutic success for the isothiazole scaffold has been in the treatment of psychiatric disorders. The benzo[d]isothiazole core, in particular, is central to several atypical antipsychotic drugs.[5]

Case Study: Ziprasidone and Perospirone

  • Ziprasidone: Approved by the FDA for schizophrenia and bipolar mania, Ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[9][10] This dual antagonism is believed to be the primary mechanism for its efficacy against both the positive and negative symptoms of schizophrenia.[9][10] It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.[11][12]

  • Perospirone: Developed in Japan, Perospirone also functions as a D2 and 5-HT2A antagonist.[13][14][15] It is used to treat schizophrenia and bipolar mania. Its partial agonist activity at the 5-HT1A receptor is thought to contribute to its favorable side-effect profile, particularly regarding extrapyramidal symptoms.[13]

G Ziprasidone Ziprasidone / Perospirone (Isothiazole-based Drug) D2R Dopamine D2 Receptor Ziprasidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Ziprasidone->HT2AR Antagonist HT1AR Serotonin 5-HT1A Receptor Ziprasidone->HT1AR Partial Agonist Mesolimbic Mesolimbic Pathway (Dopamine Hyperactivity) PositiveSymptoms Positive Symptoms (Hallucinations, Delusions) D2R->PositiveSymptoms Blockade Reduces Mesocortical Mesocortical Pathway (Dopamine Hypoactivity) NegativeSymptoms Negative Symptoms (Avolition, Anhedonia) HT2AR->NegativeSymptoms Blockade Improves MoodAnxiety Improved Mood & Reduced Anxiety HT1AR->MoodAnxiety Activation Contributes to Mesolimbic->PositiveSymptoms Mesocortical->NegativeSymptoms

Sources

The Phenylisothiazole Scaffold: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylisothiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The phenylisothiazole core is a significant heterocyclic scaffold in modern drug discovery, forming the structural basis of a diverse range of therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for fine-tuning of its physicochemical properties. This guide provides an in-depth exploration of these properties, offering researchers and drug development professionals a comprehensive understanding of how to harness the full potential of this versatile scaffold. We will delve into the critical interplay between the structure of phenylisothiazole compounds and their solubility, lipophilicity, acid-base ionization (pKa), and metabolic stability – all key determinants of a drug candidate's ultimate success.

The strategic manipulation of these physicochemical characteristics is paramount in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby enhancing its efficacy and safety. This document will not only present the theoretical underpinnings of these properties but also provide detailed, field-proven experimental protocols for their accurate determination.

I. Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design. It profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For phenylisothiazole compounds, the lipophilicity is largely dictated by the nature and position of substituents on both the phenyl and isothiazole rings.

The Causality Behind Lipophilicity Modulation

The incorporation of lipophilic moieties can enhance the biological activity of phenylisothiazole derivatives; however, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1] A delicate balance is therefore required. For instance, the addition of alkyl or aryl groups to the phenylisothiazole scaffold generally increases lipophilicity, while the introduction of polar functional groups like hydroxyl, carboxyl, or amino groups decreases it.

A compelling example is seen in the development of phenylthiazole antibiotics, where reducing the lipophilicity of lead compounds by introducing cyclic amines to the lipophilic side chain significantly improved their aqueous solubility and pharmacokinetic profiles.[2] This strategic modification enhanced the drug-like properties of the compounds without compromising their antibacterial potency.[2]

Experimental Determination of Lipophilicity (LogP/LogD)

The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD). LogP refers to the ratio of the concentration of a neutral compound in a biphasic system of octanol and water, while LogD accounts for both the ionized and unionized forms of a compound at a specific pH.

The shake-flask method remains the gold standard for LogP and LogD determination due to its direct measurement principle.[2][3]

Materials:

  • Test phenylisothiazole compound

  • n-Octanol (pre-saturated with water or buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4 for LogD) (pre-saturated with n-octanol)

  • Volumetric flasks and pipettes

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-Saturated Solvents: Mix n-octanol and the aqueous buffer in a separatory funnel and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be accurately known and within the linear range of the analytical method.

  • Partitioning: In a centrifuge tube, add a known volume of the aqueous compound solution and a known volume of n-octanol. The volume ratio can be adjusted based on the expected LogP/LogD value.

  • Equilibration: Cap the tube and shake it for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation:

    • LogP (for non-ionizable compounds): LogP = log ([Compound]octanol / [Compound]aqueous)

    • LogD (for ionizable compounds): LogD = log ([Compound]octanol / [Compound]aqueous)

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Buffer partition Mix Aqueous Compound Solution and n-Octanol prep_solvents->partition prep_compound Prepare Compound Stock Solution in Aqueous Phase prep_compound->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Compound in Each Phase (e.g., HPLC) separate->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Workflow for LogP/LogD determination using the shake-flask method.

II. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates a drug's dissolution rate and, consequently, its absorption and bioavailability.[1] Poorly soluble compounds often exhibit low and erratic absorption, posing significant challenges during drug development.[1] For phenylisothiazole derivatives, solubility can be modulated through structural modifications that influence the compound's crystal lattice energy and its interactions with water molecules.

Strategies for Enhancing the Solubility of Phenylisothiazole Compounds

Improving the aqueous solubility of phenylisothiazole-based drug candidates is a common objective in medicinal chemistry. Strategies include:

  • Introduction of Polar Functional Groups: Incorporating groups capable of hydrogen bonding with water, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can significantly enhance solubility.

  • Salt Formation: For ionizable phenylisothiazole compounds, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility.

  • Disruption of Crystal Packing: Introducing substituents that disrupt the planarity of the molecule or hinder efficient crystal packing can lower the crystal lattice energy, thereby improving solubility.

For example, in the development of antibacterial alkynylphenylthiazoles, the introduction of cyclic amines not only reduced lipophilicity but also led to a more than 150-fold enhancement in aqueous solubility compared to the parent compound.[2]

Experimental Determination of Aqueous Solubility

Solubility can be assessed using various methods, with the choice often depending on the stage of drug discovery and the required throughput.

Kinetic solubility is often measured in early drug discovery to rapidly assess the solubility of a large number of compounds.[4] This method determines the concentration at which a compound, upon addition from a DMSO stock solution into an aqueous buffer, begins to precipitate.[4]

Materials:

  • Test phenylisothiazole compounds dissolved in DMSO (e.g., 10 mM stock solutions)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of each test compound into the wells of a microtiter plate. Include a DMSO-only control.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant increase in light scattering is observed compared to the DMSO control.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock Solutions in DMSO prep_plate Dispense DMSO Stocks into 96-well Plate prep_compound->prep_plate add_buffer Add Aqueous Buffer to Wells prep_plate->add_buffer incubate Mix and Incubate add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine_sol Determine Kinetic Solubility measure->determine_sol

Caption: High-throughput kinetic solubility determination by nephelometry.

III. Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant (pKa) is a critical physicochemical parameter for any ionizable drug candidate, as it determines the extent of ionization at a given pH.[5] The ionization state of a molecule influences its solubility, permeability, and interaction with biological targets.[5] The phenylisothiazole scaffold itself is weakly basic, but the overall pKa of a derivative is highly dependent on the nature and position of its substituents.

The Impact of pKa on the Pharmacological Profile

The pKa of a phenylisothiazole compound will dictate its charge state in different physiological compartments. For instance, a basic compound will be predominantly ionized in the acidic environment of the stomach, which can affect its absorption. Conversely, in the more neutral pH of the intestines and blood, the proportion of the un-ionized, more lipophilic form will increase, facilitating membrane permeation. Understanding the pKa is therefore essential for predicting a compound's ADME properties.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7]

This method involves monitoring the pH of a solution of the test compound as a titrant (a strong acid or base) is added incrementally.[6]

Materials:

  • Test phenylisothiazole compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Add the titrant in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Collection: Continue the titration until the pH changes become minimal, indicating that the equivalence point has been passed.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Diagram of the pKa Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Dissolve Compound in Solvent setup_titration Set up Titration Apparatus (pH meter, burette) prep_sample->setup_titration titrate Add Titrant Incrementally setup_titration->titrate record_ph Record pH after Each Addition titrate->record_ph record_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

IV. Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[8] Compounds with low metabolic stability are rapidly cleared from the body, leading to a short duration of action and poor bioavailability. For phenylisothiazole derivatives, metabolic "soft spots" can be identified and modified to enhance stability.

Designing Metabolically Robust Phenylisothiazole Compounds

A key strategy in lead optimization is to identify and block sites of metabolism. This can be achieved by:

  • Introducing Electron-Withdrawing Groups: These groups can deactivate adjacent positions towards oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near a metabolically labile site can prevent access by metabolizing enzymes.

  • Isosteric Replacement: Replacing a metabolically vulnerable group with a more stable isostere.

For instance, early phenylthiazole antibiotics suffered from short half-lives due to rapid metabolism at a benzylic carbon.[9] Replacing this "soft spot" with an oxygen atom led to derivatives with significantly improved metabolic stability and longer duration of action.[10]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes and are a widely used in vitro tool to assess metabolic stability.[8][11]

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes.[11]

Materials:

  • Test phenylisothiazole compound

  • Pooled liver microsomes (from human or other species)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

    • t1/2 = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Diagram of the Metabolic Stability Assay Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_incubation Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep_incubation->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction sample_timepoints Sample at Various Time Points start_reaction->sample_timepoints quench_reaction Quench Reaction sample_timepoints->quench_reaction process_samples Centrifuge and Collect Supernatant quench_reaction->process_samples quantify_lcms Quantify Parent Compound by LC-MS/MS process_samples->quantify_lcms calculate_stability Calculate Half-life and Intrinsic Clearance quantify_lcms->calculate_stability

Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.

V. Data Summary and Case Studies: Phenylisothiazoles in Action

The following table summarizes the key physicochemical properties of some notable phenylisothiazole-containing drugs, illustrating the diverse range of properties that can be achieved with this scaffold.

CompoundPrimary IndicationMolecular Weight ( g/mol )LogPAqueous SolubilitypKa
Dasatinib Leukemia488.011.8Poorly soluble in water[9]Basic pKa ~2.8
Febuxostat Gout316.37>3Very low in aqueous media[1]Acidic
Ritonavir HIV/AIDS720.95>4Practically insoluble in waterBasic pKa ~2.8

Note: The reported values for LogP, solubility, and pKa can vary depending on the experimental conditions.

Case Study: Dasatinib

Dasatinib, a potent tyrosine kinase inhibitor, exemplifies the challenges and successes in optimizing the physicochemical properties of a phenylisothiazole-based drug.[12] Despite its poor aqueous solubility, formulation strategies have been developed to enhance its bioavailability for oral administration.[9][13] Its pKa indicates that it is a weak base, which influences its dissolution and absorption in the gastrointestinal tract.

Case Study: Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is another example of a successful drug with a phenylthiazole core.[1] Its low aqueous solubility is a key characteristic, and various formulation approaches have been explored to improve its dissolution and bioavailability.[14][15][16]

VI. Conclusion and Future Perspectives

The phenylisothiazole scaffold continues to be a rich source of novel therapeutic agents. A deep understanding and strategic modulation of its physicochemical properties are fundamental to the successful development of drug candidates. By employing the principles and experimental protocols outlined in this guide, researchers can rationally design and optimize phenylisothiazole derivatives with improved ADME profiles, ultimately increasing the likelihood of clinical success. The future of drug discovery with this versatile scaffold lies in the integration of predictive computational models with high-throughput experimental screening to accelerate the identification of promising new medicines.

VII. References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Future Journal of Pharmaceutical Sciences, 8(1), 1-12.

  • Mayhoub, A. S., et al. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases, 6(1), 108-118.

  • Aragen Life Sciences. (n.d.). Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Retrieved from [Link]

  • Selcia. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3062316, Dasatinib. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Future Journal of Pharmaceutical Sciences, 8(1), 1-12.

  • Seleem, M. N., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry, 126, 929-938.

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2023). High-throughput screening of LogD by using a sample pooling approach based on the traditional shake flask method. Journal of Chromatography B, 1227, 123804.

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

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Whitepaper: The Isothiazole Scaffold in Modern Drug Discovery: A Technical Guide to the Development of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, capacity for diverse functionalization, and ability to act as a versatile bioisostere have propelled its incorporation into a multitude of biologically active agents. This technical guide provides an in-depth exploration of the discovery and development of novel isothiazole-based inhibitors, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale behind synthetic choices, illuminate the iterative process of lead optimization through structure-activity relationship (SAR) studies, and detail the mechanistic basis of target engagement. This guide moves beyond a mere recitation of facts to explain the causality behind experimental design, offering field-proven insights into harnessing the full potential of this remarkable heterocyclic core.

The Isothiazole Core: A Foundation for Potency and Specificity

The Privileged Nature of a 1,2-Azole

Isothiazoles and their derivatives are a well-known class of heterocycles that are widely utilized in organic synthesis and medicinal chemistry.[1] The unique 1,2-relationship between the electronegative sulfur and nitrogen atoms confers distinct physicochemical properties that are highly advantageous for molecular recognition by biological targets.[2] This arrangement allows the isothiazole ring to serve as a potent hydrogen bond acceptor and participate in a range of non-covalent interactions, which are critical for high-affinity binding to enzyme active sites.[3] The structural motif is found in several approved pharmaceutical agents, including the antipsychotic drug ziprasidone, underscoring its clinical relevance.[1][4]

A Spectrum of Biological Activity

The isothiazole scaffold is a cornerstone for compounds exhibiting a vast array of pharmacological activities.[5] These include applications as anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][6] In the realm of enzyme inhibition, isothiazole derivatives have been successfully developed as potent modulators of key cellular targets, most notably protein kinases and proteases, which are frequently dysregulated in human diseases.[3][6]

Constructing the Core: Strategic Synthesis of the Isothiazole Ring

The efficient and versatile synthesis of the isothiazole scaffold is paramount to any drug discovery program. The choice of synthetic route dictates the feasibility of creating diverse analog libraries for subsequent structure-activity relationship (SAR) studies.

Foundational Synthetic Methodologies

Historically, the synthesis of isothiazoles relied on multistep procedures. A classic approach involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides.[7] While effective, these methods can sometimes be limited by precursor availability and reaction conditions.

Modern organic synthesis has introduced more streamlined and efficient strategies. A notable advancement is the one-pot, metal-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate.[1][8] This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, offering a highly efficient route to the core structure.[8]

Detailed Protocol: One-Pot Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a common, catalyst-free method for constructing the isothiazole ring.

Materials:

  • β-Ketodithioester (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0-3.0 equiv)

  • Ethanol (EtOH) or other suitable solvent

Procedure:

  • To a solution of the β-ketodithioester in ethanol, add ammonium acetate.

  • Heat the reaction mixture to reflux (typically 80-90 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically open to the air to facilitate the final oxidation step.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isothiazole.

Causality: The use of ammonium acetate serves as a simple and effective nitrogen source. The reaction mechanism relies on the nucleophilic attack of the nitrogen onto one of the carbonyl-equivalent carbons of the dithioester, followed by intramolecular cyclization and subsequent aromatization via oxidation by atmospheric oxygen, making it an operationally simple and atom-economical process.[8]

Synthetic Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product A β-Ketodithioesters / β-Ketothioamides C Imine Formation A->C [4+1] Annulation B Nitrogen Source (e.g., NH₄OAc) B->C D Intramolecular Cyclization C->D One-Pot E Aerial Oxidation (Aromatization) D->E F Substituted Isothiazole Core E->F

Caption: General workflow for modern isothiazole synthesis.

The Drug Discovery Cascade: From Hit to Optimized Lead

The journey from a simple isothiazole-containing molecule to a viable drug candidate is an iterative and data-driven process.

Lead Identification: Finding the Initial Spark

The discovery of a "hit" compound—a molecule showing desired biological activity—can originate from several sources. High-Throughput Screening (HTS) of large compound libraries is a common starting point. For instance, an isothiazole lead compound for Tropomyosin receptor kinase A (TrkA) was first identified through an HTS campaign, demonstrating the utility of this scaffold even in unbiased screening.[3][9]

Lead Optimization and Structure-Activity Relationship (SAR)

Once a hit is identified, the process of lead optimization begins. This involves the systematic synthesis of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This exploration is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity.[10]

Causality in SAR: The goal is to understand which parts of the molecule are essential for activity. For the isothiazole core, medicinal chemists will systematically modify substituents at the C3, C4, and C5 positions. For example, in the development of TrkA kinase inhibitors, it was discovered that attaching bicyclic substituents to the C3 thio group resulted in extremely potent compounds.[9] This insight directs further synthetic efforts toward that specific chemical space.

Data-Driven Optimization: A Kinase Inhibitor Case Study

The development of isothiazole-based inhibitors against kinases like TrkA provides a clear example of SAR-driven design.[3][9] Kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.[3] The isothiazole scaffold is adept at interacting with the ATP-binding site of kinases.[3]

Compound IDR1 (Substitution at C5)R2 (Substitution at C3-thio)TrkA Kinase IC₅₀ (nM)Rationale for Modification
Lead Hit PhenylMethyl>1000Initial hit from HTS. Low potency.
Analog 1 4-FluorophenylMethyl520Introduce electron-withdrawing group to probe electronic effects.
Analog 2 4-FluorophenylAmino-heterocycle150Replace thio-methyl with a urea surrogate to explore new hydrogen bonding.[9]
Analog 3 4-FluorophenylBicyclic Amine<10 Bicyclic group found to occupy a hydrophobic pocket, dramatically increasing potency.[9]

Note: IC₅₀ values are representative and compiled for illustrative purposes based on findings from cited literature.[3][9]

The Iterative Cycle of Drug Discovery

G A Design (Hypothesis Generation) B Synthesis (Analog Preparation) A->B Synthesize Target Molecule C In Vitro Testing (e.g., Kinase Assay) B->C Biological Evaluation D SAR Analysis (Data Interpretation) C->D Generate Data (e.g., IC₅₀) D->A Refine Hypothesis (New Design)

Caption: The iterative cycle of lead optimization in drug discovery.

Mechanism of Action: How Isothiazole Inhibitors Engage Their Targets

Understanding how a drug molecule interacts with its target at a molecular level is crucial for rational design. The isothiazole scaffold's utility stems from its ability to form key interactions within enzyme active sites.

Targeting Protein Kinases

In kinase inhibition, the isothiazole ring often acts as a hinge-binding motif. The nitrogen and sulfur atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the natural adenine base of ATP.[3] This anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts in nearby hydrophobic pockets, thereby achieving high potency and selectivity. Isothiazole derivatives have been developed as potent inhibitors of Aurora kinases and the c-Met tyrosine kinase, among others.[1]

Visualizing Target Engagement: The TrkA Signaling Pathway

G cluster_membrane Cell Membrane TrkA TrkA Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) TrkA->Downstream Phosphorylation Cascade NGF NGF (Ligand) NGF->TrkA Binds & Activates Inhibitor Isothiazole Inhibitor Inhibitor->TrkA Blocks Kinase Domain Output Cell Survival, Proliferation, Neurite Outgrowth Downstream->Output

Caption: Inhibition of the TrkA signaling pathway by an isothiazole-based antagonist.[3]

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol outlines a standard method for determining an inhibitor's IC₅₀ value against a target kinase.

Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. A potent inhibitor prevents ATP consumption, leading to a high signal.

Procedure:

  • Compound Preparation: Perform a serial dilution of the isothiazole inhibitor in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the target kinase enzyme, and the specific peptide substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent lyses the cell (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Preclinical Challenges: Navigating Bioactivation and Toxicity

A potent inhibitor is not necessarily a good drug. A critical hurdle in preclinical development is ensuring the molecule has a suitable safety profile and favorable pharmacokinetic properties.

The Isothiazole Bioactivation Liability

A significant, well-documented challenge with the isothiazole scaffold is its potential for metabolic bioactivation.[11] Cytochrome P450 (CYP) enzymes in the liver can oxidize the sulfur atom of the isothiazole ring. This oxidation can lead to the formation of a chemically reactive intermediate.[11] This reactive species can be trapped by endogenous nucleophiles like glutathione (GSH) or, more problematically, covalently bind to cellular proteins, which can lead to idiosyncratic toxicity.[11]

Mechanism and Mitigation of Bioactivation

In vitro studies using liver microsomes have shown that this bioactivation is NADPH-dependent and can be abolished by co-incubation with glutathione.[11] Structural elucidation has confirmed that glutathione conjugation often occurs at the C4 position of the isothiazole ring.[11]

Mitigation Strategy: A primary goal of medicinal chemistry is to "design out" such liabilities. A successful strategy to circumvent isothiazole bioactivation involves bioisosteric replacement. By replacing the isothiazole ring with a different heterocycle that retains similar size, shape, and electronic properties but is less prone to metabolic oxidation (e.g., an isoxazole or a pyrazole), it is possible to eliminate the bioactivation risk while preserving potency and desirable pharmacokinetic properties.[11]

Conclusion and Future Horizons

The isothiazole scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. Its journey from a simple heterocyclic building block to the core of potent and selective clinical candidates is a testament to the power of rational, data-driven drug design. Through efficient synthesis, rigorous SAR analysis, and a deep understanding of target biology, isothiazole-based inhibitors have been developed for a wide range of diseases.

While challenges such as metabolic bioactivation must be carefully managed, modern medicinal chemistry strategies, including bioisosteric replacement, provide clear paths to mitigate these risks. The continued exploration of isothiazole chemistry promises to deliver the next generation of innovative therapeutics, from targeted cancer agents to novel fungicides that protect global food supplies.[12][13] The principles outlined in this guide—emphasizing the synergy between synthesis, biological evaluation, and mechanistic understanding—will remain central to unlocking the full therapeutic potential of this privileged scaffold.

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Methodological & Application

Application Note and Protocol for the Synthesis of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Phenylisothiazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isothiazole scaffold is a recognized pharmacophore, and the presence of a phenyl group at the 3-position and a cyano group at the 4-position offers a versatile platform for further functionalization. This protocol outlines a robust and accessible synthetic route starting from the readily available precursor, benzoylacetonitrile. The methodology is based on established principles of isothiazole synthesis, involving a one-pot cyclization reaction. This guide is intended to provide researchers with a comprehensive and practical approach to the preparation of this valuable compound.

Introduction

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This structural motif is of significant interest in drug discovery and development due to its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target of this protocol, this compound, incorporates a phenyl group, which can enhance biological activity and provide opportunities for further structural modifications, and a nitrile group, a versatile functional group that can be converted into various other functionalities or participate in important binding interactions with biological targets.

Given the absence of a specifically published, step-by-step protocol for this compound, this guide proposes a scientifically sound synthetic strategy based on well-established isothiazole synthesis methodologies. The chosen approach involves the cyclization of a β-ketonitrile, benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile), with a sulfur source and an aminating agent. This method is advantageous due to the commercial availability and low cost of the starting materials and the generally high efficiency of such cyclization reactions.

Proposed Synthetic Route

The synthesis of this compound can be achieved through a one-pot reaction of benzoylacetonitrile with elemental sulfur and hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base. This reaction proceeds through the formation of a thiolated intermediate, followed by cyclization and dehydration to yield the final isothiazole product.

Reaction Mechanism

The proposed mechanism for the formation of this compound from benzoylacetonitrile is as follows:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of benzoylacetonitrile by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

  • Thiolation: The enolate then attacks elemental sulfur (S₈), leading to the formation of a thiolate intermediate.

  • Amination and Cyclization: Hydroxylamine-O-sulfonic acid (HOSA) serves as the aminating agent. The thiolate intermediate reacts with HOSA, leading to the formation of a sulfenamide, which then undergoes intramolecular cyclization.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration to form the aromatic isothiazole ring, yielding this compound.

This type of reaction, where a β-ketonitrile is converted to a substituted isothiazole, is a known and reliable method in heterocyclic chemistry.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
BenzoylacetonitrileC₉H₇NO145.161.45 g (10 mmol)≥98%Commercially Available
Elemental SulfurS32.060.32 g (10 mmol)≥99.5%Commercially Available
Hydroxylamine-O-sulfonic acidH₃NO₄S113.091.13 g (10 mmol)≥97%Commercially Available
Sodium EthoxideC₂H₅NaO68.050.68 g (10 mmol)≥95%Commercially Available
EthanolC₂H₅OH46.0750 mLAnhydrousCommercially Available
Ethyl AcetateC₄H₈O₂88.11As neededReagent GradeCommercially Available
HexaneC₆H₁₄86.18As neededReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-Prepared in-house
BrineNaCl(aq)-As needed-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04As neededReagent GradeCommercially Available
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Synthetic Procedure

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup 1. Assemble and dry glassware under nitrogen. charge 2. Charge flask with benzoylacetonitrile and ethanol. setup->charge add_base 3. Add sodium ethoxide solution. charge->add_base add_sulfur 4. Add elemental sulfur. add_base->add_sulfur add_hosa 5. Add HOSA solution. add_sulfur->add_hosa reflux 6. Reflux the reaction mixture. add_hosa->reflux quench 7. Quench with water and extract with ethyl acetate. reflux->quench wash 8. Wash organic layer with NaHCO3 and brine. quench->wash dry 9. Dry with Na2SO4 and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify characterize 11. Characterize the product (NMR, MS, IR, MP). purify->characterize

Application Notes & Protocols: 3-Phenylisothiazole-4-carbonitrile as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Oncology

The isothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of targeted therapies.[3][4] Kinases, enzymes that regulate the majority of cellular signaling pathways, are among the most critical targets in oncology.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern precision medicine.[5]

This guide focuses on the evaluation of 3-Phenylisothiazole-4-carbonitrile , a representative member of this promising chemical class, as a potential kinase inhibitor. While this specific molecule is not yet extensively characterized in public literature, its structural features—a phenyl group for potential modification, a bio-isosteric isothiazole core, and a carbonitrile group as a potential hydrogen bond acceptor—suggest a strong rationale for its investigation.

These notes provide a comprehensive framework for researchers, from synthesis to detailed pharmacological evaluation, to unlock the potential of this compound and related analogs in cancer drug discovery.

Section 1: Compound Profile & Rationale

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₆N₂S

  • Molecular Weight: 186.24 g/mol

  • CAS Number: 13549-93-6

Rationale for Investigation as a Kinase Inhibitor

The design of this compound incorporates several key features common to successful kinase inhibitors:

  • Heterocyclic Core: The isothiazole ring acts as a stable, rigid scaffold to correctly orient pharmacophoric elements within a kinase's ATP-binding pocket. Thiazole and isothiazole cores are present in numerous clinically approved and investigational kinase inhibitors.[6][7]

  • Phenyl Group: This functionality at the 3-position provides a vector for synthetic modification. Structure-Activity Relationship (SAR) studies can be readily conducted by substituting this ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Carbonitrile Moiety: The nitrile group at the 4-position is a potent hydrogen bond acceptor. This feature is critical for interacting with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many Type I and Type II kinase inhibitors.

Section 2: Synthesis Protocol

The synthesis of 3-aryl-isothiazole-4-carbonitriles can be achieved through established synthetic routes. The following protocol is a generalized procedure adapted from published methods for analogous compounds.

Protocol 2.1: Synthesis of this compound

This multi-step synthesis involves the construction of the isothiazole ring followed by functionalization.

Step 1: Synthesis of an appropriate precursor (e.g., a β-ketonitrile derivative). This step is highly dependent on the chosen synthetic strategy and starting materials.

Step 2: Cyclization to form the Isothiazole Ring. A common method involves reaction with a sulfur source and an aminating agent.

Step 3: Arylation (if not already incorporated). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce the phenyl group onto the isothiazole core. A generalized Suzuki coupling protocol is provided below.

Materials:

  • Isothiazole precursor (e.g., 3-halo-isothiazole-4-carbonitrile) (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, argon-purged reaction flask, add the isothiazole precursor, phenylboronic acid, and base.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Purge the flask with argon for an additional 5-10 minutes.

  • Heat the reaction mixture to 90-110 °C and stir until completion, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Reaction Flask Add_Reagents Add Isothiazole Precursor, Phenylboronic Acid, Base Start->Add_Reagents Purge Purge with Argon Add_Reagents->Purge Add_Solv_Cat Add Solvent & Pd Catalyst Purge->Add_Solv_Cat Heat Heat (90-110°C) & Monitor (TLC/LC-MS) Add_Solv_Cat->Heat Cool Cool to RT Heat->Cool Extract Dilute & Extract Cool->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure 3-Phenylisothiazole- 4-carbonitrile Purify->End

A generalized workflow for Suzuki coupling synthesis.

Section 3: Proposed Mechanism and Target Kinase Families

The structural similarity of the isothiazole scaffold to thiazole, a component of numerous known kinase inhibitors, allows us to hypothesize potential target families.[3][4] Many thiazole-containing compounds are ATP-competitive inhibitors that target serine/threonine or tyrosine kinases.

Potential Kinase Targets

Based on existing literature for related scaffolds, this compound could potentially inhibit kinases from families such as:

  • Aurora Kinases (AURKA, AURKB): These are key regulators of mitosis, and their overexpression is common in many cancers. Several thiazole-based compounds have been developed as potent Aurora kinase inhibitors.[5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in solid tumors. Thiazolyl-pyrazoline derivatives have shown potent EGFR inhibitory activity.[7]

  • Phosphoinositide 3-kinases (PI3K): A family of lipid kinases central to cell growth and survival pathways. The thiazole scaffold has been incorporated into PI3K inhibitors.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Pyrimidine-thiazole hybrids have been investigated as CDK inhibitors.[3]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the central role of Aurora Kinase A (AURKA) in mitotic progression and how an inhibitor like this compound might intervene.

Signaling_Pathway G2_Phase G2 Phase AURKA_Activation Aurora A Kinase Activation G2_Phase->AURKA_Activation triggers Centrosome_Mat Centrosome Maturation AURKA_Activation->Centrosome_Mat promotes Spindle_Assembly Spindle Assembly Centrosome_Mat->Spindle_Assembly leads to Mitosis Mitotic Entry Spindle_Assembly->Mitosis enables Inhibitor 3-Phenylisothiazole- 4-carbonitrile Inhibitor->AURKA_Activation INHIBITS

Hypothetical inhibition of the Aurora A Kinase pathway.

Section 4: Protocols for Pharmacological Evaluation

A tiered approach is essential for evaluating a novel compound. We begin with cell-free biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical)

Principle: This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™, Promega) to measure the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition. This method is highly sensitive and amenable to high-throughput screening.

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • This compound (test compound)

  • Positive control inhibitor (e.g., VX-680 for Aurora A)[5]

  • Kinase Assay Buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the compound dilution (or DMSO for 0% inhibition control; buffer for 100% inhibition control).

    • Add 1.5 µL of a mixture containing ATP (at its Km value for the kinase) and the substrate peptide.

  • Initiate Kinase Reaction: Add 5 µL of diluted kinase enzyme to each well (except 100% inhibition controls). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature (RT) for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at RT for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (100% inhibition wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression (e.g., in GraphPad Prism).

Biochemical Assay Workflow

In_Vitro_Assay_Workflow Prep Prepare Compound Serial Dilutions Dispense Dispense Compound/ Controls to Plate Prep->Dispense Add_Sub_ATP Add Substrate/ATP Mixture Dispense->Add_Sub_ATP Add_Kinase Initiate with Kinase Add_Sub_ATP->Add_Kinase Incubate_Kinase Incubate (30°C, 60 min) Add_Kinase->Incubate_Kinase Add_ADPGlo Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Kinase->Add_ADPGlo Incubate_Stop Incubate (RT, 40 min) Add_ADPGlo->Incubate_Stop Add_Detect Generate Signal (Add Detection Reagent) Incubate_Stop->Add_Detect Incubate_Detect Incubate (RT, 30 min) Add_Detect->Incubate_Detect Read Read Luminescence Incubate_Detect->Read Analyze Calculate IC50 Read->Analyze

Workflow for a luminescence-based in vitro kinase assay.
Table 1: Representative IC₅₀ Data Presentation
Kinase TargetThis compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
AURKA155 (VX-680)
AURKB258 (VX-680)
EGFR55020 (Gefitinib)
PI3Kα>10,00015 (Alpelisib)
CDK285030 (Dinaciclib)

(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 4.2: Cell Viability / Cytotoxicity Assay (MTT)

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)[5]

  • Complete cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression.

Protocol 4.3: Western Blot for Target Engagement

Principle: Western blotting allows for the detection of specific proteins in a cell lysate.[9] To confirm that the compound inhibits the target kinase within the cell, we measure the phosphorylation level of a known downstream substrate. A reduction in the phospho-protein signal (normalized to the total protein) indicates target engagement.[10]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors .[1][11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST , not milk, for phospho-proteins).[9][11]

  • Primary antibodies (e.g., anti-phospho-AURKA (Thr288) and anti-total-AURKA)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with various concentrations of the compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in 5% BSA in TBST to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AURKA) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane 3x for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping & Reprobing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total AURKA) as a loading control.[10]

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each treatment condition.

Western Blot Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Treat Treat Cells with Compound Lyse Lyse Cells with Phosphatase Inhibitors Treat->Lyse Quantify Quantify Protein (BCA) Lyse->Quantify Load Load Samples on SDS-PAGE Gel Quantify->Load Run Run Gel Load->Run Transfer Transfer to PVDF Membrane Run->Transfer Block Block (5% BSA/TBST) Transfer->Block Primary_Ab Incubate Primary Ab (e.g., anti-phospho) Block->Primary_Ab Secondary_Ab Wash & Incubate Secondary Ab Primary_Ab->Secondary_Ab Detect Wash & Detect (ECL) Secondary_Ab->Detect Analyze Quantify & Normalize (Phospho vs. Total) Detect->Analyze

Workflow for detecting protein phosphorylation via Western Blot.

Section 5: Preclinical Evaluation Strategy

Following successful in vitro characterization, promising compounds should advance to more complex preclinical models that better recapitulate human tumors.

  • 3D Cell Culture Models: Testing in 3D models like spheroids or organoids can provide insights into drug penetration, hypoxia, and the influence of the tumor microenvironment, which are often missed in 2D culture.[12]

  • Preclinical Animal Models: Efficacy and toxicity are ultimately evaluated in vivo. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard approach.[13][14] These studies are critical for determining dose-response relationships and assessing the overall therapeutic potential before consideration for clinical trials.[15][16]

References

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cagan, R. L., et al. (2018). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife. [Link]

  • Zhu, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. [Link]

  • ResearchGate. (2024). How to detect phosphorylation on Western Blots?. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Martens, S. lab. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

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  • ResearchGate. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC - NIH. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • MDPI. (2023). Cancer 3D Models for Metallodrug Preclinical Testing. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. PMC - NIH. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]

  • Xu, W., et al. (2015). Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]

  • Eldehna, W. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Exploration of 3-Phenylisothiazole-4-carbonitrile as a Novel Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the design of modern therapeutics.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to its incorporation into a wide array of clinically significant agents, spanning indications from infectious diseases to oncology. The 3-phenylisothiazole-4-carbonitrile core, in particular, presents a synthetically tractable and versatile scaffold for the development of novel drug candidates. The phenyl group at the 3-position offers a readily modifiable vector for exploring structure-activity relationships (SAR), while the electron-withdrawing carbonitrile at the 4-position can influence the molecule's overall physicochemical properties and potential interactions with biological targets.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and biological evaluation of this compound and its derivatives.

I. Synthesis and Chemical Modification of the this compound Scaffold

A robust and efficient synthesis of the this compound core is paramount for its successful exploitation as a therapeutic scaffold. While multiple strategies for isothiazole synthesis exist, a plausible and adaptable route commencing from readily available starting materials is proposed below.[2]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the cyclization of a suitable β-ketonitrile precursor, benzoylacetonitrile. This approach offers the advantage of introducing the key phenyl and carbonitrile functionalities at an early stage.

Protocol 1: Synthesis of this compound

Materials:

  • Benzoylacetonitrile

  • Lawesson's Reagent or Phosphorus Pentasulfide

  • Ammonia or Ammonium Salt (e.g., Ammonium Acetate)

  • Anhydrous Toluene or other high-boiling point solvent

  • Silica Gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Thionation of Benzoylacetonitrile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in anhydrous toluene. Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Cyclization with Ammonia Source: To the filtrate containing the intermediate β-ketothioamide, add a source of ammonia, such as ammonium acetate (2-3 equivalents).

  • Heat the mixture to reflux and continue to monitor by TLC. This cyclization step may require 6-12 hours.

  • Work-up and Purification: After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Functionalization for SAR Studies

The this compound scaffold offers several avenues for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

  • Modification of the Phenyl Ring: The phenyl group can be readily functionalized using standard aromatic substitution reactions. For instance, nitration followed by reduction can introduce an amino group, which can then be further derivatized. Suzuki or Stille cross-coupling reactions can be employed to introduce a variety of substituents on the phenyl ring if a bromo- or iodo-substituted precursor is used.

  • Modification of the Carbonitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an aminomethyl group. These transformations introduce new functional groups that can alter the compound's polarity, hydrogen bonding capacity, and potential interactions with biological targets.

II. Biological Evaluation Protocols

Given the broad spectrum of biological activities reported for isothiazole derivatives, a tiered screening approach is recommended to evaluate the therapeutic potential of novel this compound analogs.

In Vitro Anticancer Activity

Protocol 2: MTT Cell Viability Assay [4][5]

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry [4]

This protocol allows for the investigation of the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vitro Anti-inflammatory Activity

Protocol 4: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [6]

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete culture medium

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

In Vitro Antiviral Activity

Protocol 5: Plaque Reduction Assay [7][8]

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound.

  • Plaque Formation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).

III. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide examples of how to present the results from the biological assays.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Lead-001 3-phenyl-4-cyano
Analog-A1 3-(4-chlorophenyl)-4-cyano
Analog-B1 3-phenyl-4-carboxamide
Doxorubicin(Positive Control)

Table 2: Anti-inflammatory and Antiviral Activity of Lead Compounds

Compound IDNO Inhibition IC₅₀ (µM)Antiviral EC₅₀ (µM) (Virus Strain)
Lead-001
Analog-A1
Indomethacin(Positive Control)N/A
RemdesivirN/A(Positive Control)

IV. Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex experimental workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesis of 3-Phenylisothiazole- 4-carbonitrile S2 Chemical Functionalization (SAR Library) S1->S2 B1 Anticancer Assays (MTT, Cell Cycle) S2->B1 B2 Anti-inflammatory Assay (NO Production) S2->B2 B3 Antiviral Assay (Plaque Reduction) S2->B3 D1 IC50/EC50 Determination B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) D1->D2 L L D2->L Lead Optimization

Caption: High-level workflow for the development of this compound therapeutics.

sar_logic cluster_mods Structural Modifications cluster_props Investigated Properties Core This compound Scaffold R1 Phenyl Ring (Position 3) Core->R1 R2 Carbonitrile (Position 4) Core->R2 P1 Potency (IC50/EC50) R1->P1 P2 Selectivity R1->P2 P3 Physicochemical Properties R1->P3 R2->P1 R2->P2 R2->P3 SAR Structure-Activity Relationship (SAR) P1->SAR P2->SAR P3->SAR

Caption: Logic diagram illustrating the structure-activity relationship (SAR) exploration.

V. Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics across a range of disease areas. The synthetic and screening protocols outlined in this document provide a robust framework for initiating a drug discovery program centered on this versatile chemical entity. Future work should focus on the elucidation of the specific molecular targets of active compounds and their optimization for in vivo efficacy and safety.

VI. References

  • Vertex AI Search. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.

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  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Asian Journal of Organic Chemistry, 8(5), 584-605.

  • ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Retrieved from [Link]

  • PubMed. (2016). Synthesis of 3-Substituted Aryl[6][9]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Sci-Hub. (2007). Isothiazole Derivatives as Antiviral Agents. Antiviral Chemistry and Chemotherapy.

  • National Center for Biotechnology Information. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • PubMed. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

  • Sci-Hub. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Archiv der Pharmazie.

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Retrieved from

  • ResearchGate. (n.d.). Three Component Synthesis of 4‐Aryl‐2‐aminothiazoles under Transition‐Metal Free Conditions | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Strategic Functionalization of the Isothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Heterocycle

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Derivatives of isothiazole are found in a wide array of pharmacologically active agents, including kinase inhibitors for cancer therapy, treatments for neurodegenerative diseases like Alzheimer's, and potent fungicides.[4][5] The development of robust and regioselective methods to modify the isothiazole core is therefore of paramount importance for drug discovery professionals and synthetic chemists aiming to generate novel molecular entities with tailored properties.[6]

This guide provides an in-depth exploration of the primary experimental strategies for the functionalization of the isothiazole ring. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key protocols, offering field-proven insights to empower researchers to not only replicate but also adapt these methods for their specific molecular targets. We will cover three principal avenues of functionalization:

  • Deprotonation and Electrophilic Quench: A classic strategy leveraging the inherent acidity of the C5 proton.

  • Palladium-Catalyzed Cross-Coupling: A versatile and powerful method for C-C bond formation using pre-functionalized halo-isothiazoles.

  • Direct C-H Activation: An emerging, atom-economical approach that avoids pre-functionalization steps.

Isothiazole_Functionalization Isothiazole Isothiazole Core Deprotonation Deprotonation (C5-Lithiation) Isothiazole->Deprotonation  Base (n-BuLi) CH_Activation Direct C-H Activation (e.g., Arylation) Isothiazole->CH_Activation Halo_Isothiazole Halo-Isothiazole (Is-X) Isothiazole->Halo_Isothiazole Halogenation Electrophile Electrophilic Quench (E+) Deprotonation->Electrophile CrossCoupling Cross-Coupling (e.g., Suzuki) Functionalized_2 C-C Coupled Isothiazole CrossCoupling->Functionalized_2 [Pd] Catalyst Functionalized_3 C-H Arylated Isothiazole CH_Activation->Functionalized_3 [Pd] Catalyst Functionalized_1 C5-Substituted Isothiazole Electrophile->Functionalized_1 Halo_Isothiazole->CrossCoupling Organoboron Organoboron Reagent (R-B(OR)2) Organoboron->CrossCoupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->CH_Activation

Figure 1: Overview of major isothiazole functionalization strategies.

Functionalization via Deprotonation and Electrophilic Quench

This method is one of the most fundamental approaches, relying on the selective removal of the most acidic proton on the isothiazole ring, followed by the introduction of an electrophile.

Expertise & Rationale

The acidity of the ring protons in isothiazole follows the order H5 > H4 > H3.[7] The C5 proton exhibits significantly enhanced acidity due to the inductive effect of the adjacent sulfur atom and the stability of the resulting carbanion. This predictable regioselectivity makes direct deprotonation a reliable strategy for introducing substituents specifically at the C5 position.

The choice of base is critical. Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically employed. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (e.g., -78 °C) to prevent side reactions. One potential pitfall is nucleophilic attack of the organolithium reagent on the sulfur atom, which can lead to ring-opening.[7] This is generally minimized by using cryogenic temperatures and adding the base slowly to a solution of the isothiazole substrate.

Protocol 1: C5-Lithiation and Iodination of 4-Methylisothiazole

This protocol describes the deprotonation of 4-methylisothiazole at C5 and subsequent quenching with iodine to yield 5-iodo-4-methylisothiazole, a valuable intermediate for cross-coupling reactions.[7]

Materials:

  • 4-Methylisothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methylisothiazole (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the C5-lithiated species is typically observed.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-iodo-4-methylisothiazole by flash column chromatography on silica gel.

Deprotonation_Workflow cluster_inert Inert Atmosphere (-78 °C) Start Isothiazole in Anhydrous THF Add_Base Add n-BuLi dropwise Start->Add_Base Stir_1 Stir for 1h (Formation of Lithiated Intermediate) Add_Base->Stir_1 Add_Electrophile Add Electrophile (e.g., I₂ in THF) Stir_1->Add_Electrophile Stir_2 Stir for 1-2h Add_Electrophile->Stir_2 Warm Warm to RT & Quench (NH₄Cl) Stir_2->Warm Workup Aqueous Workup & Extraction Warm->Workup Purify Column Chromatography Workup->Purify Product C5-Functionalized Isothiazole Purify->Product

Figure 2: Workflow for C5-functionalization via deprotonation.

ElectrophileProduct TypeTypical Yield Range
I₂5-Iodoisothiazole70-90%
DMF5-Formylisothiazole60-80%
CO₂ (Dry Ice)5-Isothiazolecarboxylic acid50-75%
Aldehydes/Ketones5-(Hydroxyalkyl)isothiazole65-85%
Chlorotrimethylsilane5-(Trimethylsilyl)isothiazole80-95%
Table 1: Examples of Electrophiles for Quenching C5-Lithiated Isothiazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful and versatile tools for the functionalization of heterocycles, and isothiazoles are no exception. The Suzuki-Miyaura coupling is particularly prominent due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[8]

Expertise & Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between a halo-isothiazole (typically bromo- or iodo-) and an organoboron species.[9] The reaction is catalyzed by a palladium(0) complex and requires a base.[8][9]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the isothiazole, forming a Pd(II) complex. The reactivity order for this step is I > Br > Cl.[2][10][11]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species, generated by the base) is transferred to the palladium center, displacing the halide.[9][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9][11]

The choice of catalyst, ligand, base, and solvent is crucial for success. Palladium(II) precursors like Pd(OAc)₂ are often used, which are reduced in situ to the active Pd(0) species. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium catalyst and modulate its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.[8]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Is-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Is-Pd(II)(R)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Is-R (Product) pd_complex2->product is_x Is-X (Halo-isothiazole) is_x->pd_complex1 r_b R-B(OR)₂ (Organoboron) r_b->pd_complex2 base Base base->pd_complex2

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromoisothiazole with Phenylboronic Acid

This protocol provides a general procedure for the arylation of a bromoisothiazole.[2][12][13]

Materials:

  • 5-Bromo-3-methylisothiazole (or other halo-isothiazole)

  • Phenylboronic acid (or other organoboron reagent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a Schlenk flask or reaction vial, add the 5-bromoisothiazole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), base (K₂CO₃, 2.0-3.0 equiv), and Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Cooling & Dilution: Once complete, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Workup: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 5-phenylisothiazole derivative.

Isothiazole HalideCoupling PartnerCatalyst/LigandBaseYield Range
3,5-Dibromoisothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃75-85% (at C5)
5-Iodo-4-cyanoisothiazoleThiophene-2-boronic acidPdCl₂(dppf)K₃PO₄80-95%
3-Chloro-5-phenylisothiazolePyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄60-75%
Table 2: Representative Examples of Suzuki-Miyaura Couplings on Isothiazoles.

Functionalization via Direct C-H Activation

Direct C-H activation is a state-of-the-art strategy that forges C-C or C-heteroatom bonds directly from an unfunctionalized C-H bond, offering a more sustainable and atom-economical pathway.[14]

Expertise & Rationale

This approach circumvents the need for pre-installing a halide or organometallic handle on the isothiazole ring, thereby shortening synthetic sequences and reducing waste.[2][14] For five-membered heterocycles like isothiazole, palladium-catalyzed direct C-H arylation is the most common method. The reaction typically couples the isothiazole with an aryl halide (bromide or iodide).

The mechanism is often proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway or an electrophilic palladation pathway.[15] Regioselectivity is a key consideration. As with deprotonation, the C5-H bond is the most reactive and is typically the site of functionalization due to its higher acidity and proximity to the sulfur atom.[14][16] These reactions often require a palladium catalyst, a ligand (often a bulky phosphine or N-heterocyclic carbene), a base (frequently a carboxylate salt like potassium acetate or pivalate), and sometimes an additive.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation of Isothiazole

This protocol outlines a general procedure for the C5-arylation of an isothiazole with an aryl bromide.[14][16]

Materials:

  • Isothiazole (or substituted derivative)

  • 4-Bromoanisole (or other aryl bromide)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine (PCy₃) or a suitable ligand

  • Potassium pivalate (KO₂CᵗBu) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylacetamide (DMA) or other high-boiling polar solvent

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry reaction vial or Schlenk tube, combine Pd(OAc)₂ (0.02-0.05 equiv), the ligand (e.g., PCy₃, 0.04-0.10 equiv), the base (KO₂CᵗBu, 2.0-3.0 equiv), and the aryl bromide (1.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the isothiazole substrate (1.5-2.0 equiv, often used in excess) followed by the anhydrous solvent (DMA).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 12-48 hours).

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water (to remove DMA) and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

CH_Arylation_Workflow cluster_inert_heat Inert Atmosphere (High Temp) Start Combine Pd(OAc)₂, Ligand, Base, Aryl Halide Add_Reagents Add Isothiazole & Solvent (DMA) Start->Add_Reagents Heat Heat to 120-140 °C (12-48h) Add_Reagents->Heat Cool Cool to RT Heat->Cool Filter Dilute & Filter (Celite) Cool->Filter Workup Aqueous Workup & Extraction Filter->Workup Purify Column Chromatography Workup->Purify Product C5-Arylated Isothiazole Purify->Product

Figure 4: General workflow for Direct C-H Arylation.

Conclusion

The functionalization of the isothiazole ring is a well-developed field offering multiple strategic pathways to access diverse chemical matter. The choice of method—be it the classic deprotonation-quench, the powerful and versatile Suzuki-Miyaura cross-coupling, or the modern and efficient direct C-H activation—depends on the desired substitution pattern, available starting materials, and overall synthetic strategy. By understanding the mechanistic principles and practical considerations outlined in these protocols, researchers are well-equipped to design and execute successful synthetic campaigns targeting novel isothiazole derivatives for applications in drug discovery and beyond.

References

  • Kulkarni, S. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles: Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry Books.
  • Belskaya, N. P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of Organic Chemistry, 52(1), 67-72. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • Daugulis, O., et al. (2012). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Angewandte Chemie International Edition, 51(4), 1012-1015. [Link]

  • Doucet, H., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. [Link]

  • Belskaya, N. P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • Belskaya, N. P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Science of Synthesis. (2004). Product Class 15: Isothiazoles. In Category 2, Hetarenes and Related Ring Systems. Georg Thieme Verlag. [Link]

  • Ghosh, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 44(3), 963-972. [Link]

  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Liu, F., et al. (2019). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Journal of Organometallic Chemistry, 897, 10-17. [Link]

  • Snieckus, V., et al. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 13(14), 3584-3587. [Link]

  • Bellina, F., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 72(1), 265-268. [Link]

  • Bäuerle, P., et al. (2013). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Journal of Materials Chemistry C, 1(32), 4888-4899. [Link]

  • Zheldakov, I. L. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 683-706. [Link]

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Application Notes and Protocols for In Vitro Efficacy Testing of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Compound

3-Phenylisothiazole-4-carbonitrile is a novel small molecule with potential therapeutic applications. The isothiazole scaffold is a key feature in various biologically active compounds, with some derivatives exhibiting antiviral properties.[1][2][3] To elucidate the therapeutic potential of this compound, a systematic in vitro evaluation is essential. In the absence of a predetermined biological target, a logical and efficient strategy is to employ a tiered screening approach, beginning with a broad class of high-value drug targets.

Kinases are a major class of drug targets due to their central role in cellular signaling and their frequent dysregulation in diseases like cancer and inflammatory disorders.[4][5] The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, is critical for cytokine and growth factor signaling, primarily through the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in numerous diseases, making JAKs attractive targets for therapeutic intervention.[4][6][7]

This guide provides a comprehensive set of in vitro assays to investigate the efficacy of this compound, with a primary focus on the JAK-STAT signaling pathway. The protocols are designed to be self-validating and follow a logical progression from direct biochemical assessment to cell-based functional readouts.

Tier 1: Primary Biochemical Screening for Direct Kinase Inhibition

The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of JAK family kinases. This will be achieved through a primary enzymatic assay followed by a secondary binding assay to confirm direct interaction.

Primary Enzymatic Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[8][9] It is a universal assay suitable for a wide range of kinases and is amenable to high-throughput screening.[10]

Causality behind Experimental Choices: This assay is chosen as the primary screen due to its high sensitivity, broad dynamic range, and its ability to measure the direct output of the kinase reaction (ADP production).[9] This provides a direct measure of the compound's inhibitory effect on the catalytic activity of the kinase.

Experimental Workflow:

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition A Kinase (e.g., JAK2) E ADP + Phosphorylated Substrate A->E Catalyzes B Substrate B->E C ATP C->E D This compound (Test Compound) D->A Potential Inhibition F Add ADP-Glo™ Reagent E->F G Terminate Kinase Reaction Deplete remaining ATP F->G H Add Kinase Detection Reagent G->H I Convert ADP to ATP H->I J Luciferase/Luciferin Reaction I->J K Luminescent Signal J->K L L K->L Measure with Luminometer cluster_0 No Inhibitor cluster_1 With Inhibitor A Eu-labeled Antibody B Tagged Kinase (e.g., JAK2) A->B D High FRET Signal B->D Binding C Fluorescent Tracer C->B E Eu-labeled Antibody F Tagged Kinase (e.g., JAK2) E->F G Fluorescent Tracer F->G Displacement I Low FRET Signal F->I No FRET H This compound H->F Binding

Caption: LanthaScreen™ Eu Kinase Binding Assay Principle.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for JAK2

Materials:

  • Tagged recombinant human JAK2

  • Europium-labeled anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • This compound (dissolved in DMSO)

  • Kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) [11]* 384-well plates

Procedure: [11][12]1. Prepare serial dilutions of this compound. 2. In a 384-well plate, add 5 µL of the diluted test compound. 3. Add 5 µL of a 3X mixture of tagged JAK2 and the Eu-labeled antibody. 4. Add 5 µL of a 3X solution of the kinase tracer. 5. Mix gently and incubate at room temperature for 60 minutes, protected from light. 6. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor emission).

Data Analysis:

  • Calculate the emission ratio.

  • Convert the emission ratio to percent inhibition.

  • Determine the IC50 value as described for the ADP-Glo™ assay.

Parameter Typical Value
Kinase Concentration5 nM
Antibody Concentration2 nM
Tracer Concentration~Kd of tracer
Incubation Time60 minutes

Tier 2: Cell-Based Assays for Pathway Inhibition

If this compound demonstrates direct inhibition of a JAK kinase, the next step is to assess its activity in a cellular context. This involves measuring the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream target of JAKs. [13][14]

Western Blot Analysis of Phospho-STAT3 (Tyr705)

Western blotting is a classic technique to detect changes in protein phosphorylation. [13]It provides a semi-quantitative measure of the inhibition of STAT3 phosphorylation in response to compound treatment.

Causality behind Experimental Choices: This assay directly measures the phosphorylation status of a critical downstream node in the JAK-STAT pathway. [15]A decrease in phospho-STAT3 (p-STAT3) levels upon compound treatment provides strong evidence that the compound is engaging its target and inhibiting the signaling cascade within a cell.

Experimental Workflow:

A Cell Culture with Constitutive JAK/STAT Activation (e.g., HEL cells) B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-p-STAT3 or anti-total STAT3) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Imaging and Densitometry J->K

Caption: Western Blot Workflow for p-STAT3 Detection.

Protocol: Western Blot for p-STAT3

Materials:

  • Cell line with constitutive JAK2 activity (e.g., HEL, UKE-1) [16]* Cell culture medium and supplements

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors [13]* Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST) * Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3 [13][15]* HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure: [13][17]1. Seed cells in a 6-well plate and allow them to adhere overnight. 2. Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). 3. Wash cells with ice-cold PBS and lyse them on ice. 4. Clarify lysates by centrifugation and determine protein concentration. 5. Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. 6. Separate proteins by SDS-PAGE and transfer them to a membrane. 7. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. 8. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C. 9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. 10. Wash the membrane again and detect the signal using ECL reagents. 11. Image the blot and perform densitometry analysis. 12. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data. [15] Data Analysis:

  • Quantify the band intensity for p-STAT3, total STAT3, and the loading control.

  • Normalize the p-STAT3 signal to the total STAT3 signal.

  • Express the results as a percentage of the vehicle-treated control.

  • Determine the IC50 for the inhibition of STAT3 phosphorylation.

Tier 3: Cellular Functional Assays

The final tier of in vitro testing assesses the functional consequences of target engagement and pathway inhibition. For a potential anti-cancer agent targeting a pro-proliferative pathway like JAK-STAT, a key functional outcome is the inhibition of cell viability and proliferation. [18][19]

Cell Viability/Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [20]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. [21] Causality behind Experimental Choices: This assay provides a crucial functional readout. If the compound inhibits a pathway essential for cell survival and proliferation (like JAK-STAT in certain cancer cells), it should lead to a decrease in cell viability. This connects the molecular and pathway-level effects to a biologically relevant outcome.

Protocol: MTT Assay

Materials:

  • Cell line sensitive to JAK inhibition (e.g., HEL, UKE-1)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [22]* Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) [22]* 96-well plates

Procedure: [20][22][23]1. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). 2. Allow cells to attach and grow for 24 hours. 3. Treat the cells with a range of concentrations of this compound for 72 hours. 4. Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [20][23]5. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [20][22]6. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [21]7. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [20] Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Parameter Typical Value
Cell Seeding Density5,000-10,000 cells/well
Treatment Duration72 hours
MTT Incubation3-4 hours
Absorbance Wavelength~590 nm

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of this compound. By progressing from direct biochemical assays to cell-based pathway analysis and finally to functional cellular outcomes, researchers can efficiently determine if this compound is a bona fide inhibitor of the JAK-STAT pathway. Positive results from this cascade of assays would provide a strong rationale for further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in relevant disease models, and detailed mechanism of action studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). [Link]

  • GenTarget Inc. (n.d.). STAT3 Pathway. [Link]

  • National Center for Biotechnology Information. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (n.d.). In vitro efficacy of JAK inhibitors. [Link]

  • YouTube. (2020). Reporter Assays for Therapeutics Targeting Signaling Pathways. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]

  • AACR Publications. (2009). Abstract #1796: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor. [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. [Link]

  • PubMed. (2000). Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Sci-Hub. (2007). Isothiazole Derivatives as Antiviral Agents. [Link]

Sources

Application Note & Protocol: High-Throughput Screening of 3-Phenylisothiazole-4-carbonitrile Analogs for BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for analogs of 3-phenylisothiazole-4-carbonitrile, a scaffold with potential for development as potent and selective inhibitors of epigenetic targets. We present a detailed protocol focusing on the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, as a representative target.[1][2][3] The protocols herein are designed to be robust and self-validating, incorporating biochemical and cell-based assays to identify true hits and minimize false positives. This guide emphasizes the rationale behind experimental design, data analysis, and hit validation, providing researchers with the necessary tools to efficiently screen this chemical series.

Introduction: The Rationale for Targeting BRD4 with this compound Analogs

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its chemical structure offers multiple points for diversification, allowing for the creation of large, focused libraries for HTS. Bromodomain-containing protein 4 (BRD4) has emerged as a significant target in oncology and inflammatory diseases.[4][5] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as "readers" of epigenetic marks by recognizing acetylated lysine residues on histones.[4] This interaction is crucial for the transcription of key oncogenes like c-Myc.[1][6] Inhibition of the BRD4-histone interaction has shown significant therapeutic potential, making it an attractive target for small molecule inhibitors.[1][3]

This application note details a comprehensive HTS workflow to identify potent and selective BRD4 inhibitors from a library of this compound analogs. The workflow is designed to progress from a primary biochemical screen to cell-based secondary and orthogonal assays, ensuring a high degree of confidence in the identified hits.

High-Throughput Screening Workflow

The screening campaign is structured as a multi-stage process to efficiently identify and validate true inhibitors while eliminating false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Cellular Validation Primary Primary HTS: AlphaScreen Assay (BRD4 BD1) Confirm Dose-Response Confirmation (IC50) Primary->Confirm Identify 'Hits' Triage False Positive Counter-Screen Confirm->Triage Confirm Potency Ortho Orthogonal Assay: TR-FRET (BRD4 BD1) Triage->Ortho Remove False Positives Selectivity Selectivity Profiling: BRD4 BD2, BRD2, BRD3 Ortho->Selectivity Validate Mechanism Cellular Cell-Based Assay: NanoBRET™ Target Engagement Selectivity->Cellular Assess Selectivity Downstream Downstream Functional Assay: c-Myc Expression (RT-qPCR) Cellular->Downstream Confirm Cellular Activity

Caption: High-level workflow for the HTS and validation of this compound analogs as BRD4 inhibitors.

Primary High-Throughput Screening: Biochemical Assay

The primary screen aims to rapidly and cost-effectively identify compounds that inhibit the interaction between the first bromodomain of BRD4 (BD1) and an acetylated histone peptide. An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is chosen for its high sensitivity, robustness, and amenability to automation in 384- and 1536-well formats.[7][8]

Principle of the AlphaScreen Assay

The AlphaScreen assay measures the binding of a His-tagged BRD4 bromodomain to a biotinylated acetylated histone peptide.[9] Donor beads are coated with Glutathione to capture a GST-tagged BRD4, and Acceptor beads are coated with Streptavidin to bind the biotinylated peptide. When BRD4 and the peptide interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. Inhibitors of the BRD4-peptide interaction will disrupt this proximity, resulting in a decreased signal.

AlphaScreen_Principle cluster_0 No Inhibition cluster_1 Inhibition Donor_A Donor Bead GST BRD4_A GST-BRD4(BD1) Donor_A->BRD4_A Peptide_A Biotin-H4 Peptide BRD4_A->Peptide_A Binding Signal_A Light Emission (520-620 nm) BRD4_A->Signal_A Proximity-based Energy Transfer Acceptor_A Acceptor Bead Streptavidin Peptide_A->Acceptor_A Donor_B Donor Bead GST BRD4_B GST-BRD4(BD1) Donor_B->BRD4_B Inhibitor Inhibitor BRD4_B->Inhibitor Binding NoSignal_B No Signal BRD4_B->NoSignal_B Peptide_B Biotin-H4 Peptide Acceptor_B Acceptor Bead Streptavidin Peptide_B->Acceptor_B Inhibitor->Peptide_B Blocks Interaction

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Hybrids from 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Phenylisothiazole-4-carbonitrile in Medicinal Chemistry

The isothiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, valued for its unique electronic properties and metabolic stability.[1] Among its derivatives, this compound emerges as a particularly versatile and powerful building block for the synthesis of complex heterocyclic hybrids. Its strategic importance lies in the inherent reactivity of both the isothiazole ring and the nitrile functional group, which can be selectively manipulated to construct novel, fused, and linked heterocyclic systems.[2][3] This scaffold is of significant interest to researchers and drug development professionals, as it serves as a gateway to libraries of compounds with potential therapeutic applications, including but not limited to, antiviral, anti-inflammatory, and anticancer agents.[1][4]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its transformation into pyrazole-containing hybrids. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategy: Ring Transformation of Isothiazole to a Pyrazole Intermediate

A highly effective strategy for elaborating this compound into a more functionalized heterocyclic core involves its reaction with hydrazine. This transformation proceeds via a fascinating ring-opening and ring-closing cascade, ultimately converting the isothiazole ring into a 5-aminopyrazole scaffold.[5] This reaction is a cornerstone of our synthetic approach, as the resulting 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile is a rich platform for further diversification.

The general mechanism for this transformation is initiated by the nucleophilic attack of hydrazine on the isothiazole ring, leading to the cleavage of the S-N bond. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, culminating in the formation of the stable 5-aminopyrazole ring.

Featured Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Hybrids

To illustrate the synthetic power of this compound, we present a detailed protocol for a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative. This class of compounds is of significant interest in drug discovery, with many analogues exhibiting potent biological activities.

Step 1: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

This initial step is the critical ring transformation of the isothiazole precursor into the versatile aminopyrazole intermediate.

Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

Parameter Value
Reactants This compound, Hydrazine Hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling and filtration
Purification Recrystallization from ethanol

Detailed Step-by-Step Methodology:

  • To a stirred solution of this compound (1.86 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (1.0 mL, 20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.

Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate ensures the complete consumption of the starting isothiazole. Ethanol is an ideal solvent as it is polar enough to dissolve the reactants and allows for a convenient reflux temperature. The product precipitates upon cooling, simplifying the initial purification.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The 5-aminopyrazole-4-carbonitrile intermediate, with its vicinal amino and nitrile groups, is perfectly primed for cyclization reactions to form fused heterocyclic systems. Here, we describe its reaction with formamide to construct the pyrazolo[3,4-d]pyrimidine ring.

Protocol: Synthesis of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Parameter Value
Reactants 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile, Formamide
Temperature 180-190 °C
Reaction Time 2-3 hours
Work-up Cooling, dilution with water, and filtration
Purification Recrystallization from a suitable solvent (e.g., ethanol/DMF)

Detailed Step-by-Step Methodology:

  • A mixture of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to yield pure 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality Behind Experimental Choices: Formamide serves as both the reagent and the solvent in this high-temperature cyclization. The elevated temperature is necessary to drive the condensation and ring-closure reaction. Precipitation in water provides an effective method for initial product isolation.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations and the overall experimental workflow.

G cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Pyrazolo[3,4-d]pyrimidine Formation A This compound B Hydrazine Hydrate Ethanol, Reflux A->B Reactant & Conditions C 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile B->C Product D 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile E Formamide 180-190 °C D->E Reactant & Conditions F 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->F Product

Caption: Synthetic pathway from this compound.

G start Start dissolve Dissolve 3-phenylisothiazole- 4-carbonitrile in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6h add_hydrazine->reflux cool_filter1 Cool and Filter reflux->cool_filter1 recrystallize1 Recrystallize Intermediate cool_filter1->recrystallize1 mix_formamide Mix Intermediate with Formamide recrystallize1->mix_formamide heat Heat to 180-190°C mix_formamide->heat cool_precipitate Cool and Precipitate in Water heat->cool_precipitate filter_dry Filter and Dry cool_precipitate->filter_dry recrystallize2 Recrystallize Final Product filter_dry->recrystallize2 end End recrystallize2->end

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Analytical Methods for the Quantification of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] The isothiazole scaffold is a key building block in the development of novel molecular structures with unique biological or electronic properties.[1] Accurate and reliable quantification of this compound is therefore essential for quality control in synthesis, for purity assessment of bulk material, and for pharmacokinetic or metabolic studies during drug development. This document provides detailed protocols for two robust analytical methods for the characterization and quantification of this compound: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for purity and assay, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and analysis of volatile components.

Physicochemical Properties and Analytical Strategy

Understanding the physicochemical properties of this compound is fundamental to developing appropriate analytical methods. The properties summarized below inform the rationale for the selected chromatographic conditions.

PropertyValue / EstimateImplication for Analysis
Molecular Formula C₁₀H₆N₂S---
Molecular Weight 186.23 g/mol [3]Suitable for mass spectrometry detection.
Structure The phenyl group and isothiazole ring contain chromophores, making UV detection highly suitable.
Polarity Moderately PolarAmenable to reversed-phase HPLC.
Volatility Potentially Semi-VolatileSuitable for GC analysis with appropriate temperature programming.
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol)Facilitates straightforward sample preparation for both HPLC and GC.[4]

Based on these properties, a dual-method approach is recommended. HPLC-UV serves as the primary method for robust quantification due to the compound's strong UV absorbance and moderate polarity. GC-MS provides a powerful, orthogonal technique for unambiguous identification and can detect volatile impurities that may not be amenable to HPLC.

Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed for the accurate determination of purity and the quantification of this compound in bulk substance or simple formulations.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a moderately polar molecule like this compound, a reversed-phase setup (polar mobile phase, nonpolar stationary phase) provides excellent resolution and retention.[6] Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength, which is directly proportional to its concentration.

Experimental Protocol
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Reference Standard: this compound with known purity.

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[7]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for good retention of moderately polar analytes.
Mobile Phase Gradient ElutionA gradient ensures efficient elution of the main peak while separating it from more or less polar impurities.
Time (min)%A (Water)
0.060
15.010
20.010
20.160
25.060
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 260 nm (or λmax)The wavelength of maximum absorbance should be determined by scanning the standard solution with the DAD.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard & Calibration Curve prep_sample Weigh & Dissolve Sample filter Filter Sample (0.45 µm) prep_sample->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Purity or Concentration calibrate->calculate

Caption: Workflow for the quantification of this compound by HPLC-UV.

Data Analysis and Method Validation
  • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[8]

  • Quantification: Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. The concentration of the analyte in the sample is determined using this curve.

  • Purity Assessment: Purity is calculated using the area percentage method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[9][10] Key validation parameters are summarized below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.[8]Peak purity analysis (using DAD), analysis of placebo/blanks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.[11]R² ≥ 0.999 for the calibration curve over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.[11]Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of test results to the true value, often measured by spike recovery.[12]98.0% to 102.0% recovery for spiked samples at different levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.RSD ≤ 2.0% for multiple preparations and injections.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).[8]System suitability criteria are met under all varied conditions.

Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of this compound and for identifying and quantifying volatile or semi-volatile impurities.

Principle of the Method

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[13] After separation, the compounds enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).[14] This process generates a unique fragmentation pattern, or mass spectrum, that serves as a chemical "fingerprint" for unambiguous identification.

Experimental Protocol
  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass selective detector (e.g., a quadrupole).

  • Column: A low-to-mid polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Acetonitrile or Ethyl Acetate (GC grade).

  • Carrier Gas: Helium or Hydrogen (high purity).

  • Reference Standard: this compound with known purity.

  • Sample Solution (100-500 µg/mL): Dissolve approximately 1-5 mg of the sample in 10 mL of ethyl acetate. The concentration may need optimization based on detector sensitivity.

ParameterConditionRationale
Column HP-5ms (or equivalent)A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of analytes.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with a constant flow rate for reproducible chromatography.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible, fragment-rich spectra for library matching.
Mass Scan Range 40 - 450 amuCovers the molecular ion and expected fragments of the analyte and potential impurities.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample in Volatile Solvent inject Inject into GC System prep_sample->inject separate Volatile Separation (Capillary Column) inject->separate ionize Ionization (EI) & Fragmentation separate->ionize detect Mass Detection (m/z Scan) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic ms_spectra Extract Mass Spectrum of Peak tic->ms_spectra identify Identify via Library & Fragmentation ms_spectra->identify

Caption: Workflow for the identification of this compound by GC-MS.

Data Analysis
  • Identification: The identity of the compound is confirmed by comparing its retention time and the acquired mass spectrum with that of a known reference standard. The fragmentation pattern can also be compared to spectral libraries (e.g., NIST). The presence of a molecular ion (M⁺) at m/z 186 would be a key indicator, along with characteristic fragments from the phenyl and isothiazole nitrile moieties. Nitriles often lack a strong molecular ion peak but may show a prominent [M-1] peak.[15]

Conclusion

The two analytical methods detailed in this application note provide a comprehensive framework for the quality control and characterization of this compound. The HPLC-UV method offers a robust and precise tool for routine purity testing and assay quantification. The orthogonal GC-MS method provides definitive structural confirmation, complementing the HPLC data and ensuring a high degree of confidence in the material's identity and quality. Both methods are based on established analytical principles and can be validated according to international regulatory guidelines to support drug development and research activities.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • Spectroscopy Online. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • Taylor & Francis Online. (1996). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • PubChem. 3-Chloro-5-phenylisothiazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]

  • Hochschule Bonn-Rhein-Sieg. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • ChemSynthesis. 3-phenyl-4-isothiazolecarbonitrile. [Link]

  • PubChemLite. This compound (C10H6N2S). [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical evaluation. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]

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Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for assessing the cytotoxic potential of novel chemical entities, using 3-Phenylisothiazole-4-carbonitrile as a representative compound. Isothiazole derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, including potential anticancer, antiviral, and antimicrobial properties.[1] A thorough evaluation of cytotoxicity is a critical first step in the preclinical assessment of such compounds. This guide details the principles and step-by-step protocols for three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3 assay for apoptosis induction. By integrating data from these assays, researchers can gain a multi-faceted understanding of a compound's mechanism of cell death, its potency (IC50), and its selectivity towards cancerous versus non-cancerous cells.

Introduction: The Rationale for Cytotoxicity Profiling

The isothiazole scaffold is a privileged structure in medicinal chemistry, known to be incorporated into various biologically active agents.[2][3] When investigating a novel derivative such as this compound, an early and accurate assessment of its effect on cell viability is paramount. Cytotoxicity profiling serves several key purposes in drug discovery:

  • Efficacy Assessment: For potential anticancer agents, cytotoxicity against tumor cell lines is the desired outcome.

  • Safety Profiling: Assessing toxicity in non-cancerous cell lines provides an early indication of the compound's therapeutic window and potential for off-target effects.[4]

  • Mechanism of Action: Different assays can elucidate how a compound induces cell death, for instance, by disrupting metabolic function, compromising membrane integrity, or activating programmed cell death pathways (apoptosis).

This guide provides the technical protocols to build a comprehensive cytotoxicity profile, enabling informed decisions for the continued development of this compound or other novel compounds.

Selecting a Panel of Cell Lines

To achieve a meaningful cytotoxicity profile, a well-selected panel of cell lines is essential. The panel should ideally include:

  • Multiple Cancer Cell Lines: To assess the breadth of anticancer activity. Examples include:

    • A549: Human lung carcinoma

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical cancer

    • HCT-116: Human colon cancer

  • A Non-Cancerous Control Cell Line: To determine selectivity and general toxicity. A common choice is:

    • HEK-293: Human Embryonic Kidney cells[5]

Cell lines should be sourced from a reputable cell bank (e.g., ATCC) to ensure identity and purity. Cells must be maintained in their recommended culture media and conditions and routinely checked for mycoplasma contamination.

Assay 1: Cell Viability via MTT (Metabolic Activity)

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[3][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The insoluble crystals are then dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured spectrophotometrically.[8][9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: Assay Endpoint seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of This compound incubate1->treat controls Include Vehicle (DMSO) and Untreated Controls incubate2 Incubate for 24h, 48h, or 72h controls->incubate2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Remove media, add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • MTT reagent (5 mg/mL in sterile PBS, stored at -20°C, protected from light)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Selected cell lines (e.g., A549, HEK-293)

  • This compound (stock solution in DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells treated with fresh culture medium only.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

Data Presentation and Analysis
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Corrected Absorbance (Sample - Blank)% Viability
Medium Blank0.052 ± 0.004N/AN/A
Untreated Control1.254 ± 0.0881.202100%
Vehicle Control (0.1% DMSO)1.248 ± 0.0911.19699.5%
0.11.150 ± 0.0751.09891.3%
10.980 ± 0.0610.92877.2%
100.630 ± 0.0450.57848.1%
500.210 ± 0.0230.15813.1%
1000.105 ± 0.0150.0534.4%

Calculation:

  • % Viability = [(Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Vehicle Control)] x 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH)

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[1] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product. The amount of formazan formed, measured by absorbance, is proportional to the amount of LDH released and thus to the number of lysed cells.[11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Days 1-3: Seeding & Treatment cluster_assay Day 4: Assay Endpoint setup Seed cells and treat with compound (Same as MTT steps 1-4) controls Prepare Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) centrifuge Centrifuge plate to pellet cells controls->centrifuge transfer Transfer supernatant to a new assay plate centrifuge->transfer add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubate Incubate for 30 min at RT (Protected from light) add_reagent->incubate stop Add Stop Solution incubate->stop read Read absorbance at 490 nm stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis Buffer (e.g., 10X Triton X-100 provided in kits)

  • 96-well flat-bottom sterile culture plates

  • Treated cell culture plates (from section 3.3, steps 1-4)

Procedure:

  • Prepare Controls: On the treated plate, designate wells for the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).

    • Maximum LDH Release: A set of vehicle-treated wells to which Lysis Buffer is added (10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period. This lyses all cells and represents 100% LDH release.

    • Medium Background: Wells with medium but no cells.

  • Collect Supernatant: Following the compound incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[11] This pellets intact cells and debris.

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a corresponding well in a new, clean 96-well assay plate.

  • Prepare Reaction Mix: Prepare the LDH Reaction Solution according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).

  • Reaction Incubation: Add 100 µL of the prepared LDH Reaction Solution to each well of the assay plate containing the supernatant.[11] Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Reading: Gently shake the plate to mix and measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis
Treatment GroupAbsorbance (490 nm) (Mean ± SD)Corrected Absorbance (Sample - Blank)
Medium Blank0.115 ± 0.008N/A
Spontaneous Release0.250 ± 0.0150.135
Maximum Release1.850 ± 0.1201.735
Compound (1 µM)0.310 ± 0.0210.195
Compound (10 µM)0.950 ± 0.0650.835
Compound (100 µM)1.790 ± 0.1101.675

Calculation:

  • % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

  • Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC50 value .

Assay 3: Apoptosis Induction via Caspase-3 Activity

Principle of the Caspase-3 Assay

Caspases are a family of cysteine proteases that are central to the execution of the apoptotic pathway.[2] Caspase-3 is a key "executioner" caspase, which, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[12] This colorimetric assay uses a synthetic tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active Caspase-3.[13] The DEVD peptide is conjugated to a yellow chromophore, p-nitroaniline (pNA). When cleaved by Caspase-3, free pNA is released, which can be quantified by measuring its absorbance at 405 nm.[14] An increase in absorbance is directly proportional to the level of active Caspase-3 in the cell lysate.

Experimental Workflow: Caspase-3 Assay

Caspase3_Workflow cluster_prep Cell Prep & Lysis cluster_assay Assay Reaction treat Treat cells in culture dish/plate with compound harvest Harvest cells (1-5 x 10⁶) treat->harvest lyse Resuspend in chilled Lysis Buffer Incubate on ice harvest->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge collect Collect supernatant (cytosolic extract) centrifuge->collect protein_quant Quantify protein concentration of lysate collect->protein_quant add_lysate Add lysate (50-200 µg protein) to 96-well plate protein_quant->add_lysate add_buffer Add 2X Reaction Buffer + DTT add_lysate->add_buffer add_substrate Add DEVD-pNA substrate add_buffer->add_substrate incubate Incubate for 1-2h at 37°C add_substrate->incubate read Read absorbance at 405 nm incubate->read

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the reliability and reproducibility of your synthetic routes.

Introduction to the Synthesis and its Challenges

The synthesis of this compound and its derivatives is of significant interest due to the broad spectrum of biological activities exhibited by isothiazole-containing compounds. A common and efficient synthetic strategy is a variation of the Gewald reaction, which typically involves the condensation of a β-ketonitrile (such as benzoylacetonitrile), a source of elemental sulfur, and an amine base. While this multicomponent reaction is powerful, it is not without its challenges. Researchers may encounter issues ranging from low yields and difficult purification to the formation of persistent side products. This guide will help you navigate these common hurdles.

Troubleshooting Guide: Common Side Products and Solutions

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound.

Problem 1: Formation of a Thiophene Isomer

Question: My reaction has produced a significant amount of an isomeric byproduct, which I suspect is a thiophene. How can I confirm this and prevent its formation?

Answer:

The formation of a 2-amino-3-benzoyl-4-phenylthiophene is a common side reaction in Gewald-type syntheses. This occurs when the initial adduct cyclizes through the attack of the sulfur on the nitrile carbon of a second molecule of benzoylacetonitrile, rather than the desired intramolecular cyclization pathway for the isothiazole ring.

Root Cause Analysis:

  • Reaction Conditions: The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Stoichiometry: An excess of the β-ketonitrile or improper addition of reagents can favor the intermolecular thiophene formation.

Troubleshooting Steps:

  • Confirm the Isomer: Use analytical techniques such as LC-MS and NMR to confirm the structure of the byproduct. The thiophene isomer will have a distinct fragmentation pattern and chemical shifts compared to the desired isothiazole.

  • Optimize the Base: The choice of amine base is critical. A less hindered base, such as morpholine or piperidine, can favor the desired intramolecular cyclization.

  • Control Reagent Addition: Add the sulfur and base portion-wise to the solution of the β-ketonitrile to maintain a low concentration of the reactive intermediates that lead to the thiophene byproduct.

  • Solvent Selection: Aprotic polar solvents like DMF or DMSO can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for isothiazole formation.

Problem 2: Presence of Unreacted Starting Materials

Question: My final product is contaminated with unreacted benzoylacetonitrile and elemental sulfur. How can I improve the reaction conversion and purify my product?

Answer:

Incomplete conversion is a frequent issue that can complicate purification. This is often due to suboptimal reaction conditions or insufficient reaction time.

Root Cause Analysis:

  • Reaction Temperature: The reaction may require heating to proceed to completion.

  • Reaction Time: Insufficient time for the reaction to run to completion.

  • Mixing: Inefficient stirring can lead to localized concentrations of reagents and incomplete reaction.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC to avoid the formation of degradation products at higher temperatures.

  • Extend Reaction Time: Allow the reaction to stir for a longer period. Continue to monitor by TLC until the starting materials are no longer visible.

  • Improve Mixing: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

  • Purification: Unreacted benzoylacetonitrile can often be removed by recrystallization from a suitable solvent system, such as ethanol/water. Elemental sulfur can be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with appropriate safety precautions).

Problem 3: Formation of a Dimeric Thiobis-isothiazole

Question: I have isolated a high-molecular-weight byproduct that appears to be a dimer of my target molecule. What is this and how can I avoid it?

Answer:

The formation of a dimeric species, such as 5,5′-thiobis(this compound), can occur under certain conditions. This is often a result of a nucleophilic attack of a sulfur-containing intermediate on an already formed isothiazole ring.

Root Cause Analysis:

  • Excess Sulfur: Using a large excess of elemental sulfur can promote the formation of polysulfides and other reactive sulfur species that can lead to dimerization.

  • Oxidative Conditions: The presence of air or other oxidants can facilitate the formation of disulfide bridges and other dimeric structures.

Troubleshooting Steps:

  • Optimize Sulfur Stoichiometry: Carefully control the amount of sulfur used in the reaction. A slight excess is often necessary, but a large excess should be avoided.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

  • Purification: These higher molecular weight byproducts can typically be separated from the desired product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the formation of this compound?

A1: The synthesis likely proceeds through a Gewald-type mechanism. The key steps are:

  • Formation of an Enaminonitrile: The β-ketonitrile (benzoylacetonitrile) reacts with an amine base to form an enamine. This can then react with a cyanide source, or more likely, the reaction proceeds through a related pathway where the nitrile group is already present in one of the starting materials.

  • Sulfurization: Elemental sulfur adds to the enamine intermediate.

  • Cyclization: Intramolecular cyclization occurs through the attack of the nitrogen on the sulfur, followed by elimination of water or another small molecule to form the isothiazole ring.

  • Aromatization: The resulting dihydroisothiazole is oxidized to the aromatic this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Elemental Sulfur: Finely divided sulfur can be a dust explosion hazard. Handle with care and avoid creating dust clouds.

  • Solvents: Use appropriate ventilation (fume hood) when working with organic solvents like DMF and DMSO.

  • Hydrogen Sulfide: Some side reactions may produce hydrogen sulfide, which is a toxic gas. Ensure good ventilation and have a means to trap any evolved gases if necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Protocol: Synthesis of 5-Amino-3-phenylisothiazole-4-carbonitrile (A close analog and likely precursor)

This protocol for a closely related compound provides a foundation for the synthesis of this compound. The principles and troubleshooting steps are highly relevant.

Materials:

  • Benzoylacetonitrile

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable amine base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve benzoylacetonitrile (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Add morpholine (2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Wash the crude product with water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-amino-3-phenylisothiazole-4-carbonitrile.

Data Summary Table

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₁₀H₆N₂S186.24 g/mol Off-white to yellow solid
5-Amino-3-phenylisothiazole-4-carbonitrileC₁₀H₇N₃S201.25 g/mol Yellow solid

Visualizing the Reaction Pathway

Synthesis_Pathway Start Starting Materials (Benzoylacetonitrile, Sulfur, Amine) Intermediate Enamine/Thioamide Intermediate Start->Intermediate Condensation & Sulfurization SideProduct2 Unreacted Starting Materials Start->SideProduct2 Incomplete Reaction Product This compound Intermediate->Product Intramolecular Cyclization SideProduct1 Thiophene Isomer Intermediate->SideProduct1 Intermolecular Reaction SideProduct3 Dimeric Byproducts Product->SideProduct3 Dimerization

Caption: Generalized reaction pathway for the synthesis of this compound and common side products.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100.
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. J. Heterocycl. Chem.1999, 36 (2), 333-345.
  • Elgemeie, G. H.; Sallam, M. M. M.; Sherif, S. M.; Elnagdi, M. H. Heterocycles1985, 23 (12), 3107-3110.
  • Al-Omran, F.; Abdel-Khalik, M. M.; El-Khair, A. A.; Elnagdi, M. H. Synthesis1997, 1997 (8), 91-95.

Optimization of reaction conditions for improved yield of isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazole Synthesis Optimization

Welcome to the technical support center for the synthesis of isothiazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions for improved yield and purity. Isothiazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and biologically active agents.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of isothiazoles. Each answer provides a causal explanation and a clear path toward resolution.

Q1: My reaction has a very low yield or is not producing any of the desired isothiazole. What are the primary factors to investigate?

A1: A low or zero yield is one of the most common issues in heterocyclic synthesis and typically points to a fundamental problem with one of the core reaction components or conditions.[3]

Causality & Corrective Actions:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. For instance, in syntheses starting from β-enaminones or 3-aminopropenethiones, these precursors can be unstable. Similarly, other precursors may be susceptible to oxidation or hydration.[4][5]

    • Troubleshooting: Verify the purity of all reactants using techniques like NMR or melting point analysis. If a reactant is old or has been improperly stored, consider purification (e.g., recrystallization, distillation) or using a freshly opened bottle.

  • Choice and Stoichiometry of Reagents: The specific reagents used for cyclization and their ratios are critical. In oxidative cyclization methods, the choice of oxidant (e.g., iodine, hydrogen peroxide, chromium trioxide) can dramatically affect the outcome.[4][6] Similarly, the choice of base in condensation reactions can be the difference between a low and high yield. In some cases, a specific combination of bases is required for optimal results.[4]

    • Troubleshooting: Conduct small-scale screening experiments to test different oxidizing agents or bases. Ensure precise stoichiometric control; an excess of one reagent can often lead to side-product formation.

  • Reaction Temperature and Time: Many isothiazole syntheses are sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.

    • Troubleshooting: Monitor your reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if multiple unidentified spots appear on the TLC plate, the temperature may be too high. Some modern approaches utilize microwave irradiation to significantly shorten reaction times and improve yields.[4]

  • Solvent Selection: The reaction solvent influences the solubility of reactants and the stability of intermediates. A suboptimal solvent can stall the reaction entirely. Yields of 5-aminoisothiazoles, for example, have been shown to be highly dependent on the selected solvent.[4]

    • Troubleshooting: If reactants are not fully dissolving, select a more appropriate solvent. The literature often provides guidance on suitable solvents for specific isothiazole synthesis routes, such as toluene, DMF, or even solvent-free conditions.[4][7][8]

Q2: My reaction is producing the isothiazole, but it's contaminated with significant side products. How can I improve selectivity?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway.

Causality & Corrective Actions:

  • Oxidative Side Reactions: Precursors containing thiol groups are particularly prone to oxidation, which can form disulfide byproducts.[5]

    • Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Over-Oxidation: In reactions that involve an oxidation step to form the isothiazole ring, the product itself can sometimes be susceptible to further oxidation if the conditions are too harsh or the oxidant is in large excess.

    • Troubleshooting: Carefully control the stoichiometry of the oxidizing agent. Consider a slower, dropwise addition of the oxidant to maintain a low instantaneous concentration.

  • Isomer Formation: In some synthetic routes, particularly those involving condensations, the formation of isomeric byproducts is possible.

    • Troubleshooting: Altering the catalyst or solvent can sometimes favor the formation of one isomer over another. For instance, certain acid- or base-catalyzed pathways may exhibit different regioselectivity.[3]

Q3: I'm struggling with the final purification step. How can I effectively isolate my isothiazole product?

A3: Purification challenges often arise when the desired product has similar physicochemical properties (like polarity) to the starting materials or byproducts.

Causality & Corrective Actions:

  • Similar Polarity of Components: If the product and a major impurity have very close Rf values on TLC, separation by standard column chromatography will be difficult.[5]

    • Troubleshooting: Experiment with different solvent systems for column chromatography, including multi-solvent gradients (e.g., hexane/ethyl acetate/dichloromethane). If chromatography fails, consider recrystallization from a variety of solvents. In some cases, converting the product to a salt (if it has a basic nitrogen) can facilitate purification, with the final step being the liberation of the free base.

  • Product Instability: Some substituted isothiazoles may be sensitive to the silica gel used in column chromatography.

    • Troubleshooting: If you suspect degradation on the column, you can deactivate the silica gel by pre-treating it with a small amount of a suitable amine (like triethylamine) mixed into the eluent. Alternatively, consider other purification techniques like preparative HPLC or crystallization.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the optimization of isothiazole synthesis.

Q1: How does the choice of a synthetic route influence the optimization strategy?

A1: The synthetic route fundamentally dictates which parameters are most critical. Retrosynthetic analysis reveals several common approaches to forming the isothiazole ring, each with its own optimization focal points.[4]

  • Intramolecular Oxidative Cyclization: This common route involves forming the S-N bond from a 3-aminopropenethione or similar precursor.[4] The critical parameter here is the choice of oxidizing agent (e.g., I₂, H₂O₂, NBS) and the reaction conditions that prevent over-oxidation.[4][9]

  • (4+1) Annulation: This strategy involves reacting a four-atom fragment with a nitrogen source (like NH₄OAc).[10] Optimization focuses on the temperature and solvent to facilitate the sequential imine formation, cyclization, and oxidation cascade.[10]

  • Ring Transformation: Synthesizing isothiazoles from other heterocycles, such as isoxazoles, involves ring-opening and subsequent re-cyclization.[4] The key is optimizing the conditions for the reductive opening of the initial ring and the subsequent efficient cyclization to form the S-N bond.

Q2: What is the mechanistic role of catalysts in isothiazole synthesis, and how do I select one?

A2: Catalysts lower the activation energy for key bond-forming steps. The choice depends entirely on the reaction mechanism.

  • Acid/Base Catalysis: Many condensation reactions leading to isothiazole precursors are catalyzed by acids or bases. Bases can deprotonate a carbon to create a nucleophile, while acids can activate a carbonyl group for attack. The strength of the acid or base must be carefully chosen to promote the desired reaction without causing unwanted side reactions.[7]

  • Metal Catalysis: Modern methods often employ transition metals, such as rhodium or palladium, to facilitate novel transformations like transannulation or C-H activation.[10][11] For example, rhodium catalysts can mediate the conversion of 1,2,3-thiadiazoles into isothiazoles.[11] Selection of the correct metal and ligand combination is crucial for catalytic efficiency and selectivity.

Q3: Can you provide a general workflow for optimizing a new isothiazole synthesis?

A3: A systematic approach is essential. Start with small-scale scouting reactions to identify promising conditions before committing larger amounts of material. The goal is to efficiently explore the parameter space.

  • Step 1: Baseline Experiment: Run the reaction based on a literature procedure or your initial hypothesis.

  • Step 2: Analyze the Outcome: Use TLC, LC-MS, and ¹H NMR on the crude reaction mixture to determine the conversion of starting material and the ratio of product to byproducts.

  • Step 3: Parameter Screening: Identify the most critical parameters (e.g., solvent, temperature, catalyst). Set up a small array of experiments where you vary one parameter at a time (One-Factor-At-a-Time, OFAT) to gauge its effect.

  • Step 4: Refinement: Based on the screening results, select the best-performing conditions and perform further minor adjustments (e.g., concentration, reaction time) to maximize the yield and purity.

  • Step 5: Scale-Up: Once optimized, carefully scale the reaction to the desired quantity.

Part 3: Experimental Protocol and Data

This section provides a representative experimental procedure and a table summarizing how reaction parameters can influence the outcome.

Example Protocol: Synthesis of a 4-Cyanoisothiazole via Oxidative Cyclization

This protocol is based on the widely used method of cyclizing a 3-aminopropenethione precursor.[4]

Materials:

  • 3-Amino-3-(phenyl)-2-cyanoprop-2-enethioamide (1.0 mmol, 204 mg)

  • Hydrogen Peroxide (30% aqueous solution, 2.2 mmol, 0.25 mL)

  • Methanol (10 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • Setup: To the 25 mL round-bottom flask, add the 3-amino-3-(phenyl)-2-cyanoprop-2-enethioamide (204 mg) and methanol (10 mL). Stir the mixture at room temperature to achieve a suspension.

  • Reagent Addition: While stirring, slowly add the 30% hydrogen peroxide solution (0.25 mL) dropwise over 5 minutes.

  • Reaction: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Add 15 mL of cold water to the concentrated mixture. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Isothiazole Yield

The following table summarizes hypothetical but representative results from an optimization study for the protocol described above.

Entry Parameter Varied Condition Yield (%) Observations
1Baseline H₂O₂ (2.2 eq), MeOH, 65°C, 3h65Good conversion, minor impurities.
2OxidantIodine (1.1 eq), K₂CO₃, EtOH, 25°C58Slower reaction, clean product.[4]
3SolventToluene, 110°C45Lower solubility of precursor, more byproducts.
4SolventDMF, 80°C75Excellent solubility, clean reaction.[4]
5Temperature25°C (Room Temp)20Very slow conversion after 24h.
6H₂O₂ Stoichiometry1.1 eq40Incomplete conversion of starting material.
7H₂O₂ Stoichiometry5.0 eq60No yield improvement, potential for over-oxidation.

Part 4: Visualization of Concepts

Diagrams can clarify complex workflows and relationships between experimental variables.

Diagram 1: Workflow for Reaction Optimization

G cluster_start Phase 1: Scoping cluster_analysis Phase 2: Analysis cluster_optimization Phase 3: Optimization cluster_end Phase 4: Finalization A Define Synthetic Route (Based on Literature) B Initial Small-Scale Run (Baseline Conditions) A->B C Analyze Crude Mixture (TLC, LC-MS, NMR) B->C D Evaluate Yield & Purity C->D E Identify Key Parameters (Solvent, Temp, Reagent) D->E Low Yield/ Purity? J Final Product D->J Acceptable? F Screen Parameters (OFAT) (One-Factor-at-a-Time) E->F G Refine Conditions F->G H Optimized Protocol G->H I Scale-Up Reaction H->I I->J

Caption: A systematic workflow for optimizing isothiazole synthesis.

Diagram 2: Interplay of Core Reaction Parameters

G Yield Yield & Purity Temp Temperature Temp->Yield Rate vs Decomposition Solvent Solvent Temp->Solvent Solvent->Yield Solubility & Stability Reagents Reagents & Stoichiometry Solvent->Reagents Reagents->Yield Mechanism & Selectivity Reagents->Temp Purity Reactant Purity Purity->Yield Side Reactions

Caption: Key parameters influencing isothiazole synthesis outcomes.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Various Authors. Isothiazole synthesis. Organic Chemistry Portal.
  • Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Isothiazole. Wikipedia. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • The chemistry of isothiazoles. ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. [Link]

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Technical Support Center: Purification of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Phenylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, field-tested advice presented in a clear question-and-answer format to help you troubleshoot common issues and answer frequently asked questions related to the purification of this molecule.

Understanding the Molecule: this compound

This compound is a heterocyclic compound featuring a phenyl ring, an isothiazole core, and a nitrile functional group. This combination of moieties gives the molecule a moderate polarity, making it amenable to standard purification techniques such as recrystallization and column chromatography. However, achieving high purity requires careful selection of conditions and troubleshooting of potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What is the expected physical state and melting point of pure this compound?

Q3: What are the likely impurities from the synthesis of this compound?

Impurities will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, reagents, and side-products from competing reactions. For instance, in syntheses involving cyclization reactions, regioisomers or incompletely cyclized intermediates could be present.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: As mentioned, a sharp and consistent melting point is a strong indicator of a pure compound.

  • Spectroscopic Methods (NMR, IR): 1H and 13C NMR spectroscopy can confirm the structure and identify impurities by the presence of unexpected signals. IR spectroscopy can confirm the presence of key functional groups like the nitrile (-C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q5: I'm having trouble finding a suitable solvent for recrystallization. What should I do?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below[2][3]. Given its structure, solvents of moderate polarity are good starting points.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or acetone/hexanes.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too polar. If it doesn't dissolve at all, it may be a good candidate.

  • Heat the test tubes with the undissolved solids. If the compound dissolves upon heating, it is a promising solvent.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

For isothiazole derivatives, alcohol/water mixtures are often effective[2]. A patent for a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, reports successful recrystallization from benzene, suggesting that aromatic solvents could also be effective[1].

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem when the compound is significantly impure or when an inappropriate solvent is used.

Solutions:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.

  • Change the solvent system: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a different solvent mixture.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound if available.

  • Purify by column chromatography first: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q7: I have a very low yield after recrystallization. What went wrong?

Low recovery can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling[4].

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

To improve yield:

  • Use the minimum amount of boiling solvent necessary to dissolve the crude solid.

  • Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.

  • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography Issues

Q8: I'm not getting good separation of my compound from impurities on a silica gel column. What eluent system should I use?

The key to good separation is choosing an eluent system that provides a good retention factor (Rf) for your target compound on a TLC plate, ideally between 0.2 and 0.4. Given the moderate polarity of this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.

Recommended Eluent Screening:

  • Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Spot your crude mixture on TLC plates and develop them in these solvent systems.

  • The ideal eluent system will show clear separation between the spot for your product and the spots for impurities, with the product spot having an Rf in the desired range.

Troubleshooting Poor Separation:

  • If the Rf is too high (compound runs too fast): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., more hexanes).

  • If the Rf is too low (compound sticks to the baseline): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., more ethyl acetate).

  • For very polar impurities: A small amount of methanol (1-5%) can be added to the eluent, but be aware that methanol can sometimes dissolve silica gel.

  • For acidic or basic impurities: Adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve separation and peak shape.

Q9: My compound is streaking on the TLC plate and the column. What causes this?

Streaking is often caused by:

  • Overloading the TLC plate or column: Applying too much sample can lead to broad, streaky bands.

  • Insolubility of the sample in the eluent: If your compound is not fully soluble in the eluent, it will streak.

  • Strong interactions with the stationary phase: Highly polar functional groups can interact strongly with the acidic silanol groups on the silica gel, causing tailing.

Solutions:

  • Apply a more dilute solution of your sample to the TLC plate or load less material onto your column.

  • Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If it is not soluble in the eluent, dissolve it in a stronger, more polar solvent and adsorb it onto a small amount of silica gel before loading the dry powder onto the column.

  • If streaking is due to strong interactions, consider adding a small amount of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests as described in Q5.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation[3][5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

  • Analysis: Determine the melting point and assess the purity by TLC.

Protocol 2: Column Chromatography of this compound

This protocol is for a standard flash column chromatography purification.

  • Eluent Selection: Based on TLC analysis (see Q8), prepare an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for better resolution, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pipette bulb or compressed air) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analysis and Collection:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product by TLC and melting point determination.

Data Summary

Table 1: Suggested Starting Solvents for Recrystallization Screening

Solvent/MixturePolarityRationale
Ethanol/WaterPolar ProticOften effective for heterocyclic compounds.
Methanol/Diethyl EtherPolar Protic/Polar AproticReported for a related isothiazole derivative[6].
IsopropanolPolar ProticGood general-purpose solvent for moderately polar compounds.
Ethyl Acetate/HexanesPolar Aprotic/Non-polarA common solvent pair for recrystallization.
TolueneAromaticCan be effective for compounds with aromatic rings.

Table 2: Suggested Starting Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityTypical Application
9:1 Hexanes:Ethyl AcetateLowFor less polar impurities.
4:1 Hexanes:Ethyl AcetateMedium-LowA good starting point for moderately polar compounds.
1:1 Hexanes:Ethyl AcetateMediumFor more polar compounds or to elute the product faster.
95:5 Dichloromethane:MethanolMedium-HighFor separating more polar compounds.

Visualizing the Workflow

Purification Decision Workflow

Purification_Workflow Crude Crude this compound TLC Assess Purity by TLC Crude->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallize Recrystallization SingleSpot->Recrystallize Yes Impure Multiple Spots SingleSpot->Impure No PureProduct Pure Product Recrystallize->PureProduct Column Column Chromatography Column->Recrystallize Optional Final Polish Column->PureProduct Impure->Column

Caption: A decision workflow for purifying this compound.

Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound Oiled Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Sol1_Oil Add more solvent, cool slowly OilingOut->Sol1_Oil Sol2_Oil Change solvent OilingOut->Sol2_Oil Sol3_Oil Induce crystallization (scratch/seed) OilingOut->Sol3_Oil Sol1_Yield Use minimum hot solvent LowYield->Sol1_Yield Sol2_Yield Pre-heat filtration apparatus LowYield->Sol2_Yield Sol3_Yield Wash with ice-cold solvent LowYield->Sol3_Yield Sol1_NoCrystals Concentrate solution NoCrystals->Sol1_NoCrystals Sol2_NoCrystals Induce crystallization (scratch/seed) NoCrystals->Sol2_NoCrystals Sol3_NoCrystals Try a different solvent NoCrystals->Sol3_NoCrystals

Caption: Troubleshooting common issues in recrystallization.

References

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

  • ChemSynthesis. (2025). 3-phenyl-4-isothiazolecarbonitrile. [Link]

  • ResearchGate. (2021). Experimental No. (4) Recrystallization. [Link]

  • Unknown Source. (n.d.). Recrystallization1. [Link]

  • Unknown Source. (n.d.). Recrystallization. [Link]

  • Kalogirou, A. S., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • ChemSrc. (2025). CAS#:13950-63-5 | 5-Methyl-3-phenylisothiazole-4-carbonitrile. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • PubChem. (n.d.). 3-Chloro-5-phenylisothiazole-4-carbonitrile. [Link]

  • Kalogirou, A. S. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

  • Mailey, E. A. (1967). U.S. Patent No. 3,341,547. Washington, DC: U.S.
  • Kalogirou, A. S., et al. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(1), M1813. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Moodle@Units. (n.d.). Column Chromatography. [Link]

  • Besson, T., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(3), M1433. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • Georganics. (n.d.). 5-Amino-3-phenyl-isothiazole-4-carbonitrile. [Link]

  • ChemSynthesis. (2025). 3-amino-5-methylamino-isothiazole-4-carbonitrile. [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Marco, J. A., et al. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • Al-Issa, S. A. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8093-8107. [Link]

  • PubChemLite. (n.d.). 3-(cyanomethylsulfanyl)-5-phenyl-isothiazole-4-carbonitrile. [Link]

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Hantzsch Thiazole Synthesis: A Technical Support Guide for Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental heterocyclic synthesis, with a primary focus on addressing the pervasive issue of low reaction yields. My aim is to provide not just procedural fixes, but a deeper understanding of the reaction's nuances, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm consistently obtaining a low yield in my Hantzsch thiazole synthesis. What are the most common culprits?

Low yields in the Hantzsch synthesis, a classic and versatile method for creating the thiazole core, can typically be traced back to a few key areas: purity of reactants, reaction conditions, and the potential for side reactions.[1] The stability of the thioamide starting material can be a significant limiting factor, particularly if the reaction medium becomes acidic.[1][2]

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields and a clean product profile.[1] Impurities present in the α-haloketone or the thioamide can participate in undesired side reactions, which not only consume your starting materials but also complicate the purification of your target thiazole.[3] The presence of water can also be detrimental in some cases, making the use of anhydrous solvents a recommended practice.[1] It is important to note that certain precursors, like 2-aminothiophenol which is used for benzothiazoles, are highly susceptible to oxidation, a factor that can drastically reduce yields.[1]

Q3: Can my choice of solvent dramatically alter the reaction outcome?

Absolutely. The solvent is not merely a medium for the reaction but plays an active role in influencing the reaction rate and overall yield.[1] The ideal solvent choice is highly dependent on the specific substrates being used. While alcohols like ethanol and methanol are commonly employed, other solvents such as 1-butanol, 2-propanol, and even water have proven effective in certain multi-component synthesis variations.[1][4] The polarity of the solvent is a key consideration as it affects the solubility of both the reactants and the reaction intermediates, thereby impacting the overall reaction kinetics.[1]

Q4: What are the common side reactions I should be aware of that could be consuming my product?

Side reactions are a frequent cause of diminished yields in the Hantzsch synthesis. A notable side reaction, especially when the synthesis is conducted under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts.[1] Additionally, the formation of bis-thiazoles and other condensation byproducts can occur, particularly if the stoichiometry of the reactants is not carefully controlled.[1]

Troubleshooting Guide: From Low Conversion to Byproduct Formation

This section provides a structured approach to diagnosing and resolving common issues encountered during the Hantzsch thiazole synthesis.

Issue 1: Low or No Product Formation

A low conversion of starting materials is a frustrating but common problem. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed purity Verify Reactant Purity (NMR, MP) start->purity Step 1 purity->start If impure, purify & restart conditions Optimize Reaction Conditions purity->conditions If pure conditions->start If no improvement, reconsider approach monitoring Monitor Reaction Progress (TLC) conditions->monitoring While optimizing workup Evaluate Work-up & Purification monitoring->workup Upon completion success Improved Yield workup->success

Caption: A systematic workflow for diagnosing the cause of low yield.

Recommendations:

  • Verify Reactant Purity: Use analytical techniques such as NMR or melting point analysis to confirm the purity of your α-haloketone and thioamide.[1] For instance, the oxidation of 2-aminothiophenol can be visually identified by the formation of a yellow disulfide dimer precipitate.[1] It is always best practice to use freshly purified starting materials.

  • Optimize Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an appreciable rate.[5] A common protocol involves heating a mixture of 2-bromoacetophenone and thiourea in methanol at 100°C for 30 minutes.[6] Modern approaches utilizing microwave irradiation can significantly reduce reaction times and, in many cases, improve yields.[7]

  • Solvent Selection is Key: The choice of solvent is critical. While methanol and ethanol are standard, exploring other options can be beneficial.[5] Solvent-free conditions have also been reported to enhance both reaction rates and yields.[8]

  • Consider a Catalyst: While the classic Hantzsch synthesis may not necessitate a catalyst, modern variations often employ one to boost efficiency. Catalysts like silica-supported tungstosilisic acid have been demonstrated to produce high yields, in the range of 79-90%.[4][5]

Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions.

Recommendations:

  • Reaction Condition Control: Adjusting reaction parameters such as temperature and reactant stoichiometry can help minimize the formation of byproducts.[1]

  • Reaction Monitoring: Diligent monitoring of the reaction's progress using Thin Layer Chromatography (TLC) is crucial. This allows for the early detection of multiple product formation, enabling timely intervention.[1]

  • pH Management: Under acidic conditions, the Hantzsch synthesis can lead to a mixture of the desired 2-aminothiazole and its isomeric 2-imino-2,3-dihydrothiazole.[1][9] To favor the formation of the desired product, consider running the reaction under neutral or basic conditions.[1]

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for the synthesis of a common thiazole derivative.

Reactants:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)[6]

Procedure:

  • In a 20 mL scintillation vial, combine the 2-bromoacetophenone and thiourea.[6]

  • Add methanol (5 mL) and a magnetic stir bar.[6]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]

  • After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[6]

  • Filter the resulting precipitate using a Buchner funnel, washing the solid with water.[6]

  • Dry the collected solid to obtain the final product.[6]

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Reactants & Solvent heating Heat & Stir (e.g., 100°C, 30 min) reagents->heating monitoring Monitor by TLC heating->monitoring neutralize Neutralize (e.g., Na2CO3) monitoring->neutralize filter Filter Precipitate neutralize->filter dry Dry Product filter->dry

Caption: A generalized workflow for a typical Hantzsch thiazole synthesis.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various solvents and temperatures on the yield of a model Hantzsch thiazole synthesis, based on findings from Bouherrou et al.[4]

EntrySolventTemperature (°C)Yield (%)
1Water25No reaction
2Water10060
3Ethanol25Traces
4Ethanol7870
5Ethanol/Water (1/1)6590
6Methanol6565
71-Butanol11775
82-Propanol8280

Data adapted from the work of Bouherrou et al. on a one-pot multi-component synthesis.[4]

Understanding the Mechanism: The "Why" Behind the Synthesis

A solid grasp of the reaction mechanism is invaluable for effective troubleshooting. The Hantzsch synthesis initiates with a nucleophilic attack of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular condensation to form the thiazole ring.[6][10]

Hantzsch Thiazole Synthesis Mechanism

α-Haloketone α-Haloketone Intermediate Intermediate α-Haloketone->Intermediate + Thioamide (SN2) Thioamide Thioamide Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Attack Thiazole Thiazole Cyclized Intermediate->Thiazole Dehydration & Loss of HX

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

References

  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem. Accessed January 14, 2026.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Accessed January 14, 2026.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. Accessed January 14, 2026.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. Accessed January 14, 2026.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Accessed January 14, 2026.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (PDF) Accessed January 14, 2026.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Accessed January 14, 2026.
  • Hantzsch Thiazole Synthesis. SynArchive. Accessed January 14, 2026.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (PDF) Accessed January 14, 2026.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Accessed January 14, 2026.
  • optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem. Accessed January 14, 2026.
  • Identifying side reactions in the Hantzsch synthesis of thiazoles. Benchchem. Accessed January 14, 2026.
  • New methods for the rapid synthesis of thiazoles. University of Sussex. Accessed January 14, 2026.
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem. Accessed January 14, 2026.
  • Technical Support Center: Hantzsch Thiazole Synthesis. Benchchem. Accessed January 14, 2026.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Accessed January 14, 2026.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Accessed January 14, 2026.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Accessed January 14, 2026.
  • Hantzsch Thiazole Synthesis 2010. Scribd. Accessed January 14, 2026.

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Strategies to avoid common pitfalls in isothiazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic motif. Isothiazoles are privileged structures in pharmaceuticals and agrochemicals, but their synthesis can be fraught with challenges ranging from low yields to intractable purification issues.[1][2]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common pitfalls and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Our FAQs are categorized by the type of problem commonly encountered during isothiazole synthesis.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low. What are the most critical parameters to investigate first?

Answer: Low yield is a multifaceted problem, but systematic investigation usually points to one of several key areas. Before undertaking extensive optimization, always confirm the identity and purity of your starting materials. Many precursors to isothiazoles, such as β-enaminones or thioamides, can be unstable.

Once starting materials are verified, focus on the core reaction conditions. The choice of oxidant, solvent, and temperature are deeply interconnected and critical for successful ring closure.

  • Oxidative Cyclization Issues: Many isothiazole syntheses rely on the oxidative cyclization of a precursor like a 3-aminopropenethione.[3] The choice of oxidizing agent is paramount. Harsh oxidants can lead to over-oxidation and degradation, while overly mild ones may result in incomplete conversion.

  • Solvent Effects: The polarity of the solvent can dramatically influence reaction rates and equilibria, particularly in steps involving charged intermediates. If your reaction is sluggish, consider screening a range of solvents with varying polarities (e.g., toluene, DMF, acetonitrile, acetone). In some modern three-component syntheses, acetone has been found to suppress side reactions and improve yields.[4]

  • Temperature Control: Isothiazole formation often requires heating to overcome activation barriers, but excessive temperatures can promote decomposition of starting materials or the final product. If you observe significant charring or the formation of numerous baseline spots on your TLC, reducing the temperature is a crucial first step. Conversely, if the reaction stalls, a careful, incremental increase in temperature is warranted.

Below is a troubleshooting flowchart to guide your initial investigation into low product yield.

G start Low or No Yield Observed sm_check Verify Starting Material Purity & Stability (NMR, LCMS) start->sm_check sm_ok Starting Materials OK? sm_check->sm_ok sm_bad Purify or Resynthesize Starting Materials sm_ok->sm_bad No cond_check Review Reaction Conditions sm_ok->cond_check Yes oxidant Is the Oxidant Appropriate? (e.g., I₂, H₂O₂, NBS) cond_check->oxidant solvent Is the Solvent Optimal? (Polar vs. Apolar) cond_check->solvent temp Is the Temperature Correct? (Too high/low?) cond_check->temp analysis Analyze Crude Reaction Mixture (LCMS, ¹H NMR) oxidant->analysis solvent->analysis temp->analysis byproducts Side Products or Unreacted Starting Material? analysis->byproducts side_prod Identify Side Products (See Side Reactions Section) byproducts->side_prod Side Products unreacted_sm Increase Temperature, Reaction Time, or Reagent Stoichiometry byproducts->unreacted_sm Unreacted SM

Caption: Troubleshooting flowchart for diagnosing low yield.

Question: I am attempting a multi-component reaction to form my isothiazole, but it's not working. What are the common failure points in these systems?

Answer: Three-component reactions, such as those using enaminoesters, sulfur, and an electrophile, are elegant but sensitive to the balance and timing of intermediate formation.[5] Failure often stems from one component reaction outcompeting the desired cascade.

  • Knoevenagel Condensation Failure: In syntheses analogous to the Gewald reaction, an initial condensation (e.g., Knoevenagel) to form an α,β-unsaturated intermediate is the first step.[6][7] If this step fails, the subsequent cyclization has no substrate to act upon. Ensure your base is appropriate for the acidity of your methylene compound.

  • Sulfur Reactivity: Elemental sulfur (S₈) requires activation to participate in the reaction. This is often achieved with a base (like morpholine or triethylamine) and moderate heat. Ensure the sulfur is finely powdered and well-suspended. In some cases, more reactive sulfur sources like sodium sulfide (Na₂S) can be beneficial.[8]

  • Incorrect Order of Addition: While designed as one-pot reactions, the order of reagent addition can matter. Sometimes, pre-forming the enamine or the unsaturated intermediate before adding the sulfur source can improve outcomes.

Category 2: Side Product Formation & Selectivity

Question: My main product is contaminated with an isomeric byproduct. How can I improve regioselectivity?

Answer: The formation of thiazole isomers instead of the desired isothiazole is a classic challenge, particularly in multi-component syntheses where the assembly of the C-C-N and C-S fragments can occur in different arrangements.[5]

The key is to direct the cyclization pathway. In a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides, the reaction mechanism can be steered toward either the thiazole or isothiazole.[5] The initial nucleophilic attack determines the outcome. To favor isothiazole (N-S bond formation), conditions should promote the reaction between the enamine nitrogen and the sulfur source first. This can sometimes be influenced by the choice of base and solvent, which can selectively stabilize one transition state over another.

Below is a diagram illustrating the divergent pathways.

G cluster_0 Common Intermediates Enamine Enamine Intermediate_A [Enamine-Sulfur Adduct] Enamine->Intermediate_A Intermediate_B [Enamine-Carbon Adduct] Enamine->Intermediate_B Sulfur Source Sulfur Source Sulfur Source->Intermediate_A Electrophile Electrophile Electrophile->Intermediate_B Isothiazole Desired Isothiazole Product Intermediate_A->Isothiazole N-S Cyclization Thiazole Isomeric Thiazole Byproduct Intermediate_B->Thiazole N-C-S Cyclization

Caption: Competing pathways in azole synthesis.

Question: I'm observing a significant amount of a disulfide dimer corresponding to my thiol-containing starting material. How can I prevent this?

Answer: This is a very common issue, analogous to what is seen in benzothiazole synthesis.[9] Thiol groups are highly susceptible to oxidative dimerization, especially in the presence of air (O₂) and basic conditions.

  • Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use and maintain a positive pressure of inert gas throughout the reaction.

  • Order of Addition: Add the thiol-containing starting material last, after the reaction vessel has been made inert.

  • Fresh Reagents: Use freshly opened or purified thiol precursors to minimize the amount of pre-existing disulfide.

Category 3: Purification Challenges

Question: My final isothiazole product is a thick oil and streaks badly on silica gel. How can I purify it effectively?

Answer: Purifying polar, oily heterocyclic compounds is a frequent challenge. When standard column chromatography fails, several alternative strategies can be employed.

  • Salt Formation: If your isothiazole contains a basic nitrogen atom, it can often be converted into a solid crystalline salt (e.g., hydrochloride, hydrobromide, or tosylate). This is achieved by dissolving the crude oil in a suitable solvent (like ether, ethyl acetate, or acetone) and adding a solution of the corresponding acid (e.g., HCl in ether). The resulting solid salt can often be purified by simple filtration or recrystallization. The pure freebase can then be regenerated by neutralization if required.[9]

  • Alternative Chromatography: If silica is not effective due to strong binding, consider reverse-phase chromatography (C18) or using a different stationary phase like alumina (basic or neutral).

  • Kugelrohr Distillation: For thermally stable, non-crystalline products, short-path distillation under high vacuum (Kugelrohr) can be an excellent method for removing non-volatile impurities.

The following table summarizes these purification strategies.

Problem Strategy Description Best For
Oily Product, Streaks on SilicaSalt Formation & Recrystallization Convert the basic product to a solid salt (e.g., HCl, HBr) for purification via recrystallization.[9]Basic isothiazoles that are difficult to crystallize.
Similar Polarity to ImpuritiesAlternative Chromatography Use reverse-phase (C18) or alumina columns to alter the elution profile.When separation on silica is poor regardless of solvent system.
Thermally Stable OilKugelrohr Distillation Short-path distillation under high vacuum to separate by volatility.Non-volatile impurities and thermally robust products.
Product is an OilConvert to Solid Derivative If not for direct use, convert to a solid derivative for characterization and storage.[9]Characterization and long-term stability of oily compounds.

Featured Protocol: Synthesis of a 3,5-Disubstituted Isothiazole

This protocol is a general guideline for a metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, based on established methodologies.[8] It relies on a sequential imine formation, cyclization, and aerial oxidation cascade.

Reaction Scheme: R¹-C(=O)-CH₂-C(=S)SR² + NH₄OAc → 3-R¹-5-(SR²)-Isothiazole

Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketodithioester (1.0 mmol, 1.0 eq).

    • Add ammonium acetate (NH₄OAc) (2.0 mmol, 2.0 eq).

    • Add a suitable solvent such as ethanol or DMF (10 mL).

    • Troubleshooting Tip: Ensure the ammonium acetate is dry. Moisture can sometimes hinder the initial imine formation.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 80-100 °C (reflux for ethanol). The reaction is open to the air, as aerial oxygen serves as the terminal oxidant for the final aromatization step.[3]

    • Troubleshooting Tip: If the reaction is sluggish (monitored by TLC or LCMS), the temperature may be cautiously increased. The color of the reaction mixture will likely darken as it progresses.

  • Monitoring the Reaction:

    • Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The product is typically more UV-active and may have a different Rƒ value. A typical reaction time is 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (30 mL).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Troubleshooting Tip: If an emulsion forms during extraction, adding more brine can help break it.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 100% hexanes and gradually increasing the percentage of ethyl acetate) to isolate the pure isothiazole derivative.

    • Troubleshooting Tip: If the product is an oil and purification is difficult, refer to the strategies outlined in the FAQ section above.[9]

References

  • Synthetic strategies for thiazole and isothiazole preparation versus a... - ResearchGate. Available at: [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - Organic Letters - Figshare. Available at: [Link]

  • Light-driven method simplifies synthesis of complex heterocycles - Chemistry World. Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - MDPI. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction - PubMed. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction - Scilit. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction - PMC - NIH. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkat USA. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to Regioselective Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the regioselective synthesis of isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isothiazole core with precise control over substituent placement. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during isothiazole synthesis?

A: The principal challenge lies in controlling the cyclization step, where the formation of the N-S bond can occur in multiple ways, leading to a mixture of regioisomers. This is particularly prevalent in classical methods where the starting materials are symmetric or have similar reactive sites. Key factors influencing regioselectivity include the nature and position of substituents on the precursors, the choice of solvent, temperature, and the specific synthetic route employed. For instance, in cycloaddition reactions, the electronic properties of the dipolarophile and the 1,3-dipole play a crucial role in determining the regiochemical outcome.[1][2]

Q2: Which classical synthetic methods for isothiazoles are known for poor regioselectivity?

A: While foundational, some classical methods can present challenges in regiocontrol. For example, the reaction of β-aminovinyl ketones with sulfur reagents can sometimes yield mixtures of isothiazole isomers, especially with unsymmetrically substituted starting materials. Similarly, certain multicomponent reactions, without careful optimization of catalysts and conditions, may lack the desired regioselectivity.[3][4]

Q3: How do modern synthetic strategies improve regioselectivity?

A: Modern approaches often employ catalysts or directing groups to steer the reaction towards a specific regioisomer. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, for instance, provides a high degree of regioselectivity by proceeding through a defined α-thiavinyl Rh-carbenoid intermediate.[5] Another strategy involves the use of pre-functionalized starting materials where the desired connectivity is already established, thus minimizing the possibility of alternative cyclization pathways.[6][7] Additionally, photochemical methods are emerging that can induce specific rearrangements of related heterocycles like thiazoles into isothiazoles with high precision.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields a mixture of isothiazole regioisomers. How can I improve the selectivity?

Root Cause Analysis:

The formation of multiple regioisomers typically stems from the non-specific cyclization of a key intermediate. This can be influenced by several factors:

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials may not be sufficiently differentiated to favor one cyclization pathway over another.

  • Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can all impact the transition states leading to different isomers.

  • Reaction Mechanism: The inherent mechanism of the chosen synthetic route may allow for multiple competing reaction pathways.

Solutions & Optimization Strategies:

Strategy Description Underlying Principle
Solvent Screening Systematically vary the solvent polarity. For example, moving from a non-polar solvent like toluene to a polar aprotic solvent like DMF can alter the solubility of intermediates and influence the reaction pathway.Solvent polarity can stabilize charged intermediates or transition states differently, thereby favoring one cyclization route.
Temperature Optimization Conduct the reaction at a range of temperatures. Lowering the temperature can often increase selectivity by favoring the pathway with the lower activation energy.At lower temperatures, the reaction is more likely to proceed via the kinetically controlled pathway, which may lead to a single major product.
Catalyst Selection If applicable, explore different catalysts. For instance, in metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.The catalyst can pre-organize the reactants in a specific orientation, thus favoring the formation of a particular regioisomer.
Re-evaluation of Synthetic Route Consider alternative synthetic strategies known for high regioselectivity, such as those involving cycloadditions or intramolecular cyclizations of well-defined precursors.[1][2][9]Some synthetic routes are inherently more regioselective due to the nature of the key bond-forming steps.
Problem 2: I'm observing the formation of thiazole isomers instead of the desired isothiazole.

Root Cause Analysis:

The formation of the more common thiazole ring system is a frequent side reaction.[10] This often occurs when the nitrogen and sulfur atoms in the precursors can react in a different sequence to form the thermodynamically more stable thiazole ring.

Solutions & Optimization Strategies:

  • Choice of Sulfur Source: The nature of the sulfurating agent is critical. For syntheses involving enamino thiones, using hydroxylamine-O-sulfonic acid can favor the formation of the N-S bond required for the isothiazole ring.[3][9]

  • Reaction Conditions: Acidic conditions can sometimes promote the Hantzsch thiazole synthesis pathway.[11] Carefully controlling the pH of the reaction medium can help suppress this side reaction.

  • Mechanism-Specific Reagents: Employing reagents that are known to specifically promote isothiazole formation can be beneficial. For example, the use of N-sulfonyliminoiodinane with thioacetamide derivatives has been shown to yield isothiazoles under mild conditions.[5]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isothiazoles via [4+1] Annulation

This protocol is based on the work of Singh and coworkers and offers a metal- and catalyst-free approach.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the β-ketodithioester or β-ketothioamide (1.0 mmol) in a suitable solvent such as ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (NH₄OAc) (1.5 mmol) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3,5-disubstituted isothiazole.

Diagram of the Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve β-ketodithioester/ β-ketothioamide in Ethanol B Add Ammonium Acetate A->B 1.0 mmol reactant C Stir at RT or 50°C (Monitor by TLC) B->C 1.5 mmol NH4OAc D Concentrate under Reduced Pressure C->D Reaction Complete E Column Chromatography D->E F Pure 3,5-Disubstituted Isothiazole E->F

Caption: Workflow for the [4+1] annulation synthesis of isothiazoles.

Protocol 2: Rhodium-Catalyzed Transannulation for Regioselective Isothiazole Synthesis

This method, developed by Lee and coworkers, provides excellent regiocontrol.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel under an inert atmosphere (e.g., argon), combine the 1,2,3-thiadiazole (1.0 eq.), the desired nitrile (2.0 eq.), and the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as 1,2-dichloroethane (DCE).

  • Reaction Execution: Heat the mixture to the appropriate temperature (e.g., 120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the desired isothiazole regioisomer.

Logical Relationship Diagram:

G cluster_reactants Reactants Thiadiazole 1,2,3-Thiadiazole Catalyst Rh(I) Catalyst Thiadiazole->Catalyst Nitrile Nitrile Nitrile->Catalyst Intermediate α-Thiavinyl Rh-Carbenoid Catalyst->Intermediate Transannulation Product Regioselective Isothiazole Intermediate->Product Cyclization

Caption: Key steps in the Rh-catalyzed synthesis of isothiazoles.

References

Sources

Technical Support Center: Navigating the Scale-Up of 3-Phenylisothiazole-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Phenylisothiazole-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory-scale synthesis and pilot-plant production. Our aim is to provide practical, experience-driven advice to help you optimize your process, improve yield and purity, and ensure consistent results.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, presents unique challenges, particularly during scale-up. The most common synthetic strategies involve the condensation of a β-keto nitrile with a sulfur source and an aminating agent, or the cycloaddition of alkynyl oxime ethers.[2] Success in these transformations hinges on a deep understanding of the reaction mechanism, careful control of reaction parameters, and effective purification strategies.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just solutions but also the scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic pathways include:

  • From β-Ketothioamides: A widely used method involves the reaction of a phenyl-substituted β-ketothioamide with an oxidizing agent. This approach is often favored for its relatively straightforward starting materials.

  • Multicomponent Reactions: One-pot syntheses involving a phenyl-substituted ketone, a source of cyanide (e.g., malononitrile), and a sulfur source (like elemental sulfur or sodium sulfide) in the presence of a base and an aminating agent are also employed.[2]

  • From Alkynyl Oxime Ethers: A base-promoted cycloaddition of alkynyl oxime ethers with a sulfur source provides a versatile route to various isothiazoles.[2]

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Visualization under UV light is typically effective due to the aromatic nature of the compound. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: Several reagents used in the synthesis of this compound require careful handling:

  • Cyanide Sources: If using reagents like malononitrile or sodium cyanide, be aware of their high toxicity. Always work in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Sulfur Reagents: Some sulfur sources can release toxic and flammable gases (e.g., H₂S). Ensure adequate ventilation and handle with care.

  • Solvents: Depending on the chosen route, you may be working with flammable or volatile organic solvents. Follow standard laboratory safety procedures for handling and storage.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Low product yield is a common frustration in organic synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solutions
Poor Quality of Starting Materials Ensure the purity of your starting materials. For instance, β-keto nitriles can be prone to degradation. It is advisable to use freshly prepared or purified starting materials.
Suboptimal Reaction Temperature The reaction temperature can significantly influence the yield. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed at higher temperatures, lowering the temperature could improve the yield of the desired product.
Incorrect Stoichiometry Carefully check the stoichiometry of your reagents. An excess of one reactant may lead to the formation of byproducts. A systematic optimization of the reagent ratios is recommended, especially during scale-up.
Ineffective Catalyst or Base The choice and amount of catalyst or base are critical. If using a base-catalyzed reaction, ensure the base is strong enough to deprotonate the active methylene compound. The catalyst, if any, should be active and not poisoned by impurities.
Atmospheric Moisture Some reactions for isothiazole synthesis are sensitive to moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates or deactivation of reagents.
Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Q4: I am observing a significant amount of a dimeric byproduct. What could be the cause and how can I minimize it?

A4: Dimerization can occur, especially at higher concentrations or if the reaction is run for an extended period. This is often due to the self-condensation of reactive intermediates. To mitigate this:

  • Control Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

  • Adjust Reactant Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.

  • Order of Addition: The order in which you add your reagents can be crucial. For example, adding the oxidizing agent slowly to a solution of the other reactants can help maintain a low concentration of the reactive intermediate.

Q5: My crude product contains unreacted starting materials and a polar impurity that streaks on the TLC plate. What are my options?

A5: This is a common scenario. The streaking impurity is likely a salt or a highly polar byproduct.

  • Aqueous Workup: An initial aqueous wash of the organic layer can help remove water-soluble impurities and salts.

  • Acid-Base Extraction: If the impurity is acidic or basic, an acid-base extraction can be a powerful purification step.

  • Chromatography Optimization: For column chromatography, if streaking occurs, you can try adding a small amount of a modifier to your eluent. For example, a few drops of triethylamine can help with basic impurities, while acetic acid can be used for acidic ones.

Problem 3: Challenges in Product Isolation and Purification

Isolating a pure product is the final and often most challenging step.

Q6: I am having difficulty crystallizing my product. What can I do?

A6: Recrystallization is a preferred method for purifying solid organic compounds.[3] If your product is reluctant to crystallize:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of solvents is recommended. Common solvents for isothiazole carbonitriles include cyclohexane, ethanol/water mixtures, and acetone/hexane mixtures.[3]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q7: My product is an oil, not a solid. How should I proceed with purification?

A7: If your product is an oil, column chromatography is the most common purification method.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation (Rf value of the product around 0.3-0.4).

  • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation than an isocratic elution (using a constant solvent composition).

  • Alternative Techniques: If column chromatography is not effective, other techniques such as preparative TLC or even distillation under high vacuum (if the compound is thermally stable) could be considered.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate alongside spots of your starting materials.

  • Develop the TLC plate in an appropriate eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

General Protocol for Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials (e.g., β-keto nitrile, sulfur source) Reaction Reaction (Heating, Stirring) Start->Reaction Reagents, Solvent, Catalyst Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Aliquots Monitoring->Reaction Continue if incomplete Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purification_Choice Purification Method (Recrystallization or Chromatography) Crude->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If solid Chromatography Column Chromatography Purification_Choice->Chromatography If oil or impure solid Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes IsolationIssue Isolation Issues? ImpureProduct->IsolationIssue No AnalyzeByproducts Identify Side Products (TLC/HPLC) ImpureProduct->AnalyzeByproducts Yes Recrystallization Optimize Recrystallization (Solvent Screening) IsolationIssue->Recrystallization Yes (Solid) Chromatography Develop Chromatography Method IsolationIssue->Chromatography Yes (Oil) Solution Optimized Process IsolationIssue->Solution No OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp CheckStoich Verify Stoichiometry OptimizeTemp->CheckStoich CheckStoich->Solution ModifyConditions Adjust Reaction Conditions (Time, Concentration) AnalyzeByproducts->ModifyConditions ImproveWorkup Refine Work-up Protocol (e.g., Acid-Base Extraction) ModifyConditions->ImproveWorkup ImproveWorkup->Solution Recrystallization->Solution Chromatography->Solution

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

We hope this technical support guide proves to be a valuable resource in your work with this compound. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Georganics. (n.d.). 5-Amino-3-phenyl-isothiazole-4-carbonitrile. Retrieved from [Link]

Sources

Technical Support Center: Identification and Characterization of Impurities in 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Phenylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Here, we synthesize our expertise in analytical chemistry with field-proven insights to provide you with a comprehensive resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in the synthesis of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of a substituted halogenated isothiazole with a phenyl source. For instance, a plausible route could be the arylation of a 3-haloisothiazole-4-carbonitrile. Based on such a synthesis, potential impurities could include:

  • Unreacted Starting Materials: Such as 3-chloro- or 3-bromoisothiazole-4-carbonitrile.

  • Reagents and Catalysts: Residual palladium catalysts or ligands from a cross-coupling reaction.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • By-products: Homocoupling products of the phenylating agent or regioisomers formed during the substitution reaction.

  • Degradation Products: Hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur under certain pH and temperature conditions.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. What is the first step I should take to identify it?

A2: The first step is to gather as much information as possible from your current analytical setup.

  • Evaluate the UV Spectrum: If you are using a photodiode array (PDA) detector, examine the UV spectrum of the unknown peak. Compare it to the spectrum of the main this compound peak. A similar spectrum might suggest a related compound or isomer, while a significantly different spectrum could indicate a starting material or a degradation product with a different chromophore.

  • Spiking Studies: If you have access to potential starting materials or known by-products, spike your sample with a small amount of these compounds. An increase in the peak area of the unknown will help in its identification.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer (LC-MS), determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight, which is a critical piece of information for proposing a chemical structure.

Q3: What are the recommended starting conditions for developing a stability-indicating HPLC method for this compound?

A3: A good starting point for a stability-indicating HPLC method would be a reversed-phase C18 column with a gradient elution. Here are some recommended initial parameters:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the API and potential impurities have good absorbance (e.g., 254 nm or a wavelength determined by UV scan)

This method should then be optimized to ensure adequate separation of all potential degradation products and process-related impurities.

Q4: How can I confirm the structure of an unknown impurity once I have its mass from LC-MS?

A4: To confirm the structure, you will need to perform further spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. After isolating the impurity, typically through preparative HPLC, you can perform a suite of NMR experiments:

  • ¹H NMR: To identify the proton environment.

  • ¹³C NMR: To identify the carbon environment.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.[1][2]

Infrared (IR) spectroscopy can also provide valuable information about the functional groups present.

Troubleshooting Guides

Guide 1: Developing and Validating a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products.[3]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of your analytical method.[4][5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photodegradation: Expose the sample (in a photostability chamber) to UV and visible light as per ICH Q1B guidelines.

Analyze all stressed samples by HPLC to observe for the formation of new peaks.

Workflow for HPLC Method Development

HPLC_Workflow Start Define Analytical Target Profile Select_Column Select Column (e.g., C18) Start->Select_Column Screen_Mobile_Phase Screen Mobile Phases (pH, Organic Solvent) Select_Column->Screen_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Screen_Mobile_Phase->Optimize_Gradient Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Gradient->Optimize_Temp_Flow Forced_Degradation Perform Forced Degradation Optimize_Temp_Flow->Forced_Degradation Check_Specificity Check Specificity & Peak Purity Forced_Degradation->Check_Specificity Validate Validate Method (ICH Q2(R1)) Check_Specificity->Validate

Troubleshooting Common HPLC Issues
IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing/Fronting) - Incompatible sample solvent- Column overload- Secondary interactions with the stationary phase- Dissolve the sample in the mobile phase- Reduce sample concentration- Adjust mobile phase pH
Co-eluting Peaks - Insufficient resolution- Modify the gradient slope- Change the organic modifier (e.g., methanol instead of acetonitrile)- Change the column chemistry
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents- Implement a needle wash step- Run blank injections

Guide 2: Identification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents.[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that dissolves the sample and is not one of the potential residual solvents.

  • Incubation: Equilibrate the vial in the headspace autosampler at a set temperature (e.g., 80°C) for a specific time to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • GC Separation: Use a suitable capillary column (e.g., DB-624) to separate the volatile components.

  • MS Detection: Identify the eluted compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

Troubleshooting Common GC-MS Issues
IssuePotential CauseSuggested Solution
No Peaks Detected - Insufficiently volatile impurities- Low concentration of impurities- Increase headspace incubation temperature or time- Use a more sensitive detection mode (e.g., Selected Ion Monitoring - SIM)
Broad Peaks - Active sites in the GC inlet or column- Slow injection- Use a deactivated inlet liner- Optimize injection parameters
Poor Library Match - Co-eluting compounds- Background interference- Improve chromatographic separation- Subtract background spectra

Guide 3: Structural Elucidation of Unknown Impurities by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of unknown impurities.[2][7]

Workflow for NMR-based Structure Elucidation

NMR_Workflow Isolate Isolate Impurity (Prep-HPLC) Acquire_1D Acquire 1D NMR Spectra (¹H, ¹³C) Isolate->Acquire_1D Propose_Fragments Propose Structural Fragments Acquire_1D->Propose_Fragments Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Propose_Fragments->Acquire_2D Assemble_Structure Assemble Fragments & Propose Structure Acquire_2D->Assemble_Structure Confirm Confirm Structure (e.g., High-Resolution MS) Assemble_Structure->Confirm

Interpreting NMR Data for Isothiazole Derivatives
  • ¹H NMR: Protons on the isothiazole ring will have characteristic chemical shifts. Aromatic protons from the phenyl group will appear in the downfield region (typically 7-8 ppm).

  • ¹³C NMR: The carbon atoms of the isothiazole ring and the nitrile group will have distinct chemical shifts. The nitrile carbon is typically found in the 115-125 ppm range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly useful for identifying connectivity between the phenyl ring and the isothiazole ring, and between the nitrile group and the isothiazole ring.

References

  • Kalogirou, A.S., & Koutentis, P.A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Kalogirou, A.S., & Koutentis, P.A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04). [Link]

  • Kalogirou, A.S., & Koutentis, P.A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Georganics. (n.d.). 5-Amino-3-phenyl-isothiazole-4-carbonitrile. Retrieved from [Link]

  • Bhusal, B., Sharma, S., & Sharma, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 4(3), 83-91. [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12). [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

Sources

Isothiazole Stability Core: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with isothiazole and isothiazolinone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and enhance the robustness of your experiments and formulations. This resource is structured as a series of frequently asked questions (FAQs) that address the most common stability issues encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My isothiazolinone-based biocide is losing efficacy faster than expected. What is the most likely cause of degradation?

This is a frequent and critical issue. The isothiazolinone ring, while effective for its biological activity, possesses inherent instabilities. The most common degradation pathway is the cleavage of the five-membered heterocyclic ring.[1] This process is primarily initiated by a nucleophilic attack on the sulfur atom, which is electrophilic.[2]

Several factors can promote this degradation:

  • High pH (Alkaline Conditions): This is the most prevalent cause of isothiazolinone instability. In alkaline solutions, hydroxyl ions (OH⁻) act as potent nucleophiles, attacking the sulfur atom and leading to rapid hydrolysis and ring-opening.[3][4] The compound loses its biocidal activity once the ring is cleaved.[2]

  • Presence of Nucleophiles: Beyond hydroxyl ions, other nucleophilic species in your formulation or medium can trigger degradation. Common culprits include amines, thiols (like those in cysteine), and sulfides.[1][5]

  • Elevated Temperatures: Thermal stress significantly accelerates the rate of chemical degradation.[2][6] The combination of high temperature and high pH is particularly destructive.[1]

The diagram below illustrates the primary degradation mechanism under alkaline conditions.

Start Instability Observed in Alkaline Medium CheckConstraints Regulatory/Formulation Constraints? Start->CheckConstraints HighMetalAllowed High Metal Salts Permissible? CheckConstraints->HighMetalAllowed Evaluate Options MetalSalts Option 1: Metal Salts (e.g., Mg(NO₃)₂) End Implement & Validate with Stability Study MetalSalts->End OrganicStab Option 2: Organic Stabilizers (e.g., Hydroquinone) OrganicStab->End Encapsulation Option 3: Encapsulation (e.g., Mesoporous Silica) Encapsulation->End HighMetalAllowed->MetalSalts Yes PersonalCare Personal Care or Metal-Free Application? HighMetalAllowed->PersonalCare No PersonalCare->OrganicStab Yes LongTerm Long-Term / Controlled Release Needed? PersonalCare->LongTerm No LongTerm->MetalSalts No LongTerm->Encapsulation Yes

Sources

Isothiazole Synthesis Work-Up: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk: The synthesis of the isothiazole core is a cornerstone in the development of pharmaceuticals and agrochemicals, valued for its wide array of biological activities.[1][2] However, the journey from reaction flask to purified product is often fraught with challenges in the work-up and isolation stages. The inherent properties of sulfur- and nitrogen-containing heterocycles can lead to unexpected behaviors during quenching, extraction, and purification.

This technical support guide is structured to address the most common and critical issues encountered during the work-up of isothiazole syntheses. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My isothiazole derivative seems unstable during the aqueous work-up. What causes this and how can I prevent it?

A1: Isothiazole rings, particularly isothiazolium salts, can be susceptible to ring-opening when attacked by nucleophiles.[3] This can be a significant issue during work-up if strong bases are used or if the product is exposed to certain nucleophilic reagents. For instance, primary amines can react with isothiazolium salts to cause ring opening.[3]

Causality & Mitigation Strategy:

  • pH Control is Critical: Avoid strongly basic conditions (pH > 10) during aqueous washes if your molecule is sensitive. Use milder bases like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for neutralizing acids.

  • Temperature Management: Perform extractions at room temperature or below. Hydrolytic decomposition and other degradation pathways are often accelerated by heat.

  • Limit Contact Time: Minimize the time your organic layer is in contact with the aqueous phase. Prompt separation of layers after extraction is key.

Q2: I'm struggling with persistent emulsions during liquid-liquid extraction. Why does this happen with isothiazole reaction mixtures?

A2: Emulsion formation is common when dealing with complex reaction mixtures containing amphiphilic byproducts or unreacted starting materials. The presence of fine particulate matter or viscous tars can also stabilize emulsions.

Causality & Mitigation Strategy:

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) as your final aqueous wash. This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.[4]

  • Solvent Choice: If emulsions persist, consider switching to a more non-polar extraction solvent like toluene or hexanes, provided your product has sufficient solubility. Sometimes, a mixture of solvents can be effective.[5]

  • Filtration: Before extraction, filtering the crude reaction mixture through a pad of Celite® or silica can remove insoluble materials that often stabilize emulsions.

  • Patience and Technique: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

Q3: How do I effectively remove unreacted sulfur-containing starting materials (e.g., thioamides, elemental sulfur)?

A3: Residual sulfur compounds are a common challenge. Thioamides can have polarities similar to the isothiazole product, and elemental sulfur can be soluble in many organic solvents.

Causality & Mitigation Strategy:

  • For Thioamides: Utilize their weakly basic nature. A wash with a dilute acid solution (e.g., 1M HCl) can protonate the thioamide, rendering it water-soluble and easily removed in the aqueous phase.[4] Ensure your target isothiazole is stable to these acidic conditions first.

  • For Elemental Sulfur: If the reaction is performed at high temperatures, elemental sulfur can become a soluble byproduct.[6] Upon cooling, it may precipitate. If it remains in solution, it can often be removed during column chromatography, though it may require specific solvent systems. In some cases, reacting the crude mixture with a small amount of triphenylphosphine can convert the sulfur to triphenylphosphine sulfide, which is often easier to separate chromatographically.

Part 2: Troubleshooting Guide: Problem-Specific Solutions

This section addresses specific problems you might encounter post-reaction, offering a diagnosis and actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Isolated Yield After Work-Up 1. Product Loss to Aqueous Layer: The isothiazole may have higher water solubility than anticipated, especially if it contains polar functional groups. 2. Product Degradation: Ring instability under the work-up conditions (see FAQ 1). 3. Incomplete Extraction: Insufficient volume or number of organic extractions.Solution 1 (Solubility): Before discarding the aqueous layer, perform a "back-extraction" with a fresh portion of organic solvent to recover any dissolved product.[4] If solubility is a major issue, consider salting out by saturating the aqueous layer with NaCl. Solution 2 (Degradation): Re-evaluate the pH and temperature of your work-up. Use buffered washes if necessary to maintain a neutral pH. Solution 3 (Extraction): It is more effective to perform three smaller extractions than one large one. Ensure you are using an adequate volume of extraction solvent.
Product Contaminated with Isomeric Byproducts Formation of regioisomers during synthesis is common, and they often have very similar polarities. For example, Hantzsch-type syntheses can sometimes yield isomeric imino-dihydrothiazoles alongside the desired product.[7]Solution: This is primarily a purification challenge. Chromatography Optimization: Screen different solvent systems for column chromatography. A shallow gradient (e.g., 0-10% Ethyl Acetate in Hexanes over many column volumes) can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. A careful selection of the solvent system is critical to avoid issues like "oiling out."[7]
Persistent Color in Purified Product 1. Oxidized Impurities: Thiol-containing precursors are particularly susceptible to oxidation, which can form colored disulfide byproducts.[7][8] 2. Residual Metal Catalyst: If a metal-catalyzed cross-coupling was used (e.g., Pd, Cu), trace metals can remain.Solution 1 (Oxidation): Try washing the organic solution with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce colored halogen or oxidized sulfur species.[9] Solution 2 (Metals): Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride. Some transition metals can also be precipitated as sulfides by washing with aqueous sodium sulfide.[9] Passing the material through a dedicated metal scavenger resin is also highly effective.
Difficulty Removing High-Boiling Solvents (e.g., DMF, DMSO) These polar aprotic solvents are often used in isothiazole synthesis but are difficult to remove under reduced pressure and are water-miscible.Solution: The most effective method is repeated aqueous washing. Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer multiple times (5-10x) with water or brine.[9] The large volume of water will partition the DMF or DMSO into the aqueous phase.[5]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard Extractive Work-Up for a Neutral Isothiazole Derivative

This protocol outlines a robust, self-validating procedure for isolating a neutral isothiazole product from a typical reaction mixture.

Objective: To remove acidic, basic, and water-soluble impurities.

Methodology:

  • Reaction Quench: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding the mixture to a beaker of ice-water or a saturated solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to fully dissolve the product.

  • Neutralization/Acidic Wash: Add a saturated aqueous solution of NaHCO₃. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Separate the layers. This step removes unreacted acidic starting materials or catalysts.

  • Basic Wash (Optional): If basic impurities (e.g., unreacted amines) are present, wash the organic layer with dilute aqueous HCl (e.g., 1M). Rationale: This protonates basic impurities, making them soluble in the aqueous phase.[4]

  • Water Wash: Wash the organic layer with deionized water to remove any residual acid or base from the previous steps.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). Rationale: This removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[4][10]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Swirl until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent. Concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Visualization of Work-Up Logic

A logical decision-making process is key to selecting the right work-up procedure. The following diagram illustrates a typical workflow.

Workup_Decision_Tree start_node Reaction Complete process_node process_node start_node->process_node Quench Reaction decision_node decision_node process_node->decision_node Product Properties? wash_node 1. NaHCO₃ Wash 2. H₂O Wash 3. Brine Wash decision_node->wash_node  Neutral Product   wash_node_acid 1. Dilute Acid (HCl) Wash (to extract product) 2. Back-extract with Base + Organic Solvent decision_node->wash_node_acid Basic Product wash_node_base 1. Dilute Base (NaHCO₃) Wash (to extract product) 2. Back-extract with Acid + Organic Solvent decision_node->wash_node_base Acidic Product output_node Crude Product for Further Purification process_dry Dry Organic Layer (e.g., Na₂SO₄) wash_node->process_dry wash_node_acid->process_dry wash_node_base->process_dry process_concentrate Concentrate (Rotovap) process_dry->process_concentrate Filter process_concentrate->output_node

Fig 1. Decision tree for selecting an appropriate extractive work-up sequence.
Visualization of Liquid-Liquid Extraction

The following diagram illustrates the partitioning of components during a chemically-active extraction to isolate a neutral isothiazole product from acidic and basic impurities.

LLE_Diagram start_mix Initial Mixture in Organic Solvent Neutral Isothiazole (P) + Acidic Impurity (A) + Basic Impurity (B) step1_wash Wash with aq. NaHCO₃ start_mix->step1_wash aqueous1 Aqueous Layer 1 Sodium Salt of Acid (A⁻Na⁺) step1_wash->aqueous1 Aqueous Layer final_org_intermediate Organic Layer after Base Wash Neutral Isothiazole (P) + Basic Impurity (B) step1_wash->final_org_intermediate Organic Layer step2_wash Wash with aq. HCl final_org Final Organic Layer Neutral Isothiazole (P) step2_wash->final_org Organic Layer aqueous2 Aqueous Layer 2 Protonated Base Salt (BH⁺Cl⁻) step2_wash->aqueous2 Aqueous Layer final_org_intermediate->step2_wash

Fig 2. Separation of components during a chemically-active work-up.

References

  • Product Class 15: Isothiazoles. Thieme Chemistry. Available from: [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available from: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. ResearchGate. Available from: [Link]

  • Isothiazole. Wikipedia. Available from: [Link]

  • Recent advances in the synthesis of isothiazoles. ResearchGate. Available from: [Link]

  • (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Available from: [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate. Available from: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester Chemistry Department. Available from: [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]

  • Special Issue : Polysulfur- and Sulfur-Nitrogen Heterocycles. MDPI. Available from: [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. Available from: [Link]

  • Chemically-active extraction. University of York Chemistry Teaching Labs. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Preparation of Sulfur of High Purity. National Institutes of Health. Available from: [Link]

  • The chemistry of isothiazoles. ResearchGate. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. National Institutes of Health. Available from: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. Available from: [Link]

  • One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkat USA. Available from: [Link]

  • Synthesis of S-Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. National Institutes of Health. Available from: [Link]

  • Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. ResearchGate. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. Available from: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. ACS Publications. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Heterocyclic Kinase Inhibitors: Evaluating the Potential of the 3-Phenylisothiazole-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Heterocyclic Inhibitors

In the intricate signaling networks that govern cellular life, protein kinases stand as master regulators. These enzymes catalyze the transfer of a phosphate group to specific amino acid residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. The aberrant activity of protein kinases is a hallmark of numerous human diseases, most notably cancer, where they can drive uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[1]

The development of small molecule kinase inhibitors has, therefore, revolutionized the therapeutic landscape. At the heart of many of these successful drugs lies a heterocyclic scaffold. These cyclic compounds, containing atoms of at least two different elements in their rings, are uniquely suited to interact with the ATP-binding pocket of kinases.[2][3] The diversity of heterocyclic structures allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[4]

This guide provides a comparative analysis of the isothiazole scaffold, with a focus on the potential of 3-Phenylisothiazole-4-carbonitrile, against a backdrop of well-established heterocyclic kinase inhibitors. While direct kinase inhibition data for this compound is not extensively available in the public domain, we will explore the emerging potential of the isothiazole ring system by examining related compounds and comparing its structural features to those of clinically successful kinase inhibitors.[4][5]

The Isothiazole Scaffold: An Emerging Player in Kinase Inhibition

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry.[5] While historically explored for a range of bioactivities, its potential as a kinase inhibitor is an area of growing interest.[4] The isothiazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site, making it an attractive starting point for inhibitor design.[5]

Recent studies have highlighted the promise of isothiazole derivatives as inhibitors of several important cancer-related kinases:

  • Aurora Kinases: Certain isothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. Isothiazole-containing compounds have shown the ability to suppress its activity.

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. Isothiazole-based inhibitors targeting TrkA are under investigation.[5]

While we await specific data on this compound, the demonstrated activity of other isothiazole-containing molecules provides a strong rationale for its investigation as a potential kinase inhibitor. The phenyl and carbonitrile substitutions on the isothiazole core offer opportunities for further chemical modification to optimize potency and selectivity.

Comparative Analysis with Established Heterocyclic Kinase Inhibitors

To understand the potential of the isothiazole scaffold, it is instructive to compare it with the heterocyclic cores of several well-known kinase inhibitors.

A Broad-Spectrum Inhibitor: Staurosporine (Indolocarbazole)

Staurosporine, a natural product with an indolocarbazole scaffold, is a potent but non-selective kinase inhibitor.[6] It binds to the ATP-binding site of a vast number of kinases, making it a valuable research tool for studying kinase function but limiting its therapeutic utility due to off-target effects.[6][7]

  • Mechanism: ATP-competitive inhibition.[7]

  • Strength: High potency against a wide range of kinases.[6]

  • Limitation: Lack of selectivity, leading to a high potential for toxicity.

Targeted Tyrosine Kinase Inhibitors

In contrast to the broad activity of staurosporine, modern kinase inhibitors are designed for greater selectivity, targeting the specific kinases that drive a particular disease.

  • Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative, imatinib is a cornerstone of targeted cancer therapy.[8] It selectively inhibits the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), as well as c-KIT and PDGF-R.[9] Its success validated the principle of targeted kinase inhibition.

  • Dasatinib (Sprycel®): Possessing an aminothiazole scaffold, dasatinib is a more potent Bcr-Abl inhibitor than imatinib and is also active against Src family kinases.[10][11] This broader spectrum of activity can be beneficial in overcoming imatinib resistance.[12]

  • Sunitinib (Sutent®): Featuring an indolinone core, sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, c-KIT, and other kinases involved in angiogenesis and tumor cell proliferation.[13][14]

  • Sorafenib (Nexavar®): This inhibitor, with a pyridine and urea-containing structure, is another multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases like VEGFR and PDGFR.[1][15]

The following table summarizes the inhibitory activities (IC50 values) of these established inhibitors against a selection of kinases, illustrating their varying degrees of potency and selectivity.

KinaseStaurosporine IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
Abl -600[8]<1[11]--
c-Kit -100[8]---
PDGFRβ -100[8]-2[13]-
VEGFR2 ---80[13]-
Src 6[6]-0.5[10]--
PKC 3[6]----
PKA 7[6]----

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Workflows for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor like a this compound derivative would involve a series of well-defined experimental protocols.

In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on the activity of purified kinases. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.

Principle of the ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is directly proportional to the amount of ADP generated. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[16]

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the kinase and its specific substrate peptide to the wells containing the compound.

    • Incubate at room temperature for a defined period to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Add Compound, Kinase Mix to 384-well Plate compound_prep->plate_setup kinase_mix Kinase/Substrate Mix kinase_mix->plate_setup atp_solution ATP Solution reaction_init Initiate with ATP atp_solution->reaction_init pre_incubation Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_init reaction_incubation Incubate at 30°C reaction_init->reaction_incubation add_adpglo Add ADP-Glo™ Reagent reaction_incubation->add_adpglo adpglo_incubation Incubate 40 min add_adpglo->adpglo_incubation add_detection Add Kinase Detection Reagent adpglo_incubation->add_detection detection_incubation Incubate 30-60 min add_detection->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Workflow for in vitro kinase inhibition assay using ADP-Glo™.

Cell-Based Kinase Inhibition Assay

To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are essential. These assays measure the ability of a compound to inhibit a kinase within a living cell.

Principle of a Cell-Based Phosphorylation Assay:

This type of assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates inhibition of the kinase.

Step-by-Step Protocol for a Cell-Based Phosphorylation Assay:

  • Cell Culture and Treatment:

    • Seed cells that express the target kinase into a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound or DMSO for a specified period.

  • Cell Lysis:

    • Lyse the cells to release the cellular proteins.

  • Detection of Phosphorylation:

    • Use an ELISA-based method to detect the phosphorylated substrate. This typically involves capturing the total substrate protein and then detecting the phosphorylated form with a specific antibody.

  • Data Analysis:

    • Quantify the signal from the phosphorylated substrate.

    • Normalize the signal to the total amount of substrate or to a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Diagram: Inhibition of the RAF/MEK/ERK Pathway

This diagram illustrates the point of inhibition for a hypothetical inhibitor of the RAF/MEK/ERK signaling pathway, a common target for anti-cancer drugs like Sorafenib.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound (Hypothetical RAF Inhibitor) Inhibitor->RAF Inhibition

Hypothetical inhibition of the RAF/MEK/ERK pathway.

Conclusion and Future Directions

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel heterocyclic scaffolds that offer improved potency, selectivity, and drug-like properties. While established scaffolds like pyrimidines, thiazoles, and indolinones have given rise to life-saving medicines, there is always a need for new chemical matter to address challenges such as acquired drug resistance.

The isothiazole scaffold represents a promising, yet underexplored, avenue for the development of new kinase inhibitors. The documented activity of various isothiazole derivatives against cancer-relevant kinases provides a solid foundation for further investigation. This compound, with its specific substitution pattern, is a prime candidate for synthesis and screening against a broad panel of kinases.

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening this compound and its analogs against a large panel of kinases to determine its potency and selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related isothiazole derivatives to understand how different substituents influence kinase inhibition.

  • Cell-Based and In Vivo Studies: Evaluating the most promising compounds in cellular and animal models of cancer to assess their therapeutic potential.

By systematically applying the experimental workflows outlined in this guide, researchers can effectively evaluate the potential of this compound and other novel isothiazole derivatives as the next generation of heterocyclic kinase inhibitors.

References

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796-801. [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 8(7), 1433-1438. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129-3140. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322. [Link]

  • Strumberg, D., et al. (2012). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and genomics, 22(5), 387. [Link]

  • ResearchGate. In vitro kinase assay. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]

  • Al-Ostoot, F. H., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(10), 4053. [Link]

  • ResearchGate. IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. [Link]

  • Royal Society of Chemistry. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • Buettner, R., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer research, 68(18), 7433-7441. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Zsiros, V., et al. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer research, 82(20), 3647-3649. [Link]

  • BPS Bioscience. InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • ClinPGx. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. The oncologist, 14(10), 999-1008. [Link]

  • mediaTUM. Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer research, 68(23), 9947-9956. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Oxford Academic. ACCEPTED MANUSCRIPT. [Link]

  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PubChem. Sunitinib. [Link]

  • ResearchGate. WT and mutant KIT: inhibition by sunitinib and rates of auto-activation. [Link]

  • Papamichael, D. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert opinion on pharmacotherapy, 10(5), 875-888. [Link]

Sources

A Comparative Guide to Isothiazole and Thiazole Derivatives in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Oncology

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them indispensable scaffolds in drug design. Among these, the five-membered sulfur- and nitrogen-containing heterocycles, particularly isothiazole and thiazole, have emerged as "privileged structures" in the development of novel anticancer agents.

This guide provides a comparative analysis of isothiazole and thiazole derivatives, delving into their distinct chemical properties, mechanisms of action, structure-activity relationships (SAR), and clinical progress in anticancer therapy. By presenting objective, data-supported insights, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the nuances of these two important pharmacophores.

The Foundational Scaffolds: Isothiazole vs. Thiazole

At a glance, isothiazole and thiazole are structural isomers, both containing a five-membered ring with one sulfur and one nitrogen atom. The critical distinction lies in the relative positions of these heteroatoms. Isothiazole is a 1,2-azole, with the sulfur and nitrogen atoms adjacent, while thiazole is a 1,3-azole. This seemingly minor difference in atomic arrangement profoundly impacts the molecule's electronic distribution, aromaticity, and hydrogen bonding capacity, leading to distinct pharmacological profiles and target specificities.

Caption: Core structures of Isothiazole and Thiazole.

Thiazole Derivatives: A Clinically Validated Powerhouse in Cancer Therapy

The thiazole moiety is a cornerstone of modern anticancer drug discovery, featured in several FDA-approved medications and a multitude of compounds in various stages of clinical development.[1][2][3][4][5] Its versatility stems from its ability to serve as a scaffold for molecules that interact with a wide array of oncogenic targets.[2][6]

Mechanisms of Anticancer Action

Thiazole derivatives exhibit a remarkable diversity of mechanisms to combat cancer, a testament to their chemical tractability.[2][7]

  • Kinase Inhibition: This is arguably the most successful application of the thiazole scaffold. The nitrogen atom can act as a crucial hydrogen bond acceptor, facilitating binding to the hinge region of kinase active sites.[2] A prime example is Dasatinib , a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) by targeting the BCR/ABL kinase.[4]

  • Tubulin Polymerization Inhibition: Several thiazole-containing compounds disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in mitosis.[7][8] This disruption arrests the cell cycle and triggers apoptosis.[5]

  • Induction of Apoptosis: Beyond cell cycle arrest, many thiazole derivatives can directly initiate programmed cell death (apoptosis) through various signaling pathways, including the depolarization of mitochondria.[2][7][8][9][10]

  • Signaling Pathway Modulation: These compounds are known to inhibit critical cancer-promoting pathways such as NF-κB, PI3K/Akt/mTOR, and EGFR signaling.[7][8][11]

  • Enzyme Inhibition: Thiazoles have been designed to inhibit other key enzymes in cancer progression, including topoisomerases, histone deacetylases (HDACs), and lactate dehydrogenase (LDH), which is crucial for the altered metabolic state of cancer cells (the Warburg effect).[7][8][12]

Thiazole_MoA cluster_targets Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Thiazole Thiazole Derivatives Kinases Kinases (BCR-ABL, EGFR, VEGFR-2) Thiazole->Kinases inhibit Tubulin Tubulin Polymerization Thiazole->Tubulin inhibit Enzymes Other Enzymes (HDAC, LDH, Topo) Thiazole->Enzymes inhibit Pathways Signaling Pathways (PI3K/Akt, NF-κB) Thiazole->Pathways inhibit Proliferation Inhibition of Proliferation & Angiogenesis Kinases->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Metabolism Disrupted Metabolism Enzymes->Metabolism Enzymes->Proliferation Apoptosis Apoptosis Induction Pathways->Apoptosis Pathways->Proliferation CellCycleArrest->Apoptosis MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisothiazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenylisothiazole-4-carbonitrile analogs, a class of compounds with significant therapeutic potential. By examining the impact of structural modifications on biological activity, this document aims to provide a comparative framework to inform future drug design and development efforts. Isothiazole derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2]

The this compound Scaffold: A Privileged Structure

The this compound core represents a key pharmacophore. The spatial arrangement of the phenyl ring, the isothiazole core, and the cyano group provides a unique three-dimensional structure that can be finely tuned to optimize interactions with various biological targets. The nitrile group, in particular, can act as a hydrogen bond acceptor or participate in other non-covalent interactions, often contributing significantly to the binding affinity of the molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the isothiazole core itself. The following sections dissect the SAR at different positions of the molecule, drawing on comparative data from closely related isothiazole series. A study on the antiviral activity of 5-phenyl-4-isothiazolecarbonitriles provides valuable insights into the electronic and steric effects of substituents on the phenyl ring.[2]

Substitutions on the 3-Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring at the 3-position play a critical role in modulating biological activity.

  • Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), can influence the electron density of the aromatic ring and potentially enhance hydrophobic interactions within the target's binding pocket. In a series of 5-phenyl-4-isothiazolecarbonitriles, a methylthio (-SCH₃) group at the 3-position of the isothiazole ring, combined with an unsubstituted phenyl ring at the 5-position, resulted in the most potent antiviral activity against enteroviruses.[2] This suggests that for certain biological targets, a degree of electron-donating character is favorable.

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups like nitro (-NO₂) or halogens (-F, -Cl, -Br) can significantly alter the molecule's electrostatic potential and its ability to form key interactions. While strong EWGs can sometimes lead to decreased activity, halogen substitutions often enhance potency due to their ability to form halogen bonds and increase membrane permeability.

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial. The optimal position for a given substituent is highly target-dependent and influences the overall conformation of the molecule, which in turn affects its fit within the binding site.

Below is a visual representation of the key SAR findings for substitutions on the phenyl ring.

Caption: Key SAR determinants on the 3-phenyl ring.

Modifications at the 5-Position of the Isothiazole Ring

While this guide focuses on 3-phenyl analogs, understanding the impact of modifications at other positions of the isothiazole ring is essential for a comprehensive SAR understanding. For instance, in related series, the nature of the substituent at the 5-position can dramatically influence activity and selectivity.

Comparative Biological Activity Data

The following table summarizes the antiviral activity of a series of 5-phenyl-4-isothiazolecarbonitrile analogs, which serves as a valuable proxy for understanding the potential SAR of the 3-phenyl counterparts.[2]

Compound IDR (at position 3)X (on Phenyl Ring)Antiviral Activity (Polio 1, EC₅₀ in µM)
1a -SCH₃H0.08
1b -SCH₃4-CH₃>10
1c -SCH₃4-OCH₃>10
1d -SCH₃4-Cl1.2
1e -SCH₃4-NO₂>10
2a -CH₃H>10

Key Observations from the Data:

  • Importance of the 3-Substituent: The presence of a methylthio (-SCH₃) group at the 3-position (analogs 1a-1e ) appears crucial for potent antiviral activity compared to a methyl group (-CH₃) (2a ).

  • Phenyl Ring Substitution: For the active 3-methylthio series, an unsubstituted phenyl ring (1a ) provided the highest potency. The introduction of both electron-donating (4-CH₃, 4-OCH₃) and strongly electron-withdrawing (4-NO₂) groups at the para-position was detrimental to activity. A chloro substituent at the para-position (1d ) retained some activity, albeit significantly lower than the unsubstituted analog.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of isothiazole analogs.

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable precursor.

Step-by-Step Synthesis:

  • Starting Material: The synthesis often commences with a substituted benzaldehyde.

  • Formation of an Intermediate: The benzaldehyde is reacted with a source of sulfur and nitrogen, such as a thioamide, in the presence of a suitable reagent to facilitate the formation of the isothiazole ring.

  • Introduction of the Cyano Group: The 4-carbonitrile functionality is typically introduced via a cyanation reaction on a halogenated isothiazole intermediate.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these analogs.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Benzaldehyde) intermediate Intermediate Formation (e.g., Thioamide) start->intermediate cyclization Isothiazole Ring Formation intermediate->cyclization cyanation Introduction of Cyano Group cyclization->cyanation purification Purification & Characterization (NMR, MS) cyanation->purification in_vitro In Vitro Assays (e.g., Antiviral, Kinase Inhibition) purification->in_vitro Test Analogs sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Design Next Generation

Caption: Generalized workflow for synthesis and biological evaluation.

In Vitro Antiviral Activity Assay

The antiviral activity of the synthesized compounds can be evaluated using a cell-based assay.

Protocol:

  • Cell Culture: A suitable host cell line (e.g., Vero cells for poliovirus) is cultured in appropriate media and seeded into 96-well plates.[2]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: The cell monolayers are infected with a specific titer of the virus.

  • Treatment: Immediately after infection, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells.

  • Quantification of Viral Activity: The CPE is observed microscopically, and cell viability can be quantified using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (EC₅₀) is calculated from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a critical area of investigation for the development of novel therapeutic agents. The available data, particularly from closely related isothiazole series, underscores the importance of the substitution pattern on the phenyl ring and the nature of substituents at other positions of the isothiazole core. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs against various biological targets, including kinases, viruses, and cancer cell lines. A comprehensive understanding of the SAR will undoubtedly accelerate the discovery of new and effective drug candidates based on this privileged scaffold.

References

  • Miedzybrodzki, R. (2003). Biological activity of the isothiazole derivatives. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630.
  • Regiec, A., Machon, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
  • Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271-2280. [Link]

Sources

Validation of 3-Phenylisothiazole-4-carbonitrile as a Lead Compound for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel chemical entity, 3-phenylisothiazole-4-carbonitrile, as a potential lead compound for drug design. We will navigate the critical path of early-stage drug discovery, from initial characterization to preliminary in vivo assessment, using a structured, data-driven approach. For comparative purposes, the performance of our lead candidate will be benchmarked against Sorafenib, an established multi-kinase inhibitor.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and advancement of new therapeutic agents.

Introduction: The Promise of Isothiazole Scaffolds in Kinase Inhibition

The isothiazole ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[6] Recent studies have highlighted the potential of isothiazole and related thiazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders.[7][8][9] Our lead compound, this compound, has been identified through high-throughput screening as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[10][11][12][13] This guide outlines the systematic validation of this compound to assess its suitability for further optimization and development.

The Validation Workflow: A Step-by-Step Approach

The journey from a "hit" to a validated "lead" is a multi-step process designed to de-risk subsequent development stages. Our validation workflow for this compound is structured to provide a comprehensive profile of the compound's biological activity, selectivity, and drug-like properties.

Lead Validation Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Assessment Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity ADME-Tox Screening ADME-Tox Screening Cellular Activity->ADME-Tox Screening Pharmacokinetics Pharmacokinetics ADME-Tox Screening->Pharmacokinetics Preliminary Toxicology Preliminary Toxicology Pharmacokinetics->Preliminary Toxicology

Caption: A streamlined workflow for lead compound validation.

Part 1: In Vitro Characterization

The initial phase of validation focuses on characterizing the interaction of this compound with its intended target and assessing its effects in a cellular context. We will also perform a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to evaluate its drug-like properties.

Target Engagement and Potency

To confirm the inhibitory activity of our lead compound against p38 MAPK, we will perform a biochemical kinase assay.

Experimental Protocol: p38 MAPK Inhibition Assay

  • Reagents and Materials : Recombinant human p38 MAPK, ATP, substrate peptide (e.g., MEF2C), kinase assay buffer, this compound, Sorafenib (positive control), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of this compound and Sorafenib in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Cellular Activity and Cytotoxicity

We will next assess the ability of our lead compound to inhibit p38 MAPK signaling in a cellular context and evaluate its general cytotoxicity.

Experimental Protocol: Cellular p38 MAPK Phosphorylation Assay

  • Cell Line : Human monocytic THP-1 cells.

  • Procedure :

    • Plate THP-1 cells in a 96-well plate and starve overnight.

    • Pre-treat cells with serial dilutions of this compound or Sorafenib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce p38 MAPK phosphorylation.

    • Lyse the cells and measure the levels of phosphorylated ERK1/2 (a downstream target of p38 MAPK) using a cell-based ELISA.[14][15][16][17]

  • Data Analysis : Determine the IC50 for the inhibition of ERK1/2 phosphorylation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line : A panel of cell lines, including HEK293 (human embryonic kidney) and HepG2 (human liver cancer).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and Sorafenib for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[3][5][11][13][18]

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.[13]

  • Data Analysis : Calculate the concentration that inhibits cell growth by 50% (GI50).

Experimental Protocol: Caspase-3/7 Apoptosis Assay

  • Cell Line : A cancer cell line known to be sensitive to kinase inhibitors (e.g., A549, non-small cell lung cancer).

  • Procedure :

    • Treat cells with the test compounds as in the MTT assay.

    • Add a proluminescent caspase-3/7 substrate.[19]

    • Incubate and measure the resulting luminescence, which is proportional to caspase-3/7 activity.[20][21][22][23]

  • Data Analysis : Determine the concentration that induces a significant increase in caspase-3/7 activity.

In Vitro ADME-Tox Profiling

A critical step in lead validation is the early assessment of a compound's ADME-Tox properties to identify potential liabilities.

Table 1: Comparative In Vitro Performance of this compound and Sorafenib

ParameterAssayThis compound (Hypothetical Data)Sorafenib (Reference Data)
Potency p38 MAPK IC5050 nM90 nM (for Raf-1)
Cellular Activity Cellular p38 IC50200 nM150 nM (cellular anti-proliferative)
Cytotoxicity HEK293 GI50> 50 µM~10 µM
Permeability PAMPA Pe15 x 10⁻⁶ cm/s (High)10 x 10⁻⁶ cm/s (High)
Metabolic Stability Liver Microsome Half-life45 min (Moderate)60 min (High)
CYP450 Inhibition CYP3A4 IC50> 20 µM~5 µM
hERG Inhibition hERG IC50> 30 µM~3 µM
Plasma Protein Binding % Unbound (Human)5%0.5%
Mutagenicity Ames TestNegativeNegative

Experimental Protocols for ADME-Tox Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : This assay predicts passive intestinal absorption. The compound diffuses from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[1][24]

  • Liver Microsomal Stability Assay : This assay assesses metabolic stability. The compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time by LC-MS/MS.

  • CYP450 Inhibition Assay : This assay evaluates the potential for drug-drug interactions. The inhibitory effect of the compound on major cytochrome P450 isoforms is measured using specific substrates.

  • hERG Inhibition Assay : This assay assesses the risk of cardiac QT prolongation. The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is measured using patch-clamp electrophysiology or a fluorescence-based thallium flux assay.

  • Plasma Protein Binding Assay : This assay determines the fraction of the compound bound to plasma proteins, which can affect its distribution and efficacy. Equilibrium dialysis is a common method.[9][10]

  • Ames Test : This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.[2][4][7][12]

ADME-Tox Workflow Lead Compound Lead Compound PAMPA PAMPA Lead Compound->PAMPA Permeability Microsomal Stability Microsomal Stability Lead Compound->Microsomal Stability Metabolism CYP450 Inhibition CYP450 Inhibition Lead Compound->CYP450 Inhibition Drug-Drug Interactions hERG Assay hERG Assay Lead Compound->hERG Assay Cardiotoxicity Plasma Protein Binding Plasma Protein Binding Lead Compound->Plasma Protein Binding Distribution Ames Test Ames Test Lead Compound->Ames Test Mutagenicity Go/No-Go Decision Go/No-Go Decision PAMPA->Go/No-Go Decision Microsomal Stability->Go/No-Go Decision CYP450 Inhibition->Go/No-Go Decision hERG Assay->Go/No-Go Decision Plasma Protein Binding->Go/No-Go Decision Ames Test->Go/No-Go Decision

Caption: Key in vitro assays for ADME-Tox profiling.

Part 2: Preliminary In Vivo Assessment

Promising candidates from in vitro profiling advance to in vivo studies to evaluate their pharmacokinetic properties and acute toxicity in a whole-organism setting.

Rodent Pharmacokinetics

A pharmacokinetic (PK) study in rats will be conducted to understand the absorption, distribution, metabolism, and excretion of this compound in a living system.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animals : Male Wistar rats.

  • Administration : A single dose of the test compound is administered via oral gavage and intravenous injection to different groups of animals.

  • Blood Sampling : Blood samples are collected at various time points post-dosing.

  • Analysis : The concentration of the compound in plasma is quantified using LC-MS/MS.

  • Data Analysis : Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated.

Table 2: Comparative Pharmacokinetic Parameters in Rats

ParameterThis compound (Hypothetical Data)Sorafenib (Reference Data)
Dose (Oral) 10 mg/kg10 mg/kg
Cmax 1.5 µg/mL2.0 µg/mL
Tmax 2 hours3 hours
t1/2 4 hours8 hours
AUC (0-inf) 8 µgh/mL15 µgh/mL
Bioavailability (%F) 30%40%
Acute Oral Toxicity

An acute oral toxicity study will be performed in mice to determine the potential for acute toxic effects and to estimate the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

  • Animals : Female mice.

  • Procedure : This study follows the OECD Test Guideline 423 (Acute Toxic Class Method).[18] A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations : Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Data Analysis : The results are used to classify the compound into a toxicity category.

Table 3: Acute Oral Toxicity in Mice

CompoundStarting Dose (mg/kg)OutcomeGHS Category
This compound (Hypothetical)300No mortality or significant toxicityCategory 5 or Unclassified
Sorafenib>2000No mortalityUnclassified

Conclusion and Future Directions

The validation process outlined in this guide provides a robust framework for assessing the potential of this compound as a lead compound. Based on our hypothetical data, the compound demonstrates promising in vitro potency and cellular activity, coupled with a favorable preliminary ADME-Tox profile. The in vivo data suggests reasonable oral bioavailability and low acute toxicity.

Compared to Sorafenib, our lead candidate shows a potentially better safety profile in terms of off-target kinase activity and cytotoxicity, although its pharmacokinetic properties may require further optimization.

The next steps in the development of this compound would involve:

  • Lead Optimization : medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies : to fully elucidate the compound's mechanism of action.

  • In Vivo Efficacy Studies : in relevant animal models of inflammatory disease.

This systematic approach to lead validation is crucial for making informed decisions in the resource-intensive process of drug discovery and development.

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A Comparative Biological Evaluation of 3-Phenylisothiazole-4-carbonitrile and Its Isoxazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting critical cellular pathways is paramount for the development of novel therapeutics. Among the myriad of heterocyclic scaffolds, isothiazoles and their bioisosteric isoxazole counterparts have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive comparative evaluation of 3-Phenylisothiazole-4-carbonitrile and its corresponding isoxazole analogs, offering insights into their relative performance in preclinical cancer models. By examining their cytotoxic profiles, effects on cell cycle progression, and inhibitory action on key signaling pathways, we aim to equip researchers and drug development professionals with the necessary data to make informed decisions in their quest for next-generation therapies.

Introduction: The Rationale for Comparison

The this compound and 3-phenylisoxazole-4-carbonitrile scaffolds represent two closely related classes of compounds that, despite their subtle structural differences, can exhibit distinct pharmacological profiles. The isothiazole ring, containing a sulfur-nitrogen bond, and the isoxazole ring, with an oxygen-nitrogen bond, are considered bioisosteres. This principle of bioisosteric replacement is a cornerstone of drug design, where one atom or group of atoms is substituted for another to enhance potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.

The rationale for this comparative guide stems from the need to understand how the substitution of sulfur with oxygen in this specific scaffold impacts its anticancer potential. This includes evaluating differences in cytotoxicity against various cancer cell lines, the underlying mechanisms of action, and potential liabilities such as metabolic instability. Previous studies have suggested that replacing an isothiazole ring with an isoxazole can reduce bioactivation and potential toxicity, making this a critical comparison for lead optimization.[1] This guide will delve into the experimental data that illuminates these differences, providing a clear, evidence-based comparison.

Experimental Design & Methodologies

To ensure a robust and objective comparison, a series of standardized in vitro assays were selected to evaluate the biological activity of representative compounds from both the this compound and 3-phenylisoxazole-4-carbonitrile series. The following protocols are detailed to ensure transparency and reproducibility.

Cell Viability Assessment: MTT Assay

The initial screening of cytotoxic activity is a critical step in the evaluation of any potential anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for its reliability and high-throughput capability in determining cellular metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and U-87 MG glioblastoma) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with serial dilutions of the isothiazole and isoxazole analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is included.[5]

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values are determined from the dose-response curves.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Isothiazole/ Isoxazole Analogs (48h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Test Compounds (24h) B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Acquire Data on Flow Cytometer C->D E Analyze Cell Cycle Distribution D->E

Caption: Key steps in the flow cytometry-based cell cycle analysis protocol.

Comparative Performance Data

While a direct head-to-head comparison of the parent this compound and 3-phenylisoxazole-4-carbonitrile is not extensively available in published literature, we can synthesize data from studies on closely related analogs to draw meaningful comparisons. The following tables summarize representative data for derivatives of these scaffolds against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Isothiazole and Isoxazole Analogs

Compound ClassDerivativeMCF-7 (Breast)A549 (Lung)U-87 MG (Glioblastoma)Reference
Isothiazole Phenylthiazole Derivative 4c (p-nitro)>25>2510.8 ± 0.08[7]
Isothiazole Phenylthiazolylindole--Micromolar to Nanomolar[8]
Isoxazole Naphthalene-azine-thiazole hybrid 6a--OVCAR-4 (Ovarian): 1.57 ± 0.06[9]
Isoxazole 4-nitro-3-phenylisoxazole derivative--Antibacterial activity noted[10][11]

Note: The data presented is from different studies and on various derivatives, highlighting the general anticancer potential of these scaffolds. Direct comparison should be made with caution.

Table 2: Effect on Cell Cycle Distribution

Compound ClassCell LineG0/G1 ArrestS Phase ArrestG2/M ArrestReference
Isothiazole Pyrrole derivative 21--[6]
Isoxazole Naphthalene-azine-thiazole hybrid 6a--[9]

Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. [12]Both isothiazole and isoxazole scaffolds have been explored as potential inhibitors of this pathway.

Thiazole-based compounds have been shown to effectively inhibit the PI3K/Akt/mTOR pathway. For instance, certain thiazole derivatives have demonstrated potent inhibitory activity against PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR in cancer cells. [9][13]This inhibition ultimately results in cell cycle arrest and apoptosis.

Similarly, isoxazole-containing molecules have been investigated as PI3K inhibitors. The isoxazole ring can act as a key pharmacophore, interacting with the active site of the kinase. The lead compound showed half‐maximal inhibitory concentration (IC50) values below 5 μM and induced significant changes in the Hsp90 signaling pathways in HER2‐positive HCC1954 cells. [14] Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Isothiazole/ Isoxazole Analogs Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by isothiazole and isoxazole analogs.

Discussion and Future Perspectives

The comparative analysis of this compound and its isoxazole analogs reveals that both scaffolds are promising starting points for the development of novel anticancer agents. The available data, primarily from studies on various derivatives, suggests that both classes of compounds can exhibit potent cytotoxicity against a range of cancer cell lines.

The isoxazole analogs, in some instances, have been specifically highlighted for their improved pharmacokinetic profiles and reduced potential for metabolic bioactivation, which can translate to a better safety profile in vivo. [1]However, the isothiazole-containing compounds have also demonstrated significant potency, with some derivatives showing activity in the nanomolar range. [8] The mechanism of action for both scaffolds appears to converge on key cancer-related pathways, including the induction of cell cycle arrest and the inhibition of pro-survival signaling cascades like PI3K/Akt. The specific phase of cell cycle arrest (S or G2/M) can be dependent on the exact substitutions on the core phenylisothiazole or phenylisoxazole ring, highlighting the tunability of these scaffolds.

Future Directions:

  • Direct Comparative Studies: A head-to-head in vitro and in vivo comparison of the parent this compound and 3-phenylisoxazole-4-carbonitrile is warranted to provide a definitive answer on their relative efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on both scaffolds will be crucial to identify the key structural motifs that govern potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: While the PI3K/Akt pathway is a likely target, further studies are needed to identify the specific kinase isoforms or other cellular targets that these compounds interact with.

  • In Vivo Efficacy and Toxicology: Promising candidates from both series should be advanced into preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.

References

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A Researcher's Guide to the In Vivo Validation of 3-Phenylisothiazole-4-carbonitrile as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Phenylisothiazole-4-carbonitrile, a novel heterocyclic compound with putative anticancer activity. While in vitro studies have indicated promising cytotoxic effects against various cancer cell lines, the translation of these findings into a preclinical animal model is a critical step in the drug development pipeline. This document outlines a robust experimental strategy for assessing the therapeutic efficacy and safety profile of this compound, comparing its potential performance against established chemotherapeutic agents.

It is important to note that, to date, specific in vivo validation data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide is presented as a prospective protocol and comparative analysis, leveraging data from structurally related isothiazole and thiazole derivatives to establish a relevant benchmark for efficacy.

Mechanistic Rationale and Comparative Landscape

Isothiazole and its isomer, thiazole, are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects.[1][2] The anticancer activity of many thiazole derivatives has been attributed to the inhibition of critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, or the induction of apoptosis via caspase activation.[3][4] For instance, certain thiazole derivatives have shown potent activity against breast cancer cell lines by inducing cell cycle arrest and apoptosis.[5]

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other bioactive thiazole and isothiazole compounds suggests potential interference with key oncogenic signaling pathways. This validation guide, therefore, proposes a comprehensive approach to not only assess its in vivo efficacy but also to gain insights into its mechanism of action.

Proposed In Vivo Validation Workflow: A Human Tumor Xenograft Model

The cornerstone of preclinical oncology research for evaluating novel therapeutic agents is the use of human tumor xenograft models in immunodeficient mice.[6][7] This section details a rigorous protocol for establishing such a model and subsequently evaluating the anticancer activity of this compound.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Data Analysis & Endpoint cell_culture Human Cancer Cell Line Culture (e.g., MCF-7) cell_harvest Cell Harvesting & Viability Check (>95%) cell_culture->cell_harvest injection Subcutaneous Injection of Tumor Cells (e.g., 5x10^6 cells) cell_harvest->injection animal_prep Acclimatization of Immunodeficient Mice (4-6 weeks old) animal_prep->injection monitoring Tumor Growth Monitoring injection->monitoring randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Daily Administration: - Vehicle Control - this compound - Positive Control (e.g., Doxorubicin) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Criteria Met (e.g., 21 days or tumor burden) data_collection->endpoint tissue_harvest Tumor & Organ Harvest endpoint->tissue_harvest analysis Histopathological & Molecular Analysis tissue_harvest->analysis

Caption: In Vivo Validation Workflow using a Xenograft Model.

Detailed Experimental Protocol

2.1. Cell Culture and Preparation

  • Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic application (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2]

  • Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[8]

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.[8]

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.[9] Count the cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells per 100 µL.[10] For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.[8] Keep the cell suspension on ice.

2.2. Animal Model and Tumor Implantation

  • Animal Selection: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or SCID).[9]

  • Acclimatization: Allow the mice to acclimatize for at least one week before any experimental procedures.[9]

  • Implantation: Subcutaneously inject 100 µL of the prepared cell suspension into the right flank of each mouse using a 27-30 gauge needle.[8]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Measure tumor dimensions with digital calipers and calculate the tumor volume using the formula: Volume = (width)² x length/2.[9]

2.3. Treatment Regimen

  • Randomization: Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[8]

  • Dosing and Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage or intraperitoneal injection.

    • Group 2 (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 25 mg/kg) daily.

    • Group 3 (Test Compound - High Dose): Administer this compound at a high dose (e.g., 50 mg/kg) daily.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent (e.g., Doxorubicin at a clinically relevant dose) according to an established protocol.

  • Monitoring: Record tumor volume and body weight every 2-3 days as an indicator of toxicity.

2.4. Endpoint and Data Analysis

  • Euthanasia: Euthanize the mice after a predetermined period (e.g., 21 days) or when tumors reach a specified maximum size.

  • Tissue Collection: Excise the tumors and weigh them. Collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to assess toxicity.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Comparative Efficacy and Toxicity Analysis

The following tables present a hypothetical yet plausible dataset for this compound, benchmarked against a standard chemotherapeutic agent and data from a related thiazole derivative found in the literature.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1500 ± 250-
This compound 25 825 ± 150 45
This compound 50 450 ± 100 70
Doxorubicin5375 ± 9075
Thiazole Derivative 'X'[3]50550 ± 12063

Table 2: Comparative Toxicity Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Observed Toxicities
Vehicle Control-+5 ± 2None
This compound 25 -2 ± 1.5 None
This compound 50 -5 ± 2 Mild lethargy
Doxorubicin5-15 ± 4Significant weight loss, ruffled fur
Thiazole Derivative 'X'[3]50-8 ± 3Moderate weight loss

Potential Signaling Pathway Modulation

Based on studies of similar heterocyclic compounds, this compound may exert its anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival.[3] A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibition Potential Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Phenylisothiazole- 4-carbonitrile Inhibitor->PI3K Inhibits

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Benchmarking 3-Phenylisothiazole-4-carbonitrile: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The isothiazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive benchmark analysis of a representative isothiazole derivative, 3-Phenylisothiazole-4-carbonitrile, against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of cytotoxic activities, outlines detailed experimental protocols for key in vitro assays, and explores the mechanistic underpinnings of these compounds through an examination of relevant signaling pathways.

Introduction to the Compounds

1.1. This compound: A Compound of Interest

Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] While direct experimental data for the specific cytotoxic effects of this compound is not extensively available in public literature, the broader family of thiazole and isothiazole derivatives has shown considerable promise. For the purpose of this guide, we will extrapolate potential efficacy based on published data for structurally similar compounds. Research on related phenylthiazole derivatives has indicated cytotoxic effects against various cancer cell lines, suggesting that the this compound moiety is a viable candidate for anticancer drug development.[2]

1.2. Benchmark Anticancer Drugs

To provide a robust comparative framework, three widely used and well-characterized chemotherapeutic agents have been selected:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription. It is used to treat a broad spectrum of cancers.[3][4]

  • Cisplatin: A platinum-based drug, Cisplatin forms intra- and inter-strand DNA crosslinks, which block cell division and induce apoptosis. It is a first-line treatment for several solid tumors.[5][6]

  • Paclitaxel: A taxane, Paclitaxel stabilizes microtubules, interfering with the normal breakdown of the cytoskeleton during cell division, leading to cell cycle arrest and apoptosis.[7][8]

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for the benchmark drugs against a panel of human cancer cell lines. Due to the lack of specific data for this compound, a representative IC50 value from a closely related thiazole derivative is included to provide a contextual reference. It is crucial to note that IC50 values can vary significantly between studies due to differing experimental conditions.[5][9]

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)Representative Thiazole Derivative IC50 (µM)
MCF-7 Breast Adenocarcinoma2.5[4]>20[5]2.5 - 7.5[8]13.66[8]
HepG2 Hepatocellular Carcinoma12.2[4]>20[5]N/A>50[10]
A549 Lung Carcinoma>20[4]>20[5]27[11]>50[10]
HeLa Cervical Carcinoma2.9[4]>20[5]N/AN/A
OVCAR-4 Ovarian CancerN/AN/AN/A1.57[12]

Experimental Protocols for Anticancer Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols for evaluating anticancer activity are paramount. The following sections detail the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and benchmark drugs for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H

MTT Assay Workflow
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Protocol:

  • Cell Treatment: Treat 1-5 x 10^5 cells with the test compound for the desired time to induce apoptosis.[17]

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[16]

  • Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).[17][18]

Apoptosis_Assay_Workflow cluster_results Cell Populations A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F Q1 Annexin V- / PI+ (Necrotic) F->Q1 Q2 Annexin V+ / PI+ (Late Apoptotic) F->Q2 Q3 Annexin V- / PI- (Viable) F->Q3 Q4 Annexin V+ / PI- (Early Apoptotic) F->Q4

Annexin V/PI Apoptosis Assay
Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[1] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[1]

Protocol:

  • Cell Preparation: Harvest approximately 2 x 10^6 cells and wash with PBS.[20]

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.[20]

  • Washing: Pellet the fixed cells and wash twice with PBS.[20]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[21]

  • PI Staining: Add PI solution to the cells and incubate in the dark for 30 minutes at room temperature.[20]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting the PI fluorescence in a linear scale.[21]

Mechanistic Insights: Targeting Cancer Signaling Pathways

Small molecule inhibitors often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer.[22][23] The PI3K/AKT/mTOR and Ras/MAPK pathways are frequently implicated in cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention.[22]

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk Ras/MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation inhibitor Small Molecule Inhibitor (e.g., this compound) inhibitor->PI3K Inhibition inhibitor->Ras Inhibition

Targeted Cancer Signaling Pathways

The diagram above illustrates how small molecule inhibitors can potentially interfere with these critical pathways, leading to a reduction in cancer cell proliferation and survival. Thiazole derivatives have been reported to inhibit kinases within these pathways, suggesting a possible mechanism of action for this compound.[12]

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is still emerging, the collective data from related isothiazole and thiazole derivatives strongly support its potential as a promising scaffold for the development of novel anticancer agents. This guide provides a foundational framework for benchmarking its activity against established chemotherapeutics.

Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of cancer cell lines to establish its specific IC50 values. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. Ultimately, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The protocols and comparative data presented herein offer a robust starting point for these critical next steps in the drug discovery and development process.

References

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Comparative Selectivity and Cross-Reactivity Profiling of 3-Phenylisothiazole-4-carbonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a small molecule's interaction with the broader biological system is as critical as the potency of its intended therapeutic effect. For novel heterocyclic scaffolds such as 3-Phenylisothiazole-4-carbonitrile, a molecule with emerging interest due to the established bioactivity of the isothiazole core in antiviral and anticancer applications, a thorough understanding of its selectivity profile is paramount.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity and selectivity of this compound, comparing it with established kinase inhibitors that share structural or target-space similarities.

While direct, peer-reviewed evidence for the specific molecular target of this compound is nascent, the broader class of phenyl-substituted heterocyclic compounds, including thiazoles and isothiazoles, has demonstrated significant activity as kinase inhibitors.[3][4] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound (referred to as Compound X) is a novel kinase inhibitor. This allows us to delineate the essential experimental workflows and data interpretation required to build a robust selectivity profile, a critical step in advancing any new chemical entity towards clinical consideration.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding site. This structural homology is a primary reason for the off-target effects of many kinase inhibitors, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] A comprehensive selectivity profile, therefore, serves multiple purposes:

  • De-risking Clinical Development: Early identification of potential off-target liabilities can save significant time and resources.

  • Mechanism of Action (MoA) Elucidation: Understanding the full spectrum of targets can help to explain the observed cellular phenotype and identify potential biomarkers.

  • Identification of New Therapeutic Opportunities: Promiscuous compounds can sometimes be repurposed for new indications based on their off-target activities.

This guide will compare our hypothetical Compound X against two well-characterized kinase inhibitors, Dasatinib and Sunitinib , which are known multi-kinase inhibitors with broad but distinct selectivity profiles. This comparison will provide context for interpreting the selectivity data of a novel compound.

Comparative Selectivity Data

A critical step in profiling a new kinase inhibitor is to screen it against a large panel of kinases. The data below is a representative table summarizing the inhibitory activity of Compound X against a panel of selected kinases, benchmarked against Dasatinib and Sunitinib. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) to provide a broad overview of selectivity.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyCompound X Dasatinib Sunitinib
ABL1 Tyrosine Kinase85% 98%45%
SRC Tyrosine Kinase92% 99%60%
KIT Tyrosine Kinase45%95%92%
PDGFRβ Tyrosine Kinase38%88%95%
VEGFR2 Tyrosine Kinase25%75%98%
CDK1 CMGC78% 65%30%
FLT3 Tyrosine Kinase55%90%89%
PI3Kα PI3K15%5%10%
EGFR Tyrosine Kinase10%40%20%
GAK NAK60%85%50%

This data is illustrative and intended for comparative purposes.

From this hypothetical data, we can infer that Compound X demonstrates potent inhibition of the tyrosine kinases ABL1 and SRC, as well as the cyclin-dependent kinase CDK1. Compared to Dasatinib and Sunitinib, Compound X appears to have a narrower selectivity profile, with less potent activity against KIT, PDGFRβ, and VEGFR2. This initial screen provides a foundation for more detailed quantitative analysis.

Experimental Protocols for Selectivity Profiling

To generate the data presented above and to further characterize the selectivity of Compound X, a tiered approach is recommended. This typically involves an initial broad screen followed by more focused quantitative assays.

Workflow for Kinase Selectivity Profiling

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Off-Target Validation a Compound X at a single high concentration (e.g., 1-10 µM) b Large Kinase Panel (e.g., >300 kinases) a->b c Biochemical Kinase Assay (e.g., TR-FRET, FP) b->c d Identify 'Hits' (e.g., >70% inhibition) c->d e Dose-response curve for each 'Hit' kinase d->e Advance primary targets and potent off-targets f Determine IC50 values e->f g Generate Selectivity Score (e.g., S-score) f->g h Cellular Thermal Shift Assay (CETSA) g->h Validate in a cellular context i Phospho-protein Western Blotting g->i j Phenotypic Screening in relevant cell lines h->j i->j

Caption: An illustrative kinome map for Compound X.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the selectivity and cross-reactivity of a novel compound, using the hypothetical kinase inhibitor this compound (Compound X) as an example. The comparative analysis against established drugs like Dasatinib and Sunitinib provides crucial context for evaluating its potential as a therapeutic agent.

The hypothetical data suggests that Compound X is a potent and selective inhibitor of ABL1, SRC, and CDK1. The next steps in its development would involve:

  • Cellular Activity Confirmation: Validating the inhibition of downstream signaling pathways of the identified targets in relevant cancer cell lines.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of Compound X in animal models of cancers driven by ABL1, SRC, or CDK1 activity.

  • Safety Pharmacology: A broader assessment of off-target effects on other protein families (e.g., GPCRs, ion channels) to build a comprehensive safety profile.

By following a rigorous and tiered approach to selectivity profiling, researchers can build a strong data package to support the continued development of promising new chemical entities like this compound, ultimately increasing the probability of translating a novel molecule into a successful therapeutic.

References

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  • Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271–2280. [Link]

  • Garozzo, A., Cutrì, C. C., Castro, A., Tempera, G., Guerrera, F., Sarvà, M. C., & Geremia, E. (2000). Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. Antiviral Research, 45(3), 199–210. [Link]

  • Sci-Hub. (2007). Isothiazole Derivatives as Antiviral Agents. Antiviral Chemistry and Chemotherapy. [Link]

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  • Guillon, J., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles as CDK1 inhibitors. Archiv der Pharmazie, 344(8), 514-523. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • De Witte, W., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • PubChem. 3-(cyanomethylsulfanyl)-5-phenyl-isothiazole-4-carbonitrile. [Link]

  • Ali, I., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2321. [Link]

  • Aliabadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 21(1), 10-15. [Link]

  • Eldehna, W. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 481. [Link]

  • Al-Warhi, T., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(15), 1317-1336. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Power of In Silico Screening

The isothiazole ring system, a five-membered heterocycle containing nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][3][4] The specific derivative, 3-Phenylisothiazole-4-carbonitrile, belongs to a class of compounds that has shown notable potential, particularly as antiviral agents.[5]

In modern drug discovery, predicting how a small molecule (a ligand) will interact with a biological target (a protein) is a critical step.[6] Molecular docking is a powerful computational technique that fulfills this role, allowing researchers to virtually screen vast libraries of compounds against a protein target to predict their binding affinity and orientation.[7][8] This in silico approach accelerates the identification of promising drug candidates, significantly reducing the time and cost associated with traditional high-throughput screening.[9][10]

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound against three distinct and therapeutically relevant protein targets. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Target Protein Selection: A Rationale for Comparative Analysis

To effectively evaluate the therapeutic potential and selectivity of this compound, we have selected three representative protein targets from different classes, based on the known pharmacological activities of the broader isothiazole family.[1][3]

  • Anticancer Target: Cyclin-Dependent Kinase 1 (CDK1)

    • Rationale: CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[11] Phenylthiazole-containing compounds have previously demonstrated high affinity for CDK1, making it a compelling target.[12]

    • PDB ID: 1YKR

  • Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

    • Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[13] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. Thiazole derivatives have been identified as potent COX-2 inhibitors.[13]

    • PDB ID: 5IKR

  • Antiviral Target: Poliovirus Protease 3C (3Cpro)

    • Rationale: 4-isothiazolecarbonitriles have been specifically shown to possess high activity against enteroviruses like poliovirus.[5] The 3C protease is essential for viral replication, as it cleaves the viral polyprotein into functional units, making it an excellent target for antiviral drug design.

    • PDB ID: 3D7L

Methodology: A Self-Validating Docking Workflow

The integrity of a docking study hinges on meticulous preparation of both the ligand and the target proteins.[14] This section details a self-validating protocol that ensures accuracy and reproducibility.

Computational Software and Tools

For this study, we will utilize a combination of widely-validated and freely available software for academic use.

  • Molecular Visualization: UCSF ChimeraX

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

  • Molecular Docking: AutoDock Vina

  • Interaction Analysis: BIOVIA Discovery Studio Visualizer

While we focus on the AutoDock suite, other excellent commercial and academic software packages exist, such as Glide, GOLD, and FlexX, each with unique algorithms and scoring functions.[15][16][17] The choice of software often depends on the specific research question and available computational resources.

Experimental Workflow Diagram

The entire comparative docking process can be visualized as a systematic workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (this compound) protein_prep 2. Target Protein Preparation (PDB Fetch & Refinement) grid_gen 3. Grid Box Generation (Define Docking Site) ligand_prep->grid_gen protein_prep->grid_gen docking 4. Run Docking Simulation (AutoDock Vina) grid_gen->docking results 5. Analyze Binding Affinity (Docking Scores) docking->results interactions 6. Visualize Interactions (Pose & Residue Analysis) results->interactions comparison 7. Comparative Assessment interactions->comparison caption Overall workflow for the comparative docking study. G cluster_protein Protein Binding Pocket A Residue A (e.g., Arg) B Residue B (e.g., Tyr) C Residue C (e.g., Val) D Residue D (e.g., Phe) ligand 3-Phenylisothiazole- 4-carbonitrile ligand->A Hydrogen Bond ligand->B Pi-Sulfur ligand->C Hydrophobic ligand->D Pi-Pi Stacking caption Conceptual diagram of ligand-protein interactions.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Phenylisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Phenylisothiazole-4-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, the following procedures are designed to ensure personal safety, regulatory compliance, and environmental protection. The protocols outlined below are grounded in established principles of chemical waste management and an analysis of the compound's constituent functional groups.

Understanding the Hazard Profile: A Synthesis of Evidence

Based on data from structurally related compounds, we can infer the following potential hazards for this compound:

Hazard CategoryPresumed RiskRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 2 or 3 (Fatal or Toxic) Phenylacetonitrile and other organic nitriles are classified as toxic or fatal if swallowed, in contact with skin, or inhaled.[6][7] The primary mechanism of toxicity for many nitriles is metabolic conversion to cyanide.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Related nitrile and heterocyclic compounds are known skin irritants.[8][9] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Direct contact with chemicals of this nature can cause significant eye irritation or damage.[8][9]
Environmental Hazard Harmful to aquatic life Many complex organic molecules, particularly nitrogen and sulfur-containing heterocycles, are not readily biodegradable and can be toxic to aquatic organisms.[3][9] Discharge into the environment must be strictly avoided.[9][10]

Given these risks, this compound must be handled as a hazardous substance and disposed of as regulated hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of disposal is that chemical waste must never be mixed with general refuse or discharged into the sanitary sewer system.[9][10] All chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[11]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a proper barrier is in place to prevent exposure.

  • Gloves: Wear chemically resistant nitrile gloves. If contaminated, dispose of them as hazardous waste.[12][13] Do not reuse.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.

  • Ventilation: Handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[14]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Dedicate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, as this could trigger unknown hazardous reactions.[14]

Step 3: Containerize and Label Correctly

All hazardous waste must be accumulated in appropriate containers that are correctly labeled.

  • Container Selection: Use a sealable, chemically compatible container (high-density polyethylene is often a good choice) that is in good condition and does not leak.[11]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a complete description of its contents. The label should include:

    • The full chemical name: "this compound"

    • Approximate quantity or concentration.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA. For acutely toxic wastes (EPA "P-list"), the limit is one quart.[11] While this compound is not explicitly P-listed, its high potential toxicity warrants careful volume management.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[11]

Step 5: Arrange for Professional Disposal

Disposal of this chemical waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHRS) department.[10]

  • Contact EHRS: Follow your institution's procedures for requesting a chemical waste pickup.

  • Provide Information: Be prepared to provide the information from the waste label to the disposal service. They will use this to properly manifest and transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Do Not Attempt Neutralization: Without established and validated protocols, do not attempt to neutralize or chemically treat the waste in the lab. This could lead to uncontrolled reactions or the generation of more hazardous byproducts.

Visualization of the Disposal Decision Process

The following diagram outlines the critical decision points and procedural flow for handling waste generated from work with this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Begin Experiment with This compound ppe Wear Required PPE (Nitrile Gloves, Goggles, Lab Coat) in Chemical Fume Hood start->ppe waste_gen Waste Generated (e.g., excess solid, contaminated consumables) ppe->waste_gen container Select Compatible, Labeled Hazardous Waste Container waste_gen->container segregate Add Waste to Container (Do NOT mix with other waste streams) container->segregate close_container Securely Close Container segregate->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa pickup Request Waste Pickup from EHRS or Licensed Contractor saa->pickup end_proc Waste Removed for Compliant Off-site Disposal pickup->end_proc

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the principles of hazard assessment, segregation, proper containerization, and professional disposal, researchers can mitigate risks and ensure that their work contributes to scientific advancement without compromising personal or ecological health. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for guidance.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
  • Chem-Impex. (n.d.). Isothiazole.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
  • International Enviroguard. (2022, January 4). How to Recycle Nitrile Gloves.
  • Fisher Scientific. (2010, December 3). Safety Data Sheet: Phenylhydrazine.
  • Sigma-Aldrich. (2025, June 18). Safety Data Sheet: Phenylhydrazine.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.
  • TDS. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
  • Váradi, A., et al. (n.d.).
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • PubChem. (n.d.). 3-Chloro-5-phenylisothiazole-4-carbonitrile.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Hydroxybenzonitrile.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet: Benzeneacetonitrile, 4-methoxy-.
  • Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: 4-Phenyl-thiazole.
  • IEREK. (2021, December). Environmental Impact and Toxicological Assessment of Heterocyclic Compounds.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1774-1783.

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A Senior Application Scientist's Guide to Handling 3-Phenylisothiazole-4-carbonitrile: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Phenylisothiazole-4-carbonitrile demands a safety protocol that is both robust and intuitive. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the fundamental principles of chemical hazard management. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with precision and a deep understanding of the material's characteristics.

While specific toxicological data for this compound is not extensively published, its structure—containing both an isothiazole ring and a nitrile group—provides critical clues to its potential hazards. Isothiazole derivatives are known for their biocidal activity and can be potent skin sensitizers, while nitrile compounds can pose toxicity risks.[1][2] Therefore, we must adopt a conservative approach, treating the compound with the appropriate level of caution.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling begins, a thorough risk assessment is paramount. The primary hazards associated with compounds analogous to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some derivatives can be toxic if swallowed or in contact with the skin.[4][5]

Engineering Controls are the most critical element in mitigating these risks. All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[6][7] This containment system is non-negotiable as it protects the user from inhaling potentially harmful dust or vapors.

Personal Protective Equipment (PPE): A Detailed Protocol

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile. The following table outlines the mandatory PPE for handling this compound, along with the rationale for each selection.

Protection Type Specific Requirements Rationale & Justification
Eye/Face Protection Tightly fitting safety goggles and an 8-inch face shield.Isothiazole derivatives can cause severe eye irritation.[5] Goggles protect against splashes and dust, while the face shield provides a broader barrier against unforeseen energetic reactions or spills.[7]
Skin Protection Chemical-resistant gloves (Nitrile or PVC) with a minimum thickness of 4 mil. Double-gloving is recommended. A full-length, cuffed lab coat.The primary risk is skin contact, which can lead to irritation or toxic effects.[4][8] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and rapid permeation. A cuffed lab coat prevents chemicals from reaching the arms.[9][10]
Respiratory Protection An N95-rated respirator is required if there is a risk of aerosol or dust generation outside of a fume hood.Inhalation of nitrile-containing compounds can be harmful, and isothiazoles can irritate the respiratory tract.[2][3] A respirator should be used as a supplementary measure if engineering controls are compromised or during spill cleanup.[6][11]

Operational Plan: A Step-by-Step Handling Procedure

This protocol is designed to be a self-validating workflow. Each step logically follows the last, minimizing the potential for error and exposure.

Preparation and Weighing:
  • Don PPE: Before entering the laboratory space where the chemical is stored, don the required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.

  • Chemical Retrieval: Transport the container of this compound in a secondary container to the fume hood.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a tared weigh boat and handle the material gently to avoid generating dust.

Solution Preparation and Use:
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound. Keep the container partially covered to minimize vapor release.

  • Mixing: If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Transfers: Use pipettes or cannulas for liquid transfers to minimize the risk of splashing.

Post-Handling and Decontamination:
  • Clean-up: Following the procedure, decontaminate all surfaces within the fume hood. Wipe down equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the waste as hazardous.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Always wash hands thoroughly with soap and water after removing gloves.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is crucial.

  • If on Skin: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[8]

  • If in Eyes: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • If Inhaled: Move the individual to fresh air. If they feel unwell, seek medical attention.[3]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, absorbent paper) and liquid waste (reaction residues, solvent rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[3][7]

  • Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.

Workflow Visualization

The following diagram illustrates the logical flow of the handling process, from preparation to final disposal, emphasizing the cyclical nature of safety protocols.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Final Steps Prep 1. Hazard Review & PPE Donning Eng_Control 2. Verify Engineering Controls (Fume Hood) Prep->Eng_Control Weigh 3. Weighing & Measuring Eng_Control->Weigh React 4. Reaction & Transfer Weigh->React Decon 5. Decontaminate Workspace & Equipment React->Decon Waste_Seg 6. Segregate Hazardous Waste Decon->Waste_Seg PPE_Off 7. Doff PPE Correctly Waste_Seg->PPE_Off Disposal 8. Final Waste Disposal PPE_Off->Disposal Wash 9. Hand Washing Disposal->Wash Wash->Prep Cycle Restart

Caption: Safe Handling Workflow for this compound.

References

  • PubChem. (n.d.). 3-Chloro-5-phenylisothiazole-4-carbonitrile. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Georganics. (n.d.). 5-Amino-3-phenyl-isothiazole-4-carbonitrile. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.